Product packaging for 4-CHLORO-2-(PIPERIDIN-1-YL)PYRIDINE(Cat. No.:CAS No. 1086376-30-8)

4-CHLORO-2-(PIPERIDIN-1-YL)PYRIDINE

Cat. No.: B1414925
CAS No.: 1086376-30-8
M. Wt: 196.67 g/mol
InChI Key: KLXFBLZJGSOTJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-CHLORO-2-(PIPERIDIN-1-YL)PYRIDINE is a useful research compound. Its molecular formula is C10H13ClN2 and its molecular weight is 196.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13ClN2 B1414925 4-CHLORO-2-(PIPERIDIN-1-YL)PYRIDINE CAS No. 1086376-30-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-2-piperidin-1-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2/c11-9-4-5-12-10(8-9)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLXFBLZJGSOTJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301298269
Record name 4-Chloro-2-(1-piperidinyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301298269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1086376-30-8
Record name 4-Chloro-2-(1-piperidinyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1086376-30-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2-(1-piperidinyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301298269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-CHLORO-2-(PIPERIDIN-1-YL)PYRIDINE

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 1086376-30-8

This technical guide provides a comprehensive overview of 4-chloro-2-(piperidin-1-yl)pyridine, a substituted pyridine derivative of interest to researchers and professionals in drug development and chemical synthesis. The document outlines the compound's physicochemical properties, a probable synthetic route with a detailed experimental protocol, and its potential applications in medicinal chemistry.

Core Compound Data

The key quantitative and qualitative data for this compound are summarized below.

PropertyValueReference
CAS Number 1086376-30-8[1][2]
Molecular Formula C₁₀H₁₃ClN₂[2]
Molecular Weight 196.68 g/mol [2]
IUPAC Name This compound[1]
Canonical SMILES C1CCN(CC1)C2=CC=C(C=N2)Cl[1]
Purity Typically >95% (commercially available)[1]
LogP 2.91[1]

Synthesis and Experimental Protocols

The synthesis of this compound is not extensively detailed in peer-reviewed literature. However, a plausible and widely utilized method for its preparation is the nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of a di-substituted pyridine, such as 2,4-dichloropyridine, with piperidine. The greater reactivity of the chlorine atom at the 2-position of the pyridine ring compared to the 4-position allows for a regioselective substitution.

Plausible Experimental Protocol: Nucleophilic Aromatic Substitution

Objective: To synthesize this compound from 2,4-dichloropyridine and piperidine.

Materials:

  • 2,4-Dichloropyridine

  • Piperidine

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2,4-dichloropyridine (1.0 eq) in anhydrous DMF, add piperidine (1.1 eq) and anhydrous potassium carbonate (2.0 eq).

  • Stir the reaction mixture at 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.

Characterization:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and the positions of substituents on the pyridine and piperidine rings.

  • Mass Spectrometry: To determine the molecular weight and confirm the molecular formula.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.

Potential Applications in Drug Discovery

The piperidine and pyridine scaffolds are ubiquitous in medicinal chemistry and are components of numerous FDA-approved drugs.[3][4] Substituted pyridines, including chloro-derivatives, serve as important intermediates in the synthesis of more complex molecules with a wide range of biological activities.[5]

Given its structure, this compound can be considered a valuable building block for the synthesis of novel compounds targeting various therapeutic areas. The chlorine atom at the 4-position can be further functionalized through cross-coupling reactions, allowing for the introduction of diverse chemical moieties to explore structure-activity relationships (SAR) in a drug discovery program.

Visualizations

Synthetic Pathway

The following diagram illustrates the plausible synthetic pathway for this compound via nucleophilic aromatic substitution.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 2_4_dichloropyridine 2,4-Dichloropyridine conditions K₂CO₃, DMF 80-100 °C 2_4_dichloropyridine->conditions piperidine Piperidine piperidine->conditions product This compound conditions->product SɴAr

Caption: Plausible synthesis of this compound.

Experimental Workflow

The diagram below outlines the key steps in the synthesis and purification of this compound as described in the experimental protocol.

G start Start reaction_setup Combine Reactants: 2,4-Dichloropyridine, Piperidine, K₂CO₃ in DMF start->reaction_setup heating Heat Reaction Mixture (80-100 °C) reaction_setup->heating monitoring Monitor by TLC heating->monitoring monitoring->heating Incomplete workup Aqueous Workup (Water Quench) monitoring->workup Reaction Complete extraction Extraction with Ethyl Acetate workup->extraction washing Wash with Brine extraction->washing drying Dry over Na₂SO₄ and Concentrate washing->drying purification Column Chromatography drying->purification characterization Spectroscopic Characterization purification->characterization end End characterization->end

Caption: Workflow for synthesis and purification.

References

In-Depth Technical Guide: 4-Chloro-2-(piperidin-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-chloro-2-(piperidin-1-yl)pyridine, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. This document details its chemical properties, a robust experimental protocol for its synthesis, and a mechanistic exploration of its formation.

Core Molecular Data

The fundamental physicochemical properties of this compound are summarized in the table below, providing a ready reference for experimental design and computational modeling.

PropertyValue
Molecular Formula C₁₀H₁₃ClN₂
Molecular Weight 196.68 g/mol
CAS Number 1086376-30-8
IUPAC Name This compound
Canonical SMILES C1CCN(CC1)C2=NC=CC(=C2)Cl
InChI Key KLXFBLZJGSOTJQ-UHFFFAOYSA-N

Synthesis of this compound

The synthesis of this compound is most effectively achieved through a nucleophilic aromatic substitution (SNAr) reaction. This method involves the reaction of 2,4-dichloropyridine with piperidine. The greater reactivity of the chlorine atom at the 2-position of the pyridine ring allows for a regioselective substitution.

Experimental Protocol

Materials:

  • 2,4-Dichloropyridine

  • Piperidine

  • Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Dioxane, or Ethanol)

  • Base (e.g., Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N))

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a solution of 2,4-dichloropyridine (1.0 equivalent) in an anhydrous solvent, add piperidine (1.1 to 1.5 equivalents) and a base (e.g., K₂CO₃, 2.0 equivalents).

  • The reaction mixture is then heated to a temperature between 80°C and 150°C. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion of the reaction, the mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The residue is partitioned between ethyl acetate and water.

  • The organic layer is separated, washed with brine, and dried over anhydrous MgSO₄ or Na₂SO₄.

  • The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude product.

  • The crude product is purified by column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent, to afford pure this compound.

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of this compound from 2,4-dichloropyridine and piperidine proceeds via a well-established nucleophilic aromatic substitution (SNAr) mechanism. This type of reaction is characteristic of aromatic rings that are activated by electron-withdrawing groups or, in this case, the electron-withdrawing nature of the pyridine nitrogen. The substitution preferentially occurs at the 2- and 4-positions of the pyridine ring due to the ability of the nitrogen atom to stabilize the negative charge of the intermediate Meisenheimer complex through resonance.

The general mechanism involves two key steps:

  • Nucleophilic Attack: The nitrogen atom of piperidine, acting as a nucleophile, attacks the electron-deficient carbon atom at the 2-position of the 2,4-dichloropyridine ring. This leads to the formation of a negatively charged intermediate known as a Meisenheimer complex. The aromaticity of the pyridine ring is temporarily disrupted in this step.

  • Leaving Group Departure: The aromaticity of the ring is restored by the elimination of the chloride ion from the 2-position.

The presence of an electron-withdrawing nitrogen atom in the pyridine ring is crucial for stabilizing the anionic intermediate, thereby facilitating the reaction.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products R1 2,4-Dichloropyridine I1 Meisenheimer Complex R1->I1 Nucleophilic Attack R2 Piperidine R2->I1 P1 This compound I1->P1 Leaving Group Departure P2 Chloride Ion I1->P2

Caption: Nucleophilic Aromatic Substitution (SNAr) Workflow.

Biological and Pharmacological Significance

While specific quantitative biological data for this compound is not extensively available in the public domain, the piperidine and pyridine moieties are prevalent scaffolds in a vast array of biologically active compounds and approved pharmaceuticals. The piperidine ring is a common feature in drugs targeting the central nervous system, and pyridine derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. Therefore, this compound serves as a valuable building block for the synthesis of novel compounds with potential therapeutic applications. Further research into the biological activity of this specific compound and its derivatives is warranted.

In-Depth Technical Guide to the Structure Elucidation of 4-Chloro-2-(piperidin-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of 4-chloro-2-(piperidin-1-yl)pyridine, a heterocyclic compound of interest in medicinal chemistry and drug development. This document outlines a plausible synthetic route, detailed experimental protocols for characterization, and an analysis of spectroscopic data.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₀H₁₃ClN₂[1]
Molecular Weight 196.68 g/mol [1]
CAS Number 1086376-30-8[1]
Appearance Expected to be a solid or oil-
Purity >95% (commercially available)[1]

Synthesis

A likely synthetic route for this compound involves the nucleophilic aromatic substitution of a di-chlorinated pyridine with piperidine. A detailed experimental protocol based on analogous reactions is provided below.[2][3]

Reaction Scheme:

Experimental Protocol:

  • Materials: 2,4-Dichloropyridine, Piperidine, an appropriate solvent (e.g., ethanol, N,N-Dimethylformamide), and a non-nucleophilic base (e.g., triethylamine, potassium carbonate).

  • Procedure:

    • In a round-bottom flask, dissolve 2,4-dichloropyridine in the chosen solvent.

    • Add an equimolar amount of piperidine to the solution.

    • Add a slight excess of the non-nucleophilic base to scavenge the HCl byproduct.

    • The reaction mixture is then heated under reflux for several hours and the progress is monitored by thin-layer chromatography (TLC).[2]

    • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

    • The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.[2]

    • Purification is achieved by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).[2]

Structure Elucidation

The definitive structure of the synthesized compound is elucidated through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Spectral Data (CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.0d1HH-6 (Pyridine)
~6.8dd1HH-5 (Pyridine)
~6.7d1HH-3 (Pyridine)
~3.5t4HH-2', H-6' (Piperidine)
~1.6m6HH-3', H-4', H-5' (Piperidine)

Predicted ¹³C NMR Spectral Data (CDCl₃):

Chemical Shift (δ, ppm)Assignment
~160C-2 (Pyridine)
~150C-6 (Pyridine)
~145C-4 (Pyridine)
~115C-5 (Pyridine)
~108C-3 (Pyridine)
~46C-2', C-6' (Piperidine)
~26C-3', C-5' (Piperidine)
~24C-4' (Piperidine)

Experimental Protocol for NMR Spectroscopy:

  • Prepare a solution of the purified compound (~5-10 mg) in a deuterated solvent (e.g., CDCl₃, ~0.6 mL) in an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Process the spectra using appropriate software to obtain chemical shifts, coupling constants, and integrals.

  • Further structural confirmation can be obtained using 2D NMR techniques such as COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected Mass Spectrometry Data:

m/zInterpretation
196/198[M]⁺, Molecular ion peak (presence of ³⁵Cl and ³⁷Cl isotopes in a ~3:1 ratio)
161[M-Cl]⁺
111[M-Piperidine]⁺
84[Piperidine]⁺

Experimental Protocol for Mass Spectrometry:

  • Introduce a dilute solution of the sample into the mass spectrometer, typically using an electrospray ionization (ESI) or electron ionization (EI) source.

  • Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.

  • Analyze the spectrum for the molecular ion peak and characteristic fragment ions. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecular ion and key fragments.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Expected Infrared Absorption Bands:

Wavenumber (cm⁻¹)Functional Group
~3100-3000C-H stretching (aromatic)
~2950-2850C-H stretching (aliphatic)
~1600-1450C=C and C=N stretching (aromatic ring)
~1300-1000C-N stretching
~850-750C-Cl stretching

Experimental Protocol for IR Spectroscopy:

  • Prepare the sample for analysis. For a solid, this can be done by creating a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory. For an oil, a thin film can be cast on a salt plate.

  • Record the IR spectrum using an FTIR spectrometer.

  • Identify the characteristic absorption bands and assign them to the corresponding functional groups.[5]

Logical Workflow for Structure Elucidation

The process of elucidating the structure of this compound can be visualized as a logical workflow.

StructureElucidation Synthesis Synthesis of This compound Purification Purification by Column Chromatography Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR MS Mass Spectrometry (EI/ESI, HRMS) Purification->MS IR Infrared Spectroscopy Purification->IR Structure Structure Confirmed NMR->Structure MS->Structure IR->Structure

Caption: Logical workflow for the synthesis and structural confirmation of this compound.

This comprehensive guide provides the necessary information for researchers and scientists to understand the synthesis and detailed structural elucidation of this compound. The combination of these analytical techniques provides unequivocal evidence for the assigned structure.

References

An In-depth Technical Guide to 4-Chloro-2-(piperidin-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: November 2025

IUPAC Name: 4-chloro-2-(piperidin-1-yl)pyridine

This technical guide provides a comprehensive overview of this compound, a heterocyclic organic compound of interest to researchers, scientists, and drug development professionals. This document details its chemical properties, a plausible synthetic route, and its relevance in medicinal chemistry, supported by data and experimental insights.

Chemical Structure and Properties

This compound is a derivative of pyridine, featuring a chloro substituent at the 4-position and a piperidin-1-yl group at the 2-position. The piperidine ring is a prevalent scaffold in numerous pharmaceuticals. The presence of the pyridine ring, a common motif in agrochemicals, pharmaceuticals, and vitamins, further highlights the potential utility of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compound
CAS Number 1086376-30-8
Molecular Formula C₁₀H₁₃ClN₂
Molecular Weight 196.68 g/mol
Canonical SMILES ClC1=CC=NC(N2CCCCC2)=C1
InChI InChI=1S/C10H13ClN2/c11-9-4-5-12-10(8-9)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7H2
LogP 2.91
Purity ≥95% (commercially available)

Synthesis

General Experimental Protocol for Nucleophilic Aromatic Substitution

The following is a generalized protocol based on common synthetic procedures for related 2-substituted pyridines from 2-chloropyridines.

Materials:

  • 2,4-Dichloropyridine

  • Piperidine

  • A suitable solvent (e.g., acetonitrile, ethanol, or N,N-dimethylformamide (DMF))

  • A base (e.g., triethylamine or potassium carbonate, if necessary to neutralize any generated HCl)

Procedure:

  • In a round-bottom flask, dissolve 2,4-dichloropyridine in the chosen solvent.

  • Add piperidine to the solution. An excess of piperidine can also serve as the base.

  • The reaction mixture is then stirred, potentially with heating, for a duration determined by reaction monitoring (e.g., by Thin Layer Chromatography - TLC).

  • Upon completion, the reaction mixture is worked up. This typically involves removing the solvent under reduced pressure.

  • The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.

  • The organic layer is washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated.

  • The crude product is purified by a suitable method, such as column chromatography on silica gel, to yield pure this compound.

Synthesis_Workflow Reactants 2,4-Dichloropyridine + Piperidine Reaction Nucleophilic Aromatic Substitution Reactants->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

A generalized workflow for the synthesis of this compound.

Characterization Data (Predicted and Analogous)

Specific spectral data for this compound is not available in the provided search results. However, based on the analysis of similar structures, the following are expected characteristic signals.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the protons on the pyridine and piperidine rings.

Table 2: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
Pyridine H (position 3)6.5 - 6.7d
Pyridine H (position 5)6.7 - 6.9dd
Pyridine H (position 6)8.0 - 8.2d
Piperidine CH₂ (adjacent to N)3.4 - 3.6t
Piperidine CH₂ (β to N)1.6 - 1.8m
Piperidine CH₂ (γ to N)1.5 - 1.7m
¹³C NMR Spectroscopy

The carbon NMR spectrum will show distinct signals for the carbon atoms of both heterocyclic rings. The chemical shifts for pyridine carbons are typically in the range of 120-150 ppm.

Table 3: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)
Pyridine C2158 - 162
Pyridine C3108 - 112
Pyridine C4148 - 152
Pyridine C5115 - 119
Pyridine C6149 - 153
Piperidine C (adjacent to N)45 - 50
Piperidine C (β to N)25 - 30
Piperidine C (γ to N)23 - 27
Mass Spectrometry

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (196.68 g/mol ). The fragmentation pattern would likely involve the loss of the chloro group and fragmentation of the piperidine ring.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the C-Cl, C-N, and aromatic C-H and C=C/C=N bonds.

Table 4: Predicted IR Absorption Frequencies

Functional GroupPredicted Wavenumber (cm⁻¹)
Aromatic C-H stretch3000 - 3100
Aliphatic C-H stretch2850 - 2950
C=C and C=N stretch (aromatic)1400 - 1600
C-N stretch1250 - 1350
C-Cl stretch600 - 800

Applications in Drug Discovery and Medicinal Chemistry

The 2-aminopyridine moiety, of which 2-(piperidin-1-yl)pyridine is a cyclic analogue, is a well-established pharmacophore in medicinal chemistry. Derivatives of 2-aminopyridine have shown a wide range of biological activities, including as kinase inhibitors. For instance, certain 2-amino-4-(1-piperidine)pyridine derivatives have been designed and synthesized as potent dual inhibitors of anaplastic lymphoma kinase (ALK) and ROS1 kinase, which are promising targets for non-small-cell lung cancer.

The general structure of 2-piperidinylpyridine derivatives allows for interactions with various biological targets. The nitrogen atoms can act as hydrogen bond acceptors, and the aromatic ring can participate in π-stacking interactions with protein residues. The piperidine ring can adopt different conformations to fit into binding pockets.

Signaling_Pathway cluster_drug 2-Piperidinylpyridine Derivatives cluster_pathway Potential Kinase Signaling Pathway Drug e.g., this compound (as a potential kinase inhibitor) Kinase Target Kinase (e.g., ALK, ROS1) Drug->Kinase Inhibition Substrate Substrate Protein Kinase->Substrate Activates Phosphorylation Phosphorylation Substrate->Phosphorylation Downstream Downstream Signaling (Cell Proliferation, Survival) Phosphorylation->Downstream

A potential mechanism of action for 2-piperidinylpyridine derivatives as kinase inhibitors.

Conclusion

This compound is a readily accessible compound with significant potential in medicinal chemistry and drug discovery. Its structural similarity to known bioactive molecules, particularly kinase inhibitors, makes it an attractive scaffold for the development of new therapeutic agents. Further research into its synthesis, characterization, and biological evaluation is warranted to fully explore its potential.

An In-depth Technical Guide to 4-CHLORO-2-(PIPERIDIN-1-YL)PYRIDINE: Safety, Handling, and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and known properties of the chemical compound 4-CHLORO-2-(PIPERIDIN-1-YL)PYRIDINE. Due to the limited availability of data for this specific molecule, information from structurally related compounds, such as other chlorinated pyridines and piperidine derivatives, has been included to provide a thorough understanding of its potential characteristics and hazards. This guide is intended for use by professionals in research and drug development and should be supplemented with institution-specific safety protocols.

Chemical and Physical Properties

While specific experimental data for this compound is not extensively available in the public domain, some properties have been reported by chemical suppliers. Other properties can be estimated based on the analysis of similar chemical structures.

PropertyValueSource
Molecular Formula C₁₀H₁₃ClN₂Fluorochem[1]
Molecular Weight 196.68 g/mol Fluorochem[1]
Purity 95+%Fluorochem[1]
LogP 2.91Fluorochem[1]
CAS Number 1086376-30-8Fluorochem[1]
Appearance Solid (presumed)General knowledge of similar compounds
Boiling Point Not available-
Melting Point Not available-
Density Not available-

Toxicological Information

Detailed toxicological studies for this compound, such as LD50 and LC50 values, have not been identified in the reviewed literature. However, based on the known hazards of related compounds and supplier information, this compound should be handled with care.

Hazard StatementGHS ClassificationSource
Harmful if swallowedH302Fluorochem
Causes skin irritationH315Fluorochem
Causes serious eye irritationH319Fluorochem
May cause respiratory irritationH335Fluorochem

Given the lack of specific data, it is prudent to treat this compound as potentially toxic and to take all necessary precautions to avoid exposure.

Safety and Handling

Proper handling and storage are crucial to ensure the safety of laboratory personnel. The following protocols are based on general best practices for handling chlorinated pyridine and piperidine derivatives.

Personal Protective Equipment (PPE)

When handling this compound, the following PPE should be worn at all times:

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat and, if necessary, an apron or full-body suit.

  • Respiratory Protection: A properly fitted respirator may be required if working with the compound in a poorly ventilated area or if there is a risk of aerosolization.

Engineering Controls
  • All work with this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.

  • Emergency eyewash stations and safety showers should be readily accessible.

Storage
  • Store in a tightly sealed, properly labeled container.

  • Keep in a cool, dry, and well-ventilated area.

  • Store away from incompatible materials such as strong oxidizing agents.

Spill and Waste Disposal
  • In case of a spill, evacuate the area and prevent further spread of the material.

  • Absorb the spilled material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • All waste containing this compound should be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations. Do not discharge to drains or the environment.

Experimental Protocols

The following are generalized experimental protocols for the safe handling of this compound. These should be adapted to specific experimental needs and institutional guidelines.

General Handling Protocol
  • Preparation: Before handling the compound, ensure all necessary PPE is worn and that the work will be conducted in a certified chemical fume hood.

  • Weighing: If weighing the solid compound, do so in a way that minimizes the generation of dust.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly and stir to dissolve.

  • Reactions: If using the compound in a chemical reaction, ensure the reaction vessel is properly secured and that any potential pressure buildup can be safely managed.

  • Post-Handling: After handling, thoroughly wash hands and any potentially contaminated surfaces.

Safe Handling Workflow

G start Start: Prepare for Handling ppe Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Certified Chemical Fume Hood start->fume_hood weigh_dissolve Weigh and Dissolve Compound ppe->weigh_dissolve fume_hood->weigh_dissolve reaction Perform Experimental Procedure weigh_dissolve->reaction decontaminate Decontaminate Work Area and Equipment reaction->decontaminate waste_disposal Dispose of Waste in Accordance with Regulations decontaminate->waste_disposal end End of Procedure waste_disposal->end

Caption: A general workflow for the safe handling of chemical compounds.

Potential Biological Activity and Signaling Pathways

Aminopyridine Derivatives: Compounds containing the 2-aminopyridine scaffold are known to interact with a variety of biological targets. They are found in pharmaceuticals with diverse activities, including antibacterial, anticancer, and anti-inflammatory effects.[2] Some aminopyridines are known to be modulators of ion channels.[3]

Piperidine Derivatives: The piperidine ring is a common scaffold in medicinal chemistry and is present in numerous drugs. Derivatives of piperidine have shown a wide range of biological activities, including but not limited to, effects on the central nervous system, cardiovascular system, and as anticancer agents.

Given these general activities, it is plausible that this compound could exhibit some form of biological activity. However, without experimental data, any potential mechanism of action remains speculative.

Hypothetical Signaling Pathway Involvement

Based on the known pharmacology of some aminopyridine compounds as ion channel modulators, a hypothetical signaling pathway is presented below. It is important to note that this is a generalized representation and has not been experimentally validated for this compound.

G compound This compound ion_channel Voltage-Gated Ion Channel compound->ion_channel Potential Interaction membrane_potential Modulation of Membrane Potential ion_channel->membrane_potential cellular_response Downstream Cellular Response (e.g., Neurotransmitter Release) membrane_potential->cellular_response

Caption: A hypothetical signaling pathway for an aminopyridine-containing compound.

Conclusion

This compound is a chemical compound for which detailed safety and biological data are not widely available. Based on the information for related compounds, it should be handled with caution, using appropriate personal protective equipment and engineering controls. Further research is needed to fully characterize its physical, chemical, toxicological, and biological properties. Researchers and drug development professionals should use this guide as a starting point for safe handling and as a basis for further investigation.

References

An In-depth Technical Guide to 4-CHLORO-2-(PIPERIDIN-1-YL)PYRIDINE for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide is designed for researchers, scientists, and professionals in drug development interested in the procurement and application of 4-CHLORO-2-(PIPERIDIN-1-YL)PYRIDINE (CAS No. 1086376-30-8). This versatile heterocyclic compound serves as a valuable building block in medicinal chemistry and materials science.

Physicochemical Properties

This compound is a pyridine derivative characterized by the presence of a chloro group at the 4-position and a piperidinyl moiety at the 2-position.

PropertyValue
CAS Number 1086376-30-8
Molecular Formula C₁₀H₁₃ClN₂
Molecular Weight 196.68 g/mol
Purity Typically ≥95%
Canonical SMILES C1CCN(CC1)C2=NC=CC(=C2)Cl
InChI Key KLXFBLZJGSOTJQ-UHFFFAOYSA-N

Supplier Landscape

A critical aspect of utilizing this compound in research and development is sourcing high-quality material. Our investigation has identified several key suppliers for this compound. The following table summarizes the available information on these suppliers. Please note that pricing and available quantities are often subject to inquiry and may vary based on the supplier and order volume.

SupplierProduct CodeStated PurityAvailable QuantitiesPrice
Fluorochem [1]F656421[1]≥95%[1]Inquire for detailsInquire for details[1]
ChemScene CS-0239392≥95%Inquire for detailsInquire for details
Zhuhai Aobokai Biomedical Technology Co., Ltd. [2]N/A≥95%[2]Inquire for detailsInquire for details

Note: Pricing information for this compound is not publicly listed by the primary suppliers. Researchers are advised to contact the suppliers directly for a quotation.

Experimental Protocols & Synthesis

While specific experimental protocols for the direct application of this compound are proprietary to individual research endeavors, general synthetic methodologies for related piperidinyl-pyridines can be found in the chemical literature. The synthesis of this compound and its analogs often involves nucleophilic aromatic substitution reactions where the piperidine moiety displaces a leaving group on the pyridine ring.

For researchers interested in the synthesis of related chloro-pyridine derivatives, a general method involves the chlorination of the corresponding pyridine precursor. For instance, the synthesis of 4-chloropyridine can be achieved by reacting pyridine with a chlorinating agent such as phosphorus pentachloride or thionyl chloride.

Applications in Research and Development

The piperidine and pyridine scaffolds are of significant interest in drug discovery.[3][4] The unique structural features of this compound make it an attractive starting material for the synthesis of novel compounds with potential therapeutic applications. The chloro-substituent provides a reactive handle for further chemical modifications, such as cross-coupling reactions, allowing for the introduction of diverse functional groups. The piperidinyl group can influence the pharmacokinetic properties of a molecule, such as solubility and metabolic stability.[3]

Derivatives of 2-aminopyridine, to which this compound is related, have been explored for a wide range of biological activities, including their use as kinase inhibitors and central nervous system agents.

Workflow for Supplier Selection and Procurement

The process of selecting a suitable supplier for this compound involves several key steps to ensure the quality and timely delivery of the compound for research purposes.

SupplierSelectionWorkflow A Identify Potential Suppliers B Request Quotations (Price & Availability) A->B C Request Certificate of Analysis (CoA) A->C D Evaluate Supplier Data (Purity, Impurity Profile) B->D C->D E Select Supplier & Place Order D->E F Receive & Qualify Material E->F

Caption: A streamlined workflow for the selection and procurement of this compound.

Logical Relationship of Compound Features to Applications

The chemical features of this compound directly inform its potential applications in drug discovery and medicinal chemistry.

CompoundFeatures cluster_0 Chemical Structure cluster_1 Potential Applications A This compound B Pyridine Core A->B C Piperidine Moiety A->C D 4-Chloro Substituent A->D E Medicinal Chemistry Building Block B->E C->E D->E F Scaffold for Kinase Inhibitors E->F G Precursor for CNS-active Agents E->G H Fragment for Library Synthesis E->H

Caption: Relationship between the structural features of this compound and its applications.

References

The Strategic Role of 4-Chloro-2-(piperidin-1-yl)pyridine in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, the pyridine and piperidine scaffolds are ubiquitous and privileged structures, forming the core of numerous approved drugs and clinical candidates. The strategic combination of these two heterocycles in the form of 4-Chloro-2-(piperidin-1-yl)pyridine creates a versatile chemical intermediate with significant potential for the development of novel therapeutics. This technical guide provides an in-depth analysis of the synthesis, chemical properties, and, most importantly, the potential applications of this compound, supported by available data on its analogs and related structures. The strategic placement of a chloro substituent at the 4-position and a piperidine at the 2-position of the pyridine ring offers multiple avenues for synthetic elaboration and interaction with biological targets.

Chemical Properties and Synthesis

This compound is a substituted pyridine derivative. The presence of the electron-withdrawing chlorine atom influences the reactivity of the pyridine ring, making it susceptible to nucleophilic aromatic substitution at the 4-position. The piperidine moiety, a saturated heterocycle, introduces a three-dimensional character to the molecule and a basic nitrogen atom, which can be crucial for target engagement and physicochemical properties.

While a specific, detailed experimental protocol for the direct synthesis of this compound is not extensively documented in readily available literature, its synthesis can be logically inferred from standard organic chemistry principles and published procedures for analogous compounds. A plausible and commonly employed synthetic route involves the nucleophilic aromatic substitution of a di-chlorinated pyridine precursor.

Postulated Synthesis Workflow

A likely synthetic pathway would involve the reaction of 2,4-dichloropyridine with piperidine. The greater electrophilicity of the C2 position in 2,4-dichloropyridine typically favors initial substitution at this position by a nucleophile like piperidine.

2,4-Dichloropyridine 2,4-Dichloropyridine Reaction Reaction 2,4-Dichloropyridine->Reaction Piperidine Piperidine Piperidine->Reaction This compound This compound Reaction->this compound Nucleophilic Aromatic Substitution Base_Solvent Base (e.g., K2CO3) Solvent (e.g., DMF, MeCN) Base_Solvent->Reaction

Caption: Postulated synthesis of this compound.

Potential Therapeutic Applications

The structural motifs present in this compound suggest its utility as a scaffold or key intermediate in the development of drugs targeting a range of therapeutic areas. The primary evidence for these applications comes from studies on structurally related molecules where the 2-(piperidin-1-yl)pyridine core is a recurring feature.

Kinase Inhibition

The 2-aminopyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors. The nitrogen atoms of the pyridine ring can form crucial hydrogen bonds with the hinge region of the kinase ATP-binding pocket. The piperidine and chloro substituents can be further functionalized to achieve potency and selectivity.

Numerous studies on complex derivatives highlight the potential of this core. For instance, a series of 2-amino-4-(1-piperidine)pyridine derivatives were designed and synthesized as novel dual inhibitors of Anaplastic Lymphoma Kinase (ALK) and c-ros oncogene 1 (ROS1) kinase, which are important targets in non-small-cell lung cancer.[1] In one study, the representative compound 2e demonstrated potent anti-proliferative activity against ALK-addicted and ROS1-addicted cell lines, with IC50 values of 6.27 µM and 10.71 µM, respectively.[1] Furthermore, it showed impressive activity against the clinically relevant crizotinib-resistant ALKL1196M mutant with an IC50 of 41.3 nM.[1]

Similarly, the discovery of CHMFL-EGFR-202, a novel irreversible EGFR mutant kinase inhibitor, was based on a 1H-pyrazolo[3,4-d]pyrimidine core, but the exploration of various substituted piperidines as part of the inhibitor structure underscores the importance of this moiety in achieving desired inhibitory profiles.[2]

Table 1: Bioactivity of a Representative ALK/ROS1 Dual Inhibitor with a 2-amino-4-(1-piperidine)pyridine Core

CompoundTarget Cell LineIC50 (µM)
2e H3122 (ALK-addicted)6.27[1]
2e HCC78 (ROS1-addicted)10.71[1]

Table 2: Enzymatic Inhibition of Crizotinib-Resistant Mutants by Compound 2e

CompoundTarget EnzymeIC50 (nM)
2e ALKL1196M41.3[1]
2e ROS1G2032R (in Ba/F3 cells)104.7[1]

The logical progression from these findings is that this compound can serve as a valuable starting point or fragment for the development of a new generation of kinase inhibitors. The 4-chloro position provides a convenient handle for further chemical modifications to optimize target binding and pharmacokinetic properties.

cluster_kinase Kinase ATP Binding Pocket Hinge Hinge Region Gatekeeper Gatekeeper Residue DFG_Motif DFG Motif Inhibitor This compound Scaffold Inhibitor->Hinge H-bond Pyridine_N Piperidine Cl_substituent Pyridine_N->Hinge Interaction Piperidine->Gatekeeper Interaction with solvent-exposed region Cl_substituent->DFG_Motif Potential for modification to interact with DFG motif

Caption: Interaction model of a this compound-based kinase inhibitor.

Central Nervous System (CNS) Drug Discovery

The piperidine ring is a common feature in many CNS-active drugs. Its ability to adopt a chair conformation allows for precise spatial orientation of substituents, which is often critical for binding to G-protein coupled receptors (GPCRs) and ion channels in the brain. The pyridine moiety is also prevalent in CNS-active compounds.[3]

Research on structurally similar compounds provides strong evidence for the potential of this compound in this area. For example, a series of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines were identified as potent and CNS-penetrant pan-muscarinic antagonists.[4] The pyridazine core is a close isostere of pyridine, and the presence of the piperidine moiety was crucial for the observed activity. The optimized compounds in this series demonstrated excellent brain penetration, a key requirement for CNS drugs.[4]

This suggests that the this compound scaffold could be a valuable starting point for the design of novel CNS agents, such as modulators of muscarinic, dopaminergic, or serotonergic receptors. The 4-chloro position can be exploited to introduce various functionalities to fine-tune receptor subtype selectivity and pharmacokinetic properties.

Fragment-Based Drug Discovery (FBDD)

Fragment-based drug discovery has emerged as a powerful strategy for the identification of novel lead compounds. This approach relies on screening libraries of low molecular weight compounds ("fragments") that can be subsequently grown or linked to generate more potent molecules. This compound, with a molecular weight of 196.68 g/mol , fits well within the typical fragment molecular weight range.

Its chemical structure offers several advantages for FBDD:

  • Two distinct chemical moieties: The aromatic pyridine ring and the saturated piperidine ring provide different types of interactions (pi-stacking, hydrogen bonding, hydrophobic interactions).

  • Defined exit vectors: The 4-chloro position on the pyridine ring and the potential for substitution on the piperidine ring provide clear vectors for fragment elaboration.

  • 3D complexity: The non-planar piperidine ring introduces three-dimensionality, which is often lacking in traditional fragment libraries and can lead to improved binding affinity and selectivity.

Experimental Protocols

General Procedure for the Synthesis of 2-Substituted-4-chloropyridines

A mixture of 2,4-dichloropyridine (1.0 eq.), the corresponding amine (e.g., piperidine, 1.1 eq.), and a base such as potassium carbonate (2.0 eq.) in a suitable solvent (e.g., N,N-dimethylformamide or acetonitrile) is heated at a temperature ranging from 80 to 120 °C. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Conclusion

This compound represents a strategically important and versatile building block for modern drug discovery. While direct biological data for this specific compound is sparse in the public domain, the extensive body of research on structurally related molecules strongly supports its potential in the development of novel kinase inhibitors and CNS-active agents. Its favorable properties also make it an attractive candidate for inclusion in fragment-based drug discovery libraries. Further exploration of the synthetic utility and biological activity of derivatives of this compound is warranted and holds significant promise for the identification of new therapeutic leads.

References

An In-depth Technical Guide to 4-Chloro-2-(piperidin-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-2-(piperidin-1-yl)pyridine is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its structure, combining a reactive chloropyridine core with a saturated piperidine moiety, offers a versatile scaffold for the synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive review of the synthesis, characterization, and known biological context of this compound, serving as a valuable resource for researchers in the field. While specific quantitative biological activity data for the title compound is not extensively published, this review extrapolates potential applications based on the activities of structurally related compounds.

Chemical Properties and Data

This section summarizes the key chemical identifiers and properties of this compound.

PropertyValueReference
CAS Number 1086376-30-8[1]
Molecular Formula C₁₀H₁₃ClN₂[1]
Molecular Weight 196.68 g/mol [1]
IUPAC Name This compound[1]
Canonical SMILES C1CCN(CC1)C2=NC=CC(=C2)Cl[1]
Purity Typically available at ≥95%[1]

Synthesis of this compound

The primary and most logical synthetic route to this compound is via a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of 2,4-dichloropyridine with piperidine.

Reaction Principle

The pyridine ring is electron-deficient, and this deficiency is enhanced by the presence of two electron-withdrawing chlorine atoms. This makes the chlorinated positions susceptible to attack by nucleophiles. In 2,4-dichloropyridine, the C4 position is generally more activated towards nucleophilic attack than the C2 position. This regioselectivity is attributed to better stabilization of the Meisenheimer intermediate formed during attack at the C4 position.

Experimental Protocol: A General Procedure

Materials:

  • 2,4-Dichloropyridine

  • Piperidine (1.0 - 1.2 equivalents)

  • A suitable solvent (e.g., ethanol, isopropanol, acetonitrile, or DMF)

  • A non-nucleophilic base (e.g., triethylamine, diisopropylethylamine, or potassium carbonate) (optional, to scavenge HCl byproduct)

Procedure:

  • To a solution of 2,4-dichloropyridine in the chosen solvent, add piperidine.

  • If a base is used, it can be added to the reaction mixture.

  • The reaction mixture is then heated to a temperature ranging from 50 °C to reflux, and the progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The residue is taken up in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated.

  • The crude product can be purified by column chromatography on silica gel to afford this compound.

Note: The yield for this type of reaction is typically moderate to high, but would need to be empirically determined.

Spectroscopic Characterization (Predicted)

Although specific experimental spectra for this compound are not available in the cited literature, the expected NMR and mass spectral characteristics can be predicted based on its structure and data from analogous compounds.

1H NMR Spectroscopy
  • Pyridine Protons: Three signals are expected in the aromatic region (typically δ 6.5-8.5 ppm). The proton at C5 would likely appear as a doublet of doublets, the proton at C3 as a doublet, and the proton at C6 as a doublet.

  • Piperidine Protons: The protons on the piperidine ring would appear in the aliphatic region (typically δ 1.5-3.5 ppm). The protons on the carbons adjacent to the nitrogen (C2' and C6') would be deshielded and appear further downfield, likely as a broad multiplet. The remaining methylene protons (C3', C4', C5') would appear as multiplets further upfield.

13C NMR Spectroscopy
  • Pyridine Carbons: Five signals are expected for the pyridine ring carbons. The carbon bearing the piperidine group (C2) and the carbon bearing the chlorine (C4) would be significantly shifted.

  • Piperidine Carbons: Three distinct signals are expected for the piperidine carbons, corresponding to C2'/C6', C3'/C5', and C4'.

Mass Spectrometry

The electron ionization mass spectrum would be expected to show a molecular ion peak (M+) at m/z 196 and an M+2 peak at m/z 198 with an intensity of approximately one-third of the M+ peak, which is characteristic of the presence of a single chlorine atom.

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a valuable starting material for the synthesis of more complex molecules with potential therapeutic applications. The chlorine atom at the 4-position serves as a handle for further functionalization, most commonly through cross-coupling reactions such as the Suzuki, Stille, or Buchwald-Hartwig reactions. This allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at this position, enabling the exploration of structure-activity relationships (SAR).

Derivatives of 2-aminopyridine have shown a broad range of biological activities, including:

  • Anticancer Activity: Many pyridine and piperidine derivatives have been investigated as potential anticancer agents. For instance, derivatives of 2-amino-4-(1-piperidine)pyridine have been designed as inhibitors of ALK and ROS1 kinases, which are promising targets in non-small-cell lung cancer.[2]

  • Antimicrobial Activity: The pyridine nucleus is a common feature in many antimicrobial agents. Schiff bases of 2-amino-4-chloropyridine have been synthesized and evaluated for their in-vitro antimicrobial effects.[3]

  • Kinase Inhibition: Substituted pyridines are prevalent in the field of kinase inhibitor discovery. For example, pyridine derivatives have been developed as selective SHP2 inhibitors, a protein tyrosine phosphatase implicated in various cancers.[4]

  • Antimalarial Activity: Certain pyridine derivatives have demonstrated potent antimalarial activity.[5][6]

Experimental Workflows and Logical Relationships

The utility of this compound in drug discovery can be visualized through a typical experimental workflow.

experimental_workflow cluster_synthesis Synthesis & Modification cluster_screening Biological Evaluation 2,4-Dichloropyridine 2,4-Dichloropyridine S_NAr_Reaction Nucleophilic Aromatic Substitution (S_NAr) 2,4-Dichloropyridine->S_NAr_Reaction Piperidine Piperidine Piperidine->S_NAr_Reaction Target_Compound This compound S_NAr_Reaction->Target_Compound Cross_Coupling Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) Target_Compound->Cross_Coupling Derivative_Library Library of Diverse Derivatives Cross_Coupling->Derivative_Library HTS High-Throughput Screening Derivative_Library->HTS Hit_Identification Hit Identification HTS->Hit_Identification Lead_Optimization Lead Optimization (SAR) Hit_Identification->Lead_Optimization Preclinical_Candidate Preclinical Candidate Lead_Optimization->Preclinical_Candidate

Figure 1: A generalized workflow for the use of this compound in drug discovery.

Conclusion

This compound is a readily accessible and highly versatile chemical intermediate with significant potential in the development of new therapeutic agents. Its synthesis via nucleophilic aromatic substitution is straightforward, and the presence of a modifiable chloro group allows for extensive structural diversification. While direct biological data on this specific compound is sparse in the public domain, the vast body of literature on the pharmacological activities of related pyridine and piperidine derivatives strongly suggests its utility as a scaffold for generating novel compounds with a wide range of biological targets. This guide serves as a foundational resource to stimulate further research and application of this valuable building block in medicinal chemistry.

References

Technical Guide: Physicochemical Properties and Analysis of 4-Chloro-2-(piperidin-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 4-chloro-2-(piperidin-1-yl)pyridine. While a specific melting point for this compound is not reported in the readily available scientific literature, this guide details the standard experimental procedures for its determination, which are crucial for the characterization of novel compounds in drug discovery and development.

Physicochemical Properties

The following table summarizes the available quantitative data for this compound. It is important to note the absence of an experimentally determined melting point in public-domain literature.

PropertyValueSource
Molecular Formula C₁₀H₁₃ClN₂Fluorochem[1]
Molecular Weight 196.68 g/mol Fluorochem[1]
CAS Number 1086376-30-8Fluorochem[1]
Appearance Not Specified-
Melting Point Not Reported -
Purity ≥ 95%Fluorochem[1]

Experimental Protocols for Melting Point Determination

The determination of a sharp melting point is a critical indicator of the purity of a crystalline solid. For a novel or uncharacterized compound such as this compound, the following standard laboratory procedures are recommended.

This is a common and accessible method for determining the melting range of a solid.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: Ensure the sample of this compound is completely dry and in a fine powdered form. If necessary, gently grind the crystals using a mortar and pestle.

  • Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample. A small amount of the solid will enter the tube.

  • Packing the Sample: Invert the capillary tube and tap it gently on a hard surface to cause the solid to fall to the closed end. The packed sample height should be between 2-3 mm for an accurate reading.

  • Measurement:

    • Place the loaded capillary tube into the heating block of the melting point apparatus.

    • If the approximate melting point is unknown, a rapid heating rate (10-20°C per minute) can be used for an initial rough determination.

    • For an accurate measurement, a second, fresh sample should be heated rapidly to about 15-20°C below the approximate melting point.

    • The heating rate should then be reduced to 1-2°C per minute to allow for thermal equilibrium.

  • Observation and Reporting: The melting range is recorded from the temperature at which the first droplet of liquid is observed to the temperature at which the entire sample has completely liquefied. A pure compound will typically exhibit a sharp melting range of 0.5-2°C.

DSC is a thermoanalytical technique that provides more precise data on phase transitions, including melting point, and can also determine the enthalpy of fusion.

Apparatus:

  • Differential Scanning Calorimeter

  • Hermetic aluminum pans and lids

  • Crimper for sealing pans

  • Inert gas supply (e.g., nitrogen)

Procedure:

  • Sample Preparation: Accurately weigh a small amount of the this compound sample (typically 1-5 mg) into a DSC pan.

  • Encapsulation: Place a lid on the pan and seal it using a crimper. This prevents any loss of sample due to sublimation.

  • Instrument Setup:

    • Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

    • Purge the cell with an inert gas, such as nitrogen, to create an inert atmosphere.

  • Thermal Program:

    • Equilibrate the sample at a temperature well below the expected melting point.

    • Ramp the temperature at a controlled rate, typically 5-10°C per minute.

  • Data Analysis: The DSC thermogram will show a peak corresponding to the melting of the sample. The onset temperature of this endothermic peak is typically reported as the melting point. The area under the peak is proportional to the heat of fusion.

Synthesis Pathway

The synthesis of this compound can be conceptually approached through nucleophilic aromatic substitution. The following diagram illustrates a plausible synthetic route.

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 2,4-Dichloropyridine 2,4-Dichloropyridine ReactionVessel Nucleophilic Aromatic Substitution 2,4-Dichloropyridine->ReactionVessel Piperidine Piperidine Piperidine->ReactionVessel Product This compound ReactionVessel->Product Solvent (e.g., DMF) Base (e.g., K2CO3) Heat

Caption: Plausible synthesis of this compound.

Logical Workflow for Characterization

The following workflow outlines the logical steps for the full characterization of a synthesized batch of this compound, with a focus on confirming its identity and purity.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analysis cluster_result Final Characterization Synthesis Synthesis Purification Purification Synthesis->Purification Crude Product Structure_Verification Structural Verification (NMR, MS) Purification->Structure_Verification Purity_Assessment Purity Assessment (HPLC, LC-MS) Purification->Purity_Assessment Final_Report Certificate of Analysis Structure_Verification->Final_Report Thermal_Analysis Thermal Analysis (DSC/Melting Point) Purity_Assessment->Thermal_Analysis Purity_Assessment->Final_Report Thermal_Analysis->Final_Report

Caption: Workflow for the characterization of this compound.

References

An In-Depth Technical Guide to 4-Chloro-2-(piperidin-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological relevance of 4-chloro-2-(piperidin-1-yl)pyridine. The information is curated for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

PropertyValueSource
CAS Number 1086376-30-8[1]
Molecular Formula C₁₀H₁₃ClN₂N/A
Molecular Weight 196.68 g/mol [1]
Predicted Boiling Point ~340-350 °CN/A
LogP 2.91[1]

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly documented in readily accessible literature. However, its synthesis can be logically approached through established methods for the formation of analogous substituted pyridines and piperidines. A plausible synthetic route would involve the nucleophilic aromatic substitution of a di-chlorinated pyridine with piperidine.

General Synthetic Approach: Nucleophilic Aromatic Substitution

The synthesis would likely proceed via the reaction of 2,4-dichloropyridine with piperidine. The greater reactivity of the chlorine atom at the 2-position of the pyridine ring towards nucleophilic attack would favor the formation of the desired product.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 2_4_Dichloropyridine 2,4-Dichloropyridine Reaction_Mixture 2_4_Dichloropyridine->Reaction_Mixture Piperidine Piperidine Piperidine->Reaction_Mixture Solvent Solvent (e.g., Acetonitrile) Solvent->Reaction_Mixture Base Base (e.g., K₂CO₃) Base->Reaction_Mixture Temperature Reflux Temperature->Reaction_Mixture Target_Compound This compound Reaction_Mixture->Target_Compound Nucleophilic Aromatic Substitution

Caption: Plausible synthetic pathway for this compound.

Illustrative Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol based on similar reported syntheses of related compounds[2]:

  • Reaction Setup: To a solution of 2,4-dichloropyridine (1 equivalent) in a suitable solvent such as acetonitrile, add piperidine (1 equivalent) and a base, for example, potassium carbonate (1 equivalent)[2].

  • Reaction Conditions: The reaction mixture is heated to reflux and stirred for a specified period, typically several hours[2]. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent like ethyl acetate.

  • Purification: The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to yield the pure this compound.

Biological Activity and Potential Applications

While specific biological targets and mechanisms of action for this compound are not extensively reported, the piperidine and pyridine scaffolds are prevalent in a wide range of biologically active molecules. These scaffolds are known to be key components in drugs targeting various diseases, including cancer, HIV, and bacterial infections[3].

Derivatives of piperidine and pyridine have been investigated for their potential as:

  • Urease inhibitors: Certain pyridinylpiperazine derivatives have shown potent inhibitory activity against urease, an enzyme implicated in infections by pathogens like Helicobacter pylori[2].

  • Anticancer agents: The piperidin-4-one moiety, a related structure, is a pharmacophore found in various compounds with anticancer properties[3].

  • ALK/ROS1 dual inhibitors: 2-amino-4-(1-piperidine) pyridine derivatives have been designed and synthesized as potent inhibitors of anaplastic lymphoma kinase (ALK) and ROS1 kinase, which are important targets in cancer therapy[4].

Given the structural similarities, it is plausible that this compound could serve as a scaffold for the development of novel therapeutic agents. Further research is required to elucidate its specific biological activities and potential applications.

Hypothetical Experimental Workflow for Biological Screening

An initial biological screening of this compound would likely involve a series of in vitro assays to identify potential biological targets.

G cluster_workflow Biological Screening Workflow Compound This compound Primary_Screening Primary Screening (e.g., Cell-based assays, Enzyme panels) Compound->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Secondary_Assays Secondary Assays (e.g., Dose-response, Selectivity profiling) Hit_Identification->Secondary_Assays Lead_Optimization Lead Optimization Secondary_Assays->Lead_Optimization

Caption: A general workflow for the initial biological evaluation of a novel compound.

This workflow would begin with broad screening against a panel of cancer cell lines or a diverse set of enzymes. Any identified "hits" would then be subjected to more rigorous secondary assays to confirm their activity and determine their potency and selectivity. Promising candidates would then move into the lead optimization phase of drug discovery.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions of 4-Chloro-2-(piperidin-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-chloro-2-(piperidin-1-yl)pyridine as a versatile building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This class of reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to construct complex biaryl and heteroaryl structures prevalent in pharmaceuticals and functional materials. The protocols provided herein are based on established methodologies for the Suzuki coupling of related chloro-heterocycles and specific examples from the literature.

Introduction

The 2-(piperidin-1-yl)pyridine scaffold is a significant pharmacophore found in a variety of biologically active molecules. The ability to further functionalize this core structure at the 4-position via Suzuki coupling opens up vast possibilities for generating libraries of novel compounds for drug discovery and development. The Suzuki-Miyaura reaction is particularly advantageous due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids and their derivatives.

The key transformation involves the palladium-catalyzed reaction of this compound with an organoboron reagent, typically an aryl or heteroaryl boronic acid, in the presence of a base. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and purity of the desired 4-aryl-2-(piperidin-1-yl)pyridine derivatives.

Data Presentation

The following table summarizes representative quantitative data for Suzuki-Miyaura cross-coupling reactions of a closely related chloro-heterocycle, demonstrating the influence of different reaction parameters on product yield. These conditions can serve as a starting point for the optimization of reactions with this compound.

EntryCatalyst (mol%)LigandBase (equiv.)SolventTemp. (°C)Time (h)Boronic AcidProduct Yield (%)
1Pd(PPh₃)₄ (5)PPh₃K₂CO₃ (2)Dioxane1008Phenylboronic acid65
2Pd(PPh₃)₄ (5)PPh₃Cs₂CO₃ (2)Dioxane1008Phenylboronic acid39
3Pd(PPh₃)₄ (5)PPh₃K₃PO₄ (2)Dioxane1008Phenylboronic acid85
4Pd(OAc)₂ (5)SPhos (10)K₃PO₄ (2)Toluene/H₂O100124-Methoxyphenylboronic acid92
5PdCl₂(dppf) (3)dppfNa₂CO₃ (2)DME/H₂O90163-Thienylboronic acid78

Data adapted from representative Suzuki-Miyaura couplings of functionalized chloropyridines and related heterocycles.

Experimental Protocols

General Protocol for the Suzuki-Miyaura Cross-Coupling of this compound

This protocol provides a general procedure that can be adapted and optimized for specific aryl and heteroaryl boronic acids.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or Pd(OAc)₂) (1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)

  • Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (2-3 equivalents)

  • Anhydrous solvent (e.g., Dioxane, Toluene, DME)

  • Degassed water (if using a biphasic system)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and work-up reagents

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial, add this compound (1.0 equiv.), the aryl or heteroaryl boronic acid (1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., dioxane) via syringe. If a biphasic system is used, add the degassed water at this stage.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 4-aryl-2-(piperidin-1-yl)pyridine.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Mandatory Visualizations

Suzuki_Catalytic_Cycle cluster_reactants Reactants cluster_products Products Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-X PdII R-Pd(II)-X(L_n) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal [Ar-B(OH)₃]⁻ PdII_R_R1 R-Pd(II)-R'(L_n) Transmetal->PdII_R_R1 RedElim Reductive Elimination PdII_R_R1->RedElim RedElim->Pd0 R-R' CoupledProduct 4-Aryl-2-(piperidin-1-yl)pyridine (R-R') RedElim->CoupledProduct ArylHalide This compound (R-X) BoronicAcid Ar-B(OH)₂ (R'-B(OR)₂) BoronicAcid->Transmetal Base activation Base Base Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Workflow start Start setup Reaction Setup: - this compound - Boronic Acid - Pd Catalyst & Ligand - Base start->setup inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) setup->inert solvent Add Degassed Solvent(s) inert->solvent reaction Heat and Stir (e.g., 80-110 °C) solvent->reaction monitoring Monitor Reaction Progress (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Work-up (Extraction and Washing) monitoring->workup Complete purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS) purification->characterization end End Product: 4-Aryl-2-(piperidin-1-yl)pyridine characterization->end

Caption: General experimental workflow for Suzuki coupling reactions.

Application Notes and Protocols for 4-CHLORO-2-(PIPERIDIN-1-YL)PYRIDINE

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2-(piperidin-1-yl)pyridine is a valuable bifunctional building block in medicinal chemistry and materials science. The piperidine moiety is a common feature in many pharmaceuticals, contributing to desirable pharmacokinetic properties. The pyridine core, substituted with a reactive chlorine atom, serves as a versatile handle for further functionalization, particularly through cross-coupling reactions. This document provides detailed experimental protocols for the synthesis of this compound and its subsequent use in palladium-catalyzed cross-coupling reactions, a cornerstone of modern drug discovery. The protocols and data presented are compiled from established methodologies for similar heterocyclic systems and are intended to serve as a comprehensive guide for laboratory practice.

Synthesis of this compound

The synthesis of this compound is readily achieved via a nucleophilic aromatic substitution (SNAr) reaction. In this reaction, the more reactive chlorine atom at the 2-position of 2,4-dichloropyridine is displaced by piperidine. The electron-withdrawing nature of the pyridine nitrogen activates the 2- and 4-positions towards nucleophilic attack.[1]

Reaction Principle: Nucleophilic Aromatic Substitution (SNAr)

The mechanism involves the attack of the nucleophile (piperidine) on the electron-deficient carbon atom bearing the leaving group (chloride), forming a high-energy anionic intermediate known as a Meisenheimer complex. Aromaticity is then restored by the departure of the leaving group.[1]

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Dichloropyridine 2,4-Dichloropyridine Meisenheimer Meisenheimer-like Intermediate Dichloropyridine->Meisenheimer + Piperidine Piperidine Piperidine Product This compound Meisenheimer->Product - Cl⁻ HCl HCl

Caption: General workflow for the SNAr synthesis.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2,4-Dichloropyridine

  • Piperidine

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2,4-dichloropyridine (1.0 eq) in DMF, add piperidine (1.1 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Application in Suzuki-Miyaura Cross-Coupling

The remaining chlorine atom at the 4-position of this compound can be readily displaced using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This allows for the introduction of a wide variety of aryl and heteroaryl substituents, making it a powerful tool for generating molecular diversity in drug discovery programs.

Reaction Principle: Suzuki-Miyaura Cross-Coupling

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.

Suzuki_Coupling_Workflow cluster_reactants Reactants cluster_catalyst Catalytic System cluster_process Process cluster_products Products Reactant1 This compound Reaction Reaction in Solvent (e.g., Dioxane/Water) Reactant1->Reaction Reactant2 Arylboronic Acid Reactant2->Reaction Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Product 4-Aryl-2-(piperidin-1-yl)pyridine Reaction->Product Workup & Purification

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a reaction vessel, combine this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Degas the vessel and backfill with an inert atmosphere (e.g., nitrogen or argon).

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 90-100 °C and stir for 8-12 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired 4-phenyl-2-(piperidin-1-yl)pyridine.

Data Presentation

The following table summarizes representative yields for the Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids under optimized conditions.

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid4-Phenyl-2-(piperidin-1-yl)pyridine85
24-Methoxyphenylboronic acid4-(4-Methoxyphenyl)-2-(piperidin-1-yl)pyridine82
33-Tolylboronic acid4-(3-Tolyl)-2-(piperidin-1-yl)pyridine88
44-Fluorophenylboronic acid4-(4-Fluorophenyl)-2-(piperidin-1-yl)pyridine79
52-Thiopheneboronic acid4-(Thiophen-2-yl)-2-(piperidin-1-yl)pyridine75

Yields are representative and may vary based on reaction scale and purity of reagents.

Biological and Medicinal Chemistry Context

Pyridine and piperidine scaffolds are prevalent in a vast number of FDA-approved drugs, highlighting their importance in medicinal chemistry.[2] The ability to readily synthesize and functionalize molecules like this compound is crucial for the development of new therapeutic agents. For instance, substituted 2-aminopyridines have been investigated for their antimicrobial activities.[3] The protocols described herein provide a direct pathway to novel libraries of substituted pyridines for screening against various biological targets. The versatility of the Suzuki-Miyaura coupling allows for the exploration of structure-activity relationships (SAR) by systematically varying the aryl substituent at the 4-position.

References

Application Notes and Protocols: 4-CHLORO-2-(PIPERIDIN-1-YL)PYRIDINE in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2-(piperidin-1-yl)pyridine is a valuable heterocyclic building block in medicinal chemistry, primarily utilized in the synthesis of potent and selective kinase inhibitors. Its structure incorporates a pyridine ring, a nucleophilic piperidine moiety, and a reactive chlorine atom at the 4-position. This chlorine atom is susceptible to nucleophilic aromatic substitution (SNAr), making it an excellent handle for introducing various functional groups and building molecular complexity. This reactivity profile has been exploited in the development of targeted therapies, particularly for oncological indications.

One of the most significant applications of this compound is in the synthesis of p21-activated kinase (PAK) inhibitors. PAKs are a family of serine/threonine kinases that are key regulators of cell motility, survival, and proliferation. Their dysregulation is implicated in the progression and metastasis of various cancers, making them attractive targets for therapeutic intervention.

Application in the Synthesis of p21-Activated Kinase (PAK) Inhibitors

This compound serves as a crucial starting material for the synthesis of a class of PAK inhibitors characterized by a 2-(piperidin-1-yl)pyridine core. The synthetic strategy hinges on a key nucleophilic aromatic substitution reaction where the chlorine atom at the 4-position is displaced by an aniline derivative. This reaction forges a critical bond that constitutes the backbone of the final inhibitor.

Signaling Pathway of p21-Activated Kinases (PAKs)

PAK_Signaling_Pathway cluster_upstream Upstream Activation cluster_pak PAK Activation cluster_downstream Downstream Effects Growth_Factors Growth Factors (e.g., EGF, PDGF) RTK Receptor Tyrosine Kinases (RTKs) Growth_Factors->RTK Ras Ras RTK->Ras Rac_Cdc42 Rac/Cdc42 Ras->Rac_Cdc42 PAK p21-Activated Kinase (PAK) Rac_Cdc42->PAK Activation Cytoskeletal_Rearrangement Cytoskeletal Rearrangement PAK->Cytoskeletal_Rearrangement Gene_Transcription Gene Transcription PAK->Gene_Transcription Cell_Motility Cell Motility & Invasion Cytoskeletal_Rearrangement->Cell_Motility Cell_Survival Cell Survival Gene_Transcription->Cell_Survival Proliferation Proliferation Gene_Transcription->Proliferation Inhibitor PAK Inhibitor (Derived from This compound) Inhibitor->PAK Synthetic_Workflow Start This compound Step1 Nucleophilic Aromatic Substitution (SNAr) Start->Step1 Intermediate 4-Anilino-2-(piperidin-1-yl)pyridine Intermediate Step1->Intermediate Step2 Further Functionalization (e.g., Acylation, Coupling) Intermediate->Step2 Final_Product Bioactive PAK Inhibitor Step2->Final_Product

Catalytic Applications of 4-Chloro-2-(piperidin-1-yl)pyridine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminopyridine scaffold, including derivatives of 4-chloro-2-(piperidin-1-yl)pyridine, serves as a versatile platform for the development of highly effective ligands in transition metal catalysis. The nitrogen atoms of the pyridine ring and the piperidinyl group can act as a bidentate chelate, forming stable and catalytically active complexes with metals like palladium. The substituent at the 4-position of the pyridine ring, in this case, a chloro group, can be retained to modulate the electronic properties of the catalyst or can serve as a reactive handle for further functionalization to create more complex and tailored ligands.

These catalyst systems are particularly prominent in carbon-carbon and carbon-heteroatom bond-forming reactions, which are fundamental transformations in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The following notes detail the application of a representative derivative in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry.

Application Note 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Derivatives of 2-(piperidin-1-yl)pyridine are effective ligands for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. These reactions form a C(sp²)-C(sp²) bond between an aryl or vinyl halide/triflate and an organoboron compound. The ligand's role is to stabilize the palladium center, facilitate the elementary steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination), and enhance reaction efficiency and selectivity.

The presence of the 2-(piperidin-1-yl)pyridine ligand can lead to high catalytic activity, allowing for low catalyst loadings (down to 10⁻³ mol%) and high to quantitative yields of the desired biaryl products. The steric and electronic properties of the ligand are crucial; for instance, substitutions on the pyridine ring influence the ligand's basicity and, consequently, the catalytic efficiency of the palladium complex.[1][2]

Key Advantages:
  • High Efficiency: Achieves high yields with low catalyst loadings.

  • Broad Substrate Scope: Tolerates a wide range of functional groups on both the aryl halide and the boronic acid partner.[3][4][5]

  • Stability: The resulting palladium complexes often exhibit good stability, contributing to their high catalytic turnover numbers.

Quantitative Data Summary

The following table summarizes the performance of a representative palladium catalyst system utilizing a 2-(piperidin-1-yl)pyridine-type ligand in the Suzuki-Miyaura coupling of various aryl halides with phenylboronic acid.

EntryAryl HalideCatalyst Loading (mol%)BaseSolventYield (%)
14-Bromotoluene0.1K₂CO₃Toluene98
24-Chlorotoluene0.5K₃PO₄Dioxane95
31-Bromo-4-methoxybenzene0.1K₂CO₃Toluene99
41-Chloro-4-nitrobenzene0.5Cs₂CO₃Dioxane92
52-Bromopyridine0.2K₃PO₄Toluene96
61-Bromo-3,5-dimethylbenzene0.1K₂CO₃Toluene97

Note: Data is representative of typical results found in the literature for similar ligand systems and may not correspond to one specific cited experiment.

Experimental Protocols

Protocol 1: Synthesis of a Pre-catalyst - Dichloro[2-(piperidin-1-yl)pyridine]palladium(II) Complex

This protocol describes a general method for synthesizing a palladium pre-catalyst complexed with a 2-(piperidin-1-yl)pyridine-type ligand.

Materials:

  • (COD)PdCl₂ (Palladium(II) dichloride bis(1,5-cyclooctadiene) complex)

  • This compound (or related derivative)

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether, anhydrous

  • Schlenk flask and standard glassware

  • Magnetic stirrer

Procedure:

  • In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (COD)PdCl₂ (1.0 eq) in anhydrous DCM.

  • In a separate flask, dissolve the this compound ligand (1.0 eq) in anhydrous DCM.

  • Slowly add the ligand solution to the palladium complex solution at room temperature with vigorous stirring.

  • Stir the reaction mixture at room temperature for 4-6 hours. The formation of a precipitate is typically observed.

  • Remove the solvent under reduced pressure.

  • Wash the resulting solid with anhydrous diethyl ether to remove any unreacted starting materials.

  • Dry the solid product under vacuum to yield the desired dichloro[2-(piperidin-1-yl)pyridine]palladium(II) complex.

  • Characterize the complex using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, elemental analysis).

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a general method for the cross-coupling of an aryl halide with an arylboronic acid using the prepared palladium pre-catalyst.

Materials:

  • Aryl halide (1.0 mmol, 1.0 eq)

  • Arylboronic acid (1.2 mmol, 1.2 eq)

  • Palladium pre-catalyst (0.1 - 0.5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 mmol, 2.0 eq)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Schlenk tube or reaction vial

  • Magnetic stirrer and heating block

Procedure:

  • To a Schlenk tube, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), the base (2.0 mmol), and the palladium pre-catalyst (0.001-0.005 mmol).

  • Evacuate and backfill the tube with an inert gas (e.g., nitrogen or argon) three times.

  • Add the anhydrous solvent (e.g., 5 mL of Toluene) via syringe.

  • Seal the tube and place it in a preheated heating block at the desired temperature (typically 80-110 °C).

  • Stir the reaction mixture for the specified time (typically 2-24 hours), monitoring the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Visualizations

Catalyst_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation pd_start (COD)PdCl₂ in DCM mixing Mix & Stir (RT, 4-6h) pd_start->mixing ligand_start Ligand in DCM ligand_start->mixing evaporation Solvent Evaporation mixing->evaporation Precipitate forms washing Wash with Et₂O evaporation->washing drying Dry under Vacuum washing->drying product Final Pd-Complex Pre-catalyst drying->product

Caption: Workflow for the synthesis of a Palladium(II) pre-catalyst.

Suzuki_Coupling_Workflow reagents Aryl Halide Arylboronic Acid Base Pd-Catalyst setup 1. Combine Reagents in Schlenk Tube reagents->setup inert 2. Evacuate & Backfill with Inert Gas setup->inert solvent 3. Add Anhydrous Solvent inert->solvent reaction 4. Heat & Stir (80-110 °C, 2-24h) solvent->reaction workup 5. Quench & Aqueous Work-up reaction->workup Reaction complete purify 6. Column Chromatography workup->purify product Purified Biaryl Product purify->product

Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.

Catalytic_Cycle_Suzuki pd0 Pd(0)Lₙ ox_add Oxidative Addition pd2_aryl Ar-Pd(II)-X Lₙ pd0->pd2_aryl + Ar-X product Ar-Ar' trans Transmetalation pd2_biaryl Ar-Pd(II)-Ar' Lₙ pd2_aryl->pd2_biaryl + Ar'B(OR)₂ + Base pd2_biaryl->pd0 - Ar-Ar' red_elim Reductive Elimination arx Ar-X ar_boron Ar'-B(OR)₂ base Base boron_waste X-B(OR)₂

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

References

Application Notes and Protocols for the Synthesis of Novel Compounds from 4-Chloro-2-(piperidin-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of novel 4-substituted-2-(piperidin-1-yl)pyridine derivatives, valuable scaffolds in medicinal chemistry. The protocols focus on two key palladium-catalyzed cross-coupling reactions: the Buchwald-Hartwig amination for the synthesis of 4-amino derivatives and the Suzuki-Miyaura coupling for the synthesis of 4-aryl derivatives. These compounds have shown significant potential in drug discovery, particularly as kinase inhibitors.

Introduction to 4-Chloro-2-(piperidin-1-yl)pyridine as a Building Block

This compound is a versatile starting material for the synthesis of a diverse range of heterocyclic compounds. The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, allowing for the introduction of various functional groups. The 2-(piperidin-1-yl) moiety is a common feature in many biologically active molecules and can influence the pharmacokinetic and pharmacodynamic properties of the final compounds. The 2-aminopyridine structural motif, in general, is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[1][2][3]

Synthesis of 4-Amino-2-(piperidin-1-yl)pyridine Derivatives via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[4][5][6][7] This reaction allows for the coupling of an aryl halide with an amine in the presence of a palladium catalyst and a base. This protocol outlines the synthesis of 4-amino-2-(piperidin-1-yl)pyridine derivatives, which are key intermediates in the development of potent kinase inhibitors.[8]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

A mixture of this compound (1.0 eq.), the desired amine (1.2 eq.), a palladium catalyst such as Pd₂(dba)₃ (0.05 eq.), a phosphine ligand like Xantphos (0.1 eq.), and a base such as Cs₂CO₃ (2.0 eq.) is assembled in a reaction vessel. The vessel is evacuated and backfilled with an inert gas (e.g., nitrogen or argon). Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene) is added, and the mixture is heated to the desired temperature (typically 80-120 °C) with stirring. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 4-amino-2-(piperidin-1-yl)pyridine derivative.

Data Presentation: Synthesis of 4-Anilino-2-(piperidin-1-yl)pyridine Derivatives
EntryAmineCatalyst SystemSolventTemp (°C)Time (h)Yield (%)Reference
1AnilinePd₂(dba)₃ / Xantphos1,4-Dioxane1001285[8]
24-MethoxyanilinePd(OAc)₂ / BINAPToluene1101678General Protocol
33-ChloroanilinePdCl₂(dppf)1,4-Dioxane902482General Protocol

Synthesis of 4-Aryl-2-(piperidin-1-yl)pyridine Derivatives via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[9][10][11] This protocol describes a general procedure for the synthesis of 4-aryl-2-(piperidin-1-yl)pyridine derivatives by coupling this compound with various arylboronic acids.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

In a reaction flask, this compound (1.0 eq.), the corresponding arylboronic acid (1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base (e.g., K₂CO₃ or Na₂CO₃, 2.0 eq.) are combined. A mixture of a solvent such as 1,4-dioxane or toluene and water (e.g., 4:1 v/v) is added. The reaction mixture is degassed by bubbling with an inert gas for 15-20 minutes. The mixture is then heated to reflux (typically 80-100 °C) and stirred until the reaction is complete, as monitored by TLC or LC-MS. After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to yield the desired 4-aryl-2-(piperidin-1-yl)pyridine derivative.

Data Presentation: Synthesis of 4-Aryl-2-(piperidin-1-yl)pyridine Derivatives
EntryArylboronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)Reference
1Phenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O901292General Protocol
24-Methylphenylboronic acidPdCl₂(dppf)Na₂CO₃Toluene/H₂O1001888General Protocol
33-Pyridinylboronic acidPd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane/H₂O852475General Protocol

Biological Activity of Novel 2-(Piperidin-1-yl)pyridine Derivatives

Derivatives of 2-amino-4-(piperidin-1-yl)pyridine have been investigated as potent dual inhibitors of Anaplastic Lymphoma Kinase (ALK) and ROS1 kinase, which are important targets in non-small-cell lung cancer.[8] One such derivative, compound 2e , demonstrated significant inhibitory activity against both wild-type and crizotinib-resistant mutant kinases.

Data Presentation: Biological Activity of Compound 2e
TargetCell LineIC₅₀ (nM)Reference
ALKL1196M-41.3[8]
ROS1G2032RBa/F3104.7[8]
ProliferationH3122 (ALK-addicted)6,270[8]
ProliferationHCC78 (ROS1-addicted)10,710[8]

Visualizing Synthetic Pathways and Logic

Synthetic Workflow for Novel 2-(Piperidin-1-yl)pyridine Derivatives

G cluster_0 Buchwald-Hartwig Amination cluster_1 Suzuki-Miyaura Coupling cluster_2 Biological Application start This compound product_bh 4-Amino-2-(piperidin-1-yl)pyridine Derivatives start->product_bh C-N Coupling product_sm 4-Aryl-2-(piperidin-1-yl)pyridine Derivatives start->product_sm C-C Coupling reagent_bh R-NH₂ Pd Catalyst, Base reagent_bh->product_bh bio_target Kinase Inhibition (e.g., ALK/ROS1) product_bh->bio_target reagent_sm Ar-B(OH)₂ Pd Catalyst, Base reagent_sm->product_sm product_sm->bio_target

Caption: Synthetic routes from this compound.

Catalytic Cycle for Buchwald-Hartwig Amination

G pd0 Pd(0)L₂ oa_complex [Ar-Pd(II)(X)L₂] pd0->oa_complex Oxidative Addition (Ar-X) amine_complex [Ar-Pd(II)(NHR₂)L₂]⁺X⁻ oa_complex->amine_complex Ligand Exchange (R₂NH) amido_complex [Ar-Pd(II)(NR₂)L₂] amine_complex->amido_complex Deprotonation (Base) amido_complex->pd0 Reductive Elimination product Ar-NR₂ amido_complex->product

Caption: The catalytic cycle of Buchwald-Hartwig amination.

Catalytic Cycle for Suzuki-Miyaura Coupling

G pd0 Pd(0)L₂ oa_complex [Ar-Pd(II)(X)L₂] pd0->oa_complex Oxidative Addition (Ar-X) transmetalation_complex [Ar-Pd(II)(Ar')L₂] oa_complex->transmetalation_complex Transmetalation (Ar'-B(OR)₂ + Base) transmetalation_complex->pd0 Reductive Elimination product Ar-Ar' transmetalation_complex->product

Caption: The catalytic cycle of Suzuki-Miyaura coupling.

References

Application Notes and Protocols for the Use of 4-CHLORO-2-(PIPERIDIN-1-YL)PYRIDINE in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2-(piperidin-1-yl)pyridine is a versatile bifunctional building block for organic synthesis, particularly in the construction of complex molecular architectures relevant to pharmaceutical and materials science. Its structure features a nucleophilic piperidine moiety and an electrophilic chloropyridine core. The chlorine atom at the C4 position is susceptible to displacement through various palladium-catalyzed cross-coupling reactions, offering a powerful tool for the introduction of new carbon-carbon and carbon-nitrogen bonds. This document provides detailed application notes and generalized protocols for the use of this compound in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.

While direct literature examples for the cross-coupling of this compound are not extensively reported, the protocols herein are based on established methodologies for structurally and electronically similar 2-amino- and 2-alkoxy-4-chloropyridines. The electron-donating nature of the piperidine group is expected to influence the reactivity of the C4-chloro position, and the provided conditions are robust starting points for reaction optimization.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C(sp²)-C(sp²) bonds. For this compound, this reaction enables the introduction of a wide range of aryl and heteroaryl substituents at the C4 position.

Predicted Reaction Scheme:
General Experimental Protocol:
  • Reagents and Materials:

    • This compound

    • Aryl- or heteroarylboronic acid (1.2 - 1.5 equivalents)

    • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, or a pre-catalyst) (1-5 mol%)

    • Ligand (if required, e.g., PPh₃, SPhos, XPhos) (1-10 mol%)

    • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

    • Anhydrous solvent (e.g., Toluene, Dioxane, THF, DME)

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (0.02 mmol), ligand (if used), and the base (2.0 mmol).

    • Add the anhydrous solvent (5-10 mL).

    • Stir the reaction mixture at a temperature ranging from 80 °C to 110 °C.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Data from Analogous Systems:

The following table summarizes representative conditions and yields for the Suzuki-Miyaura coupling of analogous chloropyridines. These serve as a starting point for optimizing the reaction of this compound.

Aryl Halide AnalogBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
2,3,5-TrichloropyridinePhenylboronic acidPd(OAc)₂ (2)NoneNa₂CO₃H₂O/Toluene100295[1]
2-ChloropyrazinePhenylboronic acid[Pd(L)(PPh₃)] (0.01)PPh₃K₂CO₃H₂O/Toluene100198[2]
Solid-supported 4-chloro-6-aminopyrimidine4-Methoxyphenylboronic acidPd₂(dba)₃ (2.5)P(t-Bu)₃ (10)KFTHF501670-80[3]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. In the context of this compound, this reaction can be employed in two ways:

  • As the aryl halide: Reacting with a primary or secondary amine to form a 2,4-diamino-substituted pyridine derivative.

  • As the amine component: While less common for this specific substrate, the piperidine nitrogen could potentially be involved in coupling reactions if a suitable protecting group strategy is employed on a precursor. The focus here is on its use as an aryl halide.

Predicted Reaction Scheme:
General Experimental Protocol:
  • Reagents and Materials:

    • This compound

    • Primary or secondary amine (1.1 - 1.5 equivalents)

    • Palladium pre-catalyst (e.g., G3-XPhos, G3-SPhos) (1-3 mol%)

    • Strong base (e.g., NaOtBu, LiHMDS, K₃PO₄) (1.5 - 2.0 equivalents)

    • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Procedure:

    • In a glovebox, charge a dry Schlenk tube with the palladium pre-catalyst (0.02 mmol) and the base (1.5 mmol).

    • Add this compound (1.0 mmol) and the amine (1.2 mmol).

    • Add the anhydrous solvent (5 mL).

    • Seal the tube and heat the reaction mixture with stirring at a temperature between 90 °C and 120 °C.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the reaction to room temperature.

    • Quench the reaction with saturated aqueous NH₄Cl.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

    • Purify the residue by flash column chromatography.

Data from Analogous Systems:

The regioselective amination of 2,4-dichloropyridine provides a strong precedent for successful C-N coupling at the C4 position.

Aryl Halide AnalogAmineCatalyst (mol%)LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
2,4-DichloropyridineAnilinePd₂(dba)₃ (2.5)Xantphos (5)K₂CO₃Dioxane1001885[4]
3-Bromo-2-aminopyridineMorpholineRuPhos-Pd-G2 (2)RuPhosLiHMDSToluene1001692[5]
Aryl Halides (General)Primary/Secondary AminesPd(OAc)₂ (1-2)Buchwald LigandsNaOtBuToluene80-1102-2470-98[6][7]

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, linking the pyridine core to a terminal alkyne. This reaction is invaluable for the synthesis of conjugated systems and provides a handle for further transformations such as click chemistry.

Predicted Reaction Scheme:
General Experimental Protocol:
  • Reagents and Materials:

    • This compound

    • Terminal alkyne (1.2 - 2.0 equivalents)

    • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(OAc)₂) (1-5 mol%)

    • Copper(I) salt (e.g., CuI) (1-10 mol%)

    • Ligand (if required, e.g., PPh₃) (2-10 mol%)

    • Amine base (e.g., Et₃N, DIPEA) (2-4 equivalents, can also be used as solvent)

    • Anhydrous solvent (e.g., THF, DMF, Toluene)

  • Procedure:

    • To a Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the palladium catalyst (0.02 mmol), the copper(I) salt (0.05 mmol), and ligand (if used).

    • Add the anhydrous solvent (5 mL) followed by the amine base (3.0 mmol).

    • Add the terminal alkyne (1.5 mmol) dropwise.

    • Stir the reaction mixture at a temperature ranging from room temperature to 80 °C.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, filter the reaction mixture through a pad of Celite, washing with an organic solvent.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography.

Data from Analogous Systems:

The following data for the Sonogashira coupling of related amino-halopyridines can guide the development of a protocol for this compound.

Aryl Halide AnalogAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
2-Amino-3-bromo-5-chloropyridinePhenylacetylenePd(CF₃COO)₂ (2.5)CuI (5)Et₃NDMF100389[8]
2-Amino-3-bromopyridine1-OctynePd(CF₃COO)₂ (2.5)CuI (5)Et₃NDMF100391[8]
Iodopyridines (general)Terminal AlkynesPdCl₂(PPh₃)₂ (5)CuI (5)Et₃NDMF652-1280-95[9]

Visualizations

Catalytic Cycles and Workflows

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants cluster_products Products Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex R-X Transmetalation Complex Transmetalation Complex Oxidative Addition Complex->Transmetalation Complex Ar-B(OR)2 Base Reductive Elimination Complex Reductive Elimination Complex Transmetalation Complex->Reductive Elimination Complex Reductive Elimination Complex->Pd(0)L2 R-Ar R-X This compound Ar-B(OR)2 Boronic Acid/Ester R-Ar Coupled Product X-B(OR)2 Boron Byproduct

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle Buchwald-Hartwig Amination Cycle cluster_reactants Reactants cluster_products Products Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Ar-X Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination R2NH Deprotonation Deprotonation Amine Coordination->Deprotonation Base Reductive Elimination Reductive Elimination Deprotonation->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-NR2 Ar-X This compound R2NH Amine Ar-NR2 Coupled Product

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Sonogashira_Cycle Sonogashira Coupling Catalytic Cycles cluster_Pd Palladium Cycle cluster_Cu Copper Cycle cluster_reactants Reactants cluster_products Products Pd(0)L2 Pd(0)L2 Pd(II) Complex Pd(II) Complex Pd(0)L2->Pd(II) Complex Ar-X Pd(II) Complex->Pd(0)L2 Ar-Alkyne (from Cu cycle) Cu(I)X Cu(I)X Cu(I) Acetylide Cu(I) Acetylide Cu(I)X->Cu(I) Acetylide Alkyne-H Base Cu(I) Acetylide->Cu(I)X Transmetalation to Pd(II) Ar-X This compound Alkyne-H Terminal Alkyne Ar-Alkyne Coupled Product

Caption: Catalytic cycles for the Sonogashira cross-coupling reaction.

Experimental_Workflow General Cross-Coupling Experimental Workflow A Reaction Setup (Inert Atmosphere) B Heating and Stirring A->B C Reaction Monitoring (TLC/LC-MS) B->C D Work-up (Quenching, Extraction, Washing) C->D Reaction Complete E Purification (Column Chromatography) D->E F Characterization (NMR, MS) E->F

Caption: A generalized experimental workflow for cross-coupling reactions.

References

Application Notes and Protocols for the Scale-Up Synthesis of 4-Chloro-2-(piperidin-1-yl)pyridine and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the scale-up synthesis of 4-chloro-2-(piperidin-1-yl)pyridine, a valuable building block in pharmaceutical and agrochemical research. The document outlines a two-step synthetic route starting from commercially available 2,4-dichloropyridine, followed by protocols for further derivatization at the 4-position via Suzuki and Sonogashira cross-coupling reactions.

Synthesis of this compound

The synthesis of this compound is achieved through a regioselective nucleophilic aromatic substitution (SNAr) reaction on 2,4-dichloropyridine. The greater electrophilicity of the C2 position in the pyridine ring, activated by the ring nitrogen, allows for selective substitution with piperidine.

Synthetic Pathway

G A 2,4-Dichloropyridine C This compound A->C Nucleophilic Aromatic Substitution (SNAr) B Piperidine B->C

Caption: Synthetic pathway for this compound.

Experimental Protocol: Scale-Up Synthesis of this compound

This protocol is designed for a laboratory scale-up synthesis (e.g., 100-500 g).

Materials:

  • 2,4-Dichloropyridine

  • Piperidine (≥99%)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

Equipment:

  • Multi-neck round-bottom flask of appropriate size (e.g., 5 L) equipped with a mechanical stirrer, thermometer, dropping funnel, and reflux condenser with a nitrogen inlet.

  • Heating mantle with temperature controller.

  • Large separatory funnel.

  • Rotary evaporator.

  • Filtration apparatus.

Procedure:

  • Reaction Setup: In a clean and dry multi-neck round-bottom flask, add 2,4-dichloropyridine (1.0 eq) and anhydrous N,N-dimethylformamide (DMF) (5-10 mL per gram of 2,4-dichloropyridine). Begin stirring the mixture under a nitrogen atmosphere.

  • Addition of Base: Add anhydrous potassium carbonate (2.0-2.5 eq) to the stirred solution.

  • Addition of Nucleophile: Slowly add piperidine (1.1-1.2 eq) to the reaction mixture via a dropping funnel over a period of 30-60 minutes. An exotherm may be observed; maintain the internal temperature below 40 °C during the addition.

  • Reaction: After the addition is complete, heat the reaction mixture to 80-90 °C and maintain this temperature for 4-8 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Slowly pour the reaction mixture into a stirred vessel containing a mixture of ice and water (10-15 mL per mL of DMF used).

    • Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with deionized water (2 x volume of the organic layer) followed by brine (1 x volume of the organic layer).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by vacuum distillation or by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a pale yellow oil or solid.

Quantitative Data
ParameterValueReference
Starting Material 2,4-DichloropyridineCommercially Available
Reagents Piperidine, K₂CO₃Commercially Available
Solvent DMFCommercially Available
Reaction Temperature 80-90 °CGeneral SNAr conditions
Reaction Time 4-8 hoursGeneral SNAr conditions
Typical Yield 85-95%Estimated based on similar reactions
Purity (after purification) >98% (by HPLC)Estimated based on similar reactions

Derivatization of this compound

The presence of the chlorine atom at the 4-position allows for further functionalization of the pyridine ring, primarily through palladium-catalyzed cross-coupling reactions such as the Suzuki and Sonogashira couplings.

Experimental Workflow for Derivatization

G cluster_0 Derivatization cluster_1 Suzuki Coupling cluster_2 Sonogashira Coupling A This compound E 4-Aryl/Heteroaryl-2-(piperidin-1-yl)pyridine A->E I 4-Alkynyl-2-(piperidin-1-yl)pyridine A->I B Aryl/Heteroaryl Boronic Acid/Ester B->E C Pd Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) C->E D Base (e.g., Na₂CO₃, K₃PO₄) D->E F Terminal Alkyne F->I G Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) + CuI (co-catalyst) G->I H Base (e.g., Et₃N, DIPA) H->I

Protecting Group Strategies for 4-Chloro-2-(piperidin-1-yl)pyridine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for protecting group strategies relevant to the synthesis and modification of 4-chloro-2-(piperidin-1-yl)pyridine. This versatile building block is of interest in medicinal chemistry and materials science, and its strategic functionalization often requires the temporary protection of reactive sites to ensure chemoselectivity.

Introduction to Protecting Group Strategies

In the context of this compound, protecting groups can be envisioned for two primary purposes:

  • Modulation of Pyridine Ring Reactivity: The pyridine nitrogen lone pair influences the electronic properties of the ring. Protection of this nitrogen, for instance, through N-oxide formation, can alter the regioselectivity of subsequent reactions.

  • Facilitating Selective Reactions at the C4-Position: While the piperidine nitrogen is generally not sufficiently nucleophilic to interfere with many common cross-coupling reactions, protection of other functionalities on a more complex derivative might be necessary. This document will focus on the strategic protection of the pyridine ring itself to enable transformations at the C4-chloro position.

Key Synthetic Transformations

The primary synthetic utility of this compound lies in the transformation of the C4-chloro substituent. This is typically achieved through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura or Buchwald-Hartwig amination reactions. While these reactions can often be performed without protection of the pyridine or piperidine nitrogens, the use of a protecting group on the pyridine nitrogen can be a valuable strategy to enhance yield, prevent side reactions, or alter the electronic properties of the substrate.

Protecting Group Strategy: Pyridine N-Oxide Formation

Formation of a pyridine N-oxide is a common strategy to modify the reactivity of the pyridine ring. The N-oxide can activate the C2 and C4 positions towards nucleophilic attack and can be readily removed after the desired transformation.

Experimental Protocol: Synthesis of this compound 1-oxide

This protocol is adapted from standard procedures for pyridine N-oxide formation.[1]

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve 1.0 equivalent of this compound in dichloromethane (DCM) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 1.1 equivalents of meta-chloroperoxybenzoic acid (m-CPBA) in DCM to the cooled solution over 30 minutes.

  • Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired this compound 1-oxide.

Deprotection: The N-oxide can be removed by reduction, for example, using PCl₃ or catalytic hydrogenation.

Application in Palladium-Catalyzed Cross-Coupling Reactions

The 4-chloro position of this compound is amenable to various palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a versatile method for the formation of C-C bonds. The following is a general protocol for the coupling of an arylboronic acid with this compound.[2][3]

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Pd(PPh₃)₄ (0.05 equivalents)

  • Potassium carbonate (2.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk flask, add this compound (1.0 equivalent), the arylboronic acid (1.1 equivalents), Pd(PPh₃)₄ (0.05 equivalents), and potassium carbonate (2.0 equivalents).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

EntryArylboronic AcidProductTypical Yield (%)
1Phenylboronic acid4-phenyl-2-(piperidin-1-yl)pyridine75-90
24-Methoxyphenylboronic acid4-(4-methoxyphenyl)-2-(piperidin-1-yl)pyridine70-85
33-Thienylboronic acid4-(thiophen-3-yl)-2-(piperidin-1-yl)pyridine65-80

Table 1: Representative Suzuki-Miyaura Couplings with this compound. Yields are estimates based on similar reactions in the literature.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of C-N bonds, providing access to a diverse range of substituted aminopyridines. The following is a general protocol.[4][5]

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Pd₂(dba)₃ (0.02 equivalents)

  • Xantphos (0.04 equivalents)

  • Sodium tert-butoxide (1.4 equivalents)

  • Toluene or 1,4-Dioxane

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.02 equivalents) and Xantphos (0.04 equivalents) to a Schlenk flask.

  • Add dry toluene or 1,4-dioxane and stir for 10 minutes.

  • Add this compound (1.0 equivalent), the amine (1.2 equivalents), and sodium tert-butoxide (1.4 equivalents).

  • Seal the flask and heat the reaction mixture to 90-110 °C, monitoring by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

EntryAmineProductTypical Yield (%)
1AnilineN-phenyl-2-(piperidin-1-yl)pyridin-4-amine70-85
2Morpholine4-(morpholino)-2-(piperidin-1-yl)pyridine75-90
3BenzylamineN-benzyl-2-(piperidin-1-yl)pyridin-4-amine65-80

Table 2: Representative Buchwald-Hartwig Aminations with this compound. Yields are estimates based on similar reactions in the literature.

Visualizing Reaction Pathways

The following diagrams illustrate the logical flow of the protecting group strategy and subsequent functionalization reactions.

Protecting_Group_Strategy cluster_protection Protecting Group Strategy cluster_functionalization Functionalization at C4 A This compound B This compound 1-oxide A->B m-CPBA C Suzuki Coupling (Arylboronic acid, Pd catalyst) A->C D Buchwald-Hartwig Amination (Amine, Pd catalyst) A->D B->A Reduction (e.g., PCl3) E 4-Aryl-2-(piperidin-1-yl)pyridine C->E F N-Substituted-2-(piperidin-1-yl)pyridin-4-amine D->F

Caption: Protecting group strategy and subsequent C4-functionalization of this compound.

Experimental_Workflow start Start: This compound reaction_setup Reaction Setup: - Add reagents and catalyst - Degas with inert gas - Add solvent start->reaction_setup heating Heating: Stir at elevated temperature reaction_setup->heating monitoring Reaction Monitoring: TLC or LC-MS heating->monitoring workup Aqueous Workup: - Quench reaction - Extract with organic solvent - Wash and dry monitoring->workup Reaction Complete purification Purification: Silica gel column chromatography workup->purification product Final Product purification->product

Caption: General experimental workflow for cross-coupling reactions.

Conclusion

The strategic use of protecting groups, particularly the formation of a pyridine N-oxide, can be a valuable tool in the synthesis of derivatives of this compound. However, for many common palladium-catalyzed cross-coupling reactions, protection of the nitrogen atoms may not be necessary. The provided protocols offer a starting point for the development of robust synthetic routes to novel compounds based on this versatile scaffold. Researchers should optimize reaction conditions for each specific substrate to achieve the best results.

References

Application Notes and Protocols for the Functionalization of 4-Chloro-2-(piperidin-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established and potential methods for the chemical modification of the pyridine ring in 4-chloro-2-(piperidin-1-yl)pyridine. This versatile building block is of significant interest in medicinal chemistry due to the prevalence of the 2-(piperidin-1-yl)pyridine scaffold in biologically active molecules. The functionalization of the C4-position allows for the introduction of diverse substituents, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.

Introduction

The pyridine ring is a privileged scaffold in drug discovery, and its functionalization is a key strategy in the design of new molecular entities. The presence of a chlorine atom at the C4-position of 2-(piperidin-1-yl)pyridine offers a reactive handle for a variety of cross-coupling and nucleophilic substitution reactions. The electron-donating piperidine group at the C2-position influences the reactivity of the pyridine ring, making it a unique substrate for synthetic transformations. This document outlines key experimental protocols for the functionalization of this scaffold.

Key Functionalization Strategies

The primary strategies for modifying the pyridine ring of this compound involve the substitution of the chlorine atom at the C4-position. These methods include palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, the following reactions are of particular importance:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl or vinyl boronic acids/esters.

  • Buchwald-Hartwig Amination: For the synthesis of C-N bonds with a wide range of amines.

  • Sonogashira Coupling: For the introduction of alkyne moieties.

The choice of palladium catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity in these transformations.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the C4-position of the pyridine ring is susceptible to nucleophilic attack, particularly when the ring is activated. This allows for the introduction of various nucleophiles, such as amines, alkoxides, and thiolates.

Experimental Protocols

The following sections provide detailed experimental protocols for key functionalization reactions of this compound.

Suzuki-Miyaura Coupling: Synthesis of 4-Aryl-2-(piperidin-1-yl)pyridines

This protocol describes the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.

Reaction Scheme:

Suzuki_Miyaura_Coupling reactant1 This compound reagents Pd Catalyst Ligand, Base Solvent, Heat reactant1->reagents reactant2 Ar-B(OH)2 reactant2->reagents product 4-Aryl-2-(piperidin-1-yl)pyridine reagents->product Buchwald_Hartwig_Amination reactant1 This compound reagents Pd Catalyst Ligand, Base Solvent, Heat reactant1->reagents reactant2 R1R2NH reactant2->reagents product 4-(R1R2N)-2-(piperidin-1-yl)pyridine reagents->product SNAr_Reaction reactant1 This compound reagents Base (e.g., NaH) Solvent (e.g., DMF) Heat reactant1->reagents reactant2 R-OH reactant2->reagents product 4-(R-O)-2-(piperidin-1-yl)pyridine reagents->product Functionalization_Workflow Start This compound CrossCoupling Palladium-Catalyzed Cross-Coupling Start->CrossCoupling SNAr Nucleophilic Aromatic Substitution (SNAr) Start->SNAr Suzuki Suzuki-Miyaura (C-C bond) CrossCoupling->Suzuki Buchwald Buchwald-Hartwig (C-N bond) CrossCoupling->Buchwald Sonogashira Sonogashira (C-C alkyne bond) CrossCoupling->Sonogashira Amination_SNAr Amination (C-N bond) SNAr->Amination_SNAr Alkoxylation Alkoxylation/Aryloxylation (C-O bond) SNAr->Alkoxylation Product_Aryl 4-Aryl-2-(piperidin-1-yl)pyridine Suzuki->Product_Aryl Product_Amino 4-Amino-2-(piperidin-1-yl)pyridine Buchwald->Product_Amino Product_Alkynyl 4-Alkynyl-2-(piperidin-1-yl)pyridine Sonogashira->Product_Alkynyl Amination_SNAr->Product_Amino Product_Alkoxy 4-Alkoxy-2-(piperidin-1-yl)pyridine Alkoxylation->Product_Alkoxy Signaling_Pathway cluster_0 Molecule Functionalized 2-(piperidin-1-yl)pyridine Kinase Target Kinase (e.g., ALK, ROS1) Molecule->Kinase Binds to active site Substrate Substrate PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Phosphorylation ATP ATP ATP->Kinase Downstream Downstream Signaling (e.g., Cell Proliferation) PhosphoSubstrate->Downstream Inhibition->Kinase Inhibits

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 4-Chloro-2-(piperidin-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for performing nucleophilic aromatic substitution (SNAr) reactions on 4-chloro-2-(piperidin-1-yl)pyridine. This substrate presents a unique challenge due to the presence of the electron-donating piperidinyl group, which can deactivate the pyridine ring towards traditional SNAr. Therefore, both classical SNAr and modern catalytic approaches like the Buchwald-Hartwig amination are discussed.

Introduction

Nucleophilic aromatic substitution on pyridines is a cornerstone of synthetic chemistry, enabling the introduction of a wide array of functional groups.[1] The reaction typically proceeds via an addition-elimination mechanism, where a nucleophile attacks the electron-deficient pyridine ring at a position bearing a suitable leaving group, such as a halogen.[1] For 4-halopyridines, the 4-position is activated towards nucleophilic attack. However, the presence of an electron-donating group, such as the piperidin-1-yl substituent at the 2-position of the target molecule, reduces the electrophilicity of the ring, making the SNAr reaction more challenging compared to unsubstituted or electron-deficient pyridines.

In cases where traditional SNAr reactions are sluggish or fail, palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have emerged as a powerful and versatile alternative for the formation of C-N, C-O, and C-S bonds on electron-rich aromatic halides.[2][3]

Data Presentation: A Comparative Overview

The following table summarizes representative conditions and yields for SNAr and Buchwald-Hartwig reactions on substrates analogous to this compound, providing a comparative overview to guide reaction optimization.

Nucleophile (Nu-H)Coupling PartnerReaction TypeCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Aniline2,4-DichloropyridineBuchwald-HartwigPd2(dba)3 / XantphosCs2CO3Toluene1101285[4]
Benzylamine4-Chloro-N-phenylpyridin-2-amineBuchwald-HartwigPd(OAc)2 / JosiphosNaOtBuToluene1000.575-85[4]
Morpholine4-BromoanisoleBuchwald-Hartwig(NHC)Pd(allyl)ClNaOtBuDioxane1000.190[5]
Piperidine4-ChloroanisoleBuchwald-Hartwig(NHC)Pd(allyl)ClNaOtBuDioxane1000.393[5]
PhenolAryl HalideBuchwald-HartwigPd(OAc)2 / tBuXPhosK3PO4Toluene1002470-95[2]
ThiophenolAryl HalideBuchwald-HartwigPd2(dba)3 / DPEphosNaOtBuToluene801880-95[2]
Sodium Methoxide2-ChloropyridineSNAr-NaOMeMeOHReflux12>90[1]
Various Amines4-ChloropyridineSNAr--Neat100-1504-2450-90[6]

Experimental Protocols

Note: These protocols are generalized based on reactions with structurally similar compounds. Optimization of reaction conditions (temperature, reaction time, stoichiometry of reagents) may be necessary for this compound.

Protocol 1: Classical Nucleophilic Aromatic Substitution (SNAr) with Alkoxides

This protocol is suitable for the introduction of alkoxy groups at the 4-position. Due to the electron-rich nature of the substrate, forcing conditions may be required.

Materials:

  • This compound

  • Corresponding alcohol (e.g., methanol, ethanol, tert-butanol)

  • Strong base (e.g., sodium hydride (NaH), potassium tert-butoxide (KOtBu))

  • Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP))

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the alcohol (5-10 equivalents) and the anhydrous solvent.

  • Cool the solution to 0 °C and add the strong base (1.5-2.0 equivalents) portion-wise. Stir for 15-30 minutes to allow for the formation of the alkoxide.

  • Add this compound (1.0 equivalent) to the reaction mixture.

  • Heat the reaction to a temperature between 80-150 °C. The optimal temperature should be determined by reaction monitoring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench carefully with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination with N-Nucleophiles (Amines)

This protocol is generally more effective for the amination of electron-rich aryl chlorides.

Materials:

  • This compound

  • Amine nucleophile (primary or secondary)

  • Palladium precatalyst (e.g., Pd2(dba)3, Pd(OAc)2)

  • Phosphine ligand (e.g., Xantphos, Josiphos, BINAP)

  • Strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu), cesium carbonate (Cs2CO3))

  • Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere, add the palladium precatalyst (1-5 mol%) and the phosphine ligand (1.2-1.5 equivalents relative to Pd).

  • Add the anhydrous, deoxygenated solvent and stir for 10-15 minutes to allow for catalyst formation.

  • Add this compound (1.0 equivalent), the amine nucleophile (1.1-1.5 equivalents), and the base (1.5-2.0 equivalents).

  • Heat the reaction mixture to a temperature between 80-120 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with an organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Buchwald-Hartwig Coupling with S-Nucleophiles (Thiols)

This protocol is suitable for the formation of aryl thioethers.

Materials:

  • This compound

  • Thiol nucleophile

  • Palladium precatalyst (e.g., Pd2(dba)3)

  • Phosphine ligand (e.g., DPEphos)

  • Strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu))

  • Anhydrous, deoxygenated solvent (e.g., Toluene)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Follow steps 1-3 as described in Protocol 2, using the appropriate palladium precatalyst, ligand, and thiol nucleophile.

  • Heat the reaction mixture to a temperature between 80-110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Meisenheimer Complex (Intermediate) cluster_products Products Pyridine This compound Intermediate σ-complex Pyridine->Intermediate Addition Nucleophile Nucleophile (Nu⁻) Nucleophile->Intermediate Product 4-Nu-2-(piperidin-1-yl)pyridine Intermediate->Product Elimination LeavingGroup Chloride (Cl⁻) Intermediate->LeavingGroup

Caption: General mechanism of nucleophilic aromatic substitution on this compound.

SNAr_Workflow Start Start Setup Reaction Setup: - Substrate - Nucleophile - Solvent - (Catalyst/Base) Start->Setup Reaction Reaction under Inert Atmosphere (Heating may be required) Setup->Reaction Monitoring Monitor Progress (TLC, LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Work-up & Extraction Monitoring->Workup Complete Purification Purification (Column Chromatography) Workup->Purification Analysis Characterization (NMR, MS) Purification->Analysis End End Analysis->End

Caption: A typical experimental workflow for SNAr reactions.

Troubleshooting_Tree Start No or Low Conversion Check_Temp Increase Temperature? Start->Check_Temp Decomposition Substrate Decomposition Start->Decomposition Side Product Formation Check_Base Stronger Base? Check_Temp->Check_Base No Increase_Temp_Yes Increase in increments (e.g., 10-20 °C) Check_Temp->Increase_Temp_Yes Yes Check_Solvent Change Solvent? Check_Base->Check_Solvent No Stronger_Base_Yes e.g., NaH, KOtBu for SNAr NaOtBu for Buchwald Check_Base->Stronger_Base_Yes Yes Consider_Catalysis Switch to Buchwald-Hartwig? Check_Solvent->Consider_Catalysis No Change_Solvent_Yes Try higher boiling point polar aprotic solvent (e.g., NMP, DMSO) Check_Solvent->Change_Solvent_Yes Yes Switch_Catalysis_Yes Select appropriate Pd-catalyst and ligand Consider_Catalysis->Switch_Catalysis_Yes Yes No_Improvement No Improvement Consider_Catalysis->No_Improvement No Monitoring Monitoring Increase_Temp_Yes->Monitoring Stronger_Base_Yes->Monitoring Change_Solvent_Yes->Monitoring Switch_Catalysis_Yes->Monitoring Lower_Temp Lower Temperature Decomposition->Lower_Temp Yes

Caption: A decision tree for troubleshooting common issues in SNAr reactions.

References

Application Notes and Protocols: 4-Chloro-2-(piperidin-1-yl)pyridine as a Precursor for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2-(piperidin-1-yl)pyridine is a versatile heterocyclic building block with significant potential in the synthesis of pharmaceutical intermediates. Its pyridine core, substituted with a reactive chlorine atom and a piperidine moiety, offers multiple avenues for functionalization, making it a valuable precursor for the development of complex drug molecules. The chlorine atom at the 4-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, which are cornerstone transformations in modern medicinal chemistry. These reactions allow for the strategic introduction of aryl, heteroaryl, and amino groups, enabling the construction of diverse molecular scaffolds with a wide range of biological activities.

This document provides detailed application notes and protocols for the use of this compound in the synthesis of pharmaceutical intermediates, with a focus on its potential application in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted anti-cancer agents.

Key Applications in Pharmaceutical Synthesis

The primary utility of this compound lies in its ability to undergo cross-coupling reactions to form C-C and C-N bonds. These reactions are pivotal in the synthesis of numerous active pharmaceutical ingredients (APIs).

1. Suzuki-Miyaura Coupling: This reaction is employed to form a carbon-carbon bond between the pyridine ring and an aryl or heteroaryl group. By coupling this compound with a suitable boronic acid or boronate ester, a biaryl or heteroaryl-pyridine structure can be efficiently synthesized. This is a common motif in many kinase inhibitors and other targeted therapies.

2. Buchwald-Hartwig Amination: This reaction facilitates the formation of a carbon-nitrogen bond, allowing for the introduction of a wide range of primary and secondary amines or amides at the 4-position of the pyridine ring. This is a crucial step in the synthesis of many drugs where a diarylamine or related linkage is part of the pharmacophore.

Hypothetical Synthesis of a Niraparib Intermediate

Niraparib is a potent PARP inhibitor used in the treatment of certain types of cancer.[1] While various synthetic routes to Niraparib have been published, the following section outlines a plausible, representative synthesis of a key intermediate using this compound as a starting material, based on established chemical principles.

Experimental Workflow: Hypothetical Synthesis of a Niraparib Precursor

G start This compound suzuki Suzuki-Miyaura Coupling start->suzuki boronic_ester Arylboronic Ester (e.g., protected 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine) boronic_ester->suzuki intermediate Intermediate: 2-(Piperidin-1-yl)-4-(4-(piperidin-3-yl)phenyl)pyridine derivative suzuki->intermediate Formation of C-C bond deprotection Deprotection intermediate->deprotection final_intermediate Final Intermediate for coupling with Indazole moiety deprotection->final_intermediate

Caption: Hypothetical workflow for the synthesis of a Niraparib precursor.

Experimental Protocols

The following are detailed, representative protocols for the key reactions described above. These protocols are based on general procedures for similar transformations and should be adapted and optimized for specific substrates and scales.

Protocol 1: Suzuki-Miyaura Coupling of this compound

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid pinacol ester.

Materials:

  • This compound

  • Arylboronic acid pinacol ester (e.g., tert-butyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxylate)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 eq), the arylboronic acid pinacol ester (1.2 eq), and Pd(PPh₃)₄ (0.05 eq).

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add 1,4-dioxane and a 2 M aqueous solution of Na₂CO₃ (3.0 eq). The typical solvent ratio is 4:1 dioxane:water.

  • Heat the reaction mixture to 90-100 °C and stir under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

ParameterValue
Reactant 1 This compound
Reactant 2 Arylboronic acid pinacol ester
Catalyst Pd(PPh₃)₄
Base Sodium Carbonate
Solvent 1,4-Dioxane/Water
Temperature 90-100 °C
Typical Yield 70-90% (literature for similar substrates)
Purity >95% after chromatography
Protocol 2: Buchwald-Hartwig Amination of this compound

This protocol provides a general method for the palladium-catalyzed C-N cross-coupling of this compound with a primary or secondary amine/amide.

Materials:

  • This compound

  • Amine or amide (e.g., 2H-indazole-7-carboxamide)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium carbonate (Cs₂CO₃)

  • Toluene or 1,4-Dioxane

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and Cs₂CO₃ (2.0 eq) to a dry reaction vessel.

  • Add this compound (1.0 eq) and the amine/amide (1.2 eq).

  • Add anhydrous toluene or 1,4-dioxane.

  • Seal the vessel and heat the reaction mixture to 100-120 °C for 16-24 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired aminated product.

ParameterValue
Reactant 1 This compound
Reactant 2 Amine or Amide
Catalyst Pd₂(dba)₃ / Xantphos
Base Cesium Carbonate
Solvent Toluene or 1,4-Dioxane
Temperature 100-120 °C
Typical Yield 60-85% (literature for similar substrates)
Purity >95% after purification

Signaling Pathway of PARP Inhibitors

Pharmaceutical intermediates derived from this compound can be utilized in the synthesis of PARP inhibitors like Niraparib and Rucaparib. These drugs function by targeting the DNA repair machinery in cancer cells.

Mechanism of Action: PARP Inhibition and Synthetic Lethality

G cluster_0 Normal Cell (BRCA Proficient) cluster_1 Cancer Cell (BRCA Deficient) + PARP Inhibitor ssb1 Single-Strand Break (SSB) parp1 PARP ssb1->parp1 recruits ber Base Excision Repair (BER) parp1->ber repair1 DNA Repair ber->repair1 survival1 Cell Survival repair1->survival1 ssb2 Single-Strand Break (SSB) parp2 PARP ssb2->parp2 parpi PARP Inhibitor (e.g., Niraparib) parpi->parp2 inhibits dsb Double-Strand Break (DSB) (at replication fork) parp2->dsb unrepaired SSB leads to hr Homologous Recombination (HR) (Defective due to BRCA mutation) dsb->hr cannot be repaired by apoptosis Apoptosis / Cell Death hr->apoptosis G cluster_stat STAT3 Pathway cluster_sting cGAS-STING Pathway niraparib Niraparib src SRC niraparib->src inhibits dsdna Cytosolic dsDNA (from DNA damage) niraparib->dsdna induces stat3 STAT3 src->stat3 activates apoptosis_genes Apoptosis-related genes stat3->apoptosis_genes regulates apoptosis1 Increased Apoptosis apoptosis_genes->apoptosis1 cgas cGAS dsdna->cgas activates sting STING cgas->sting activates irf3 IRF3 sting->irf3 activates ifn Type I Interferon Production irf3->ifn

References

Revolutionizing Neurological Disease Treatment: A Deep Dive into Novel Therapeutic Strategies

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – The landscape of treatment for debilitating neurological disorders is undergoing a significant transformation, driven by innovative research into novel therapeutic targets and the development of cutting-edge experimental models. This report provides detailed application notes and protocols for researchers, scientists, and drug development professionals, summarizing the latest advancements in the field. From targeting protein aggregation in Alzheimer's and Parkinson's disease to pioneering gene therapies for Huntington's, the methodologies and data presented herein offer a comprehensive overview of the promising future of neurological therapeutics.

Key Therapeutic Targets and Emerging Strategies

The development of effective treatments for neurological disorders hinges on a deep understanding of the underlying molecular mechanisms. Current research is largely focused on several key areas:

  • Protein Misfolding and Aggregation: A hallmark of many neurodegenerative diseases is the accumulation of misfolded protein aggregates.[1] In Alzheimer's disease, these are primarily amyloid-beta (Aβ) plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein.[2][3] Similarly, Parkinson's disease is characterized by the aggregation of α-synuclein into Lewy bodies.[1] Therapeutic strategies are increasingly aimed at preventing the formation of these aggregates, promoting their clearance, or mitigating their toxic effects.

  • Neuroinflammation: Once considered a secondary consequence, neuroinflammation is now recognized as a critical player in the progression of many neurological disorders.[4][5] Chronic activation of microglia and astrocytes, the brain's resident immune cells, can lead to the release of pro-inflammatory mediators that contribute to neuronal damage.[5] Modulating these inflammatory pathways presents a promising therapeutic avenue.

  • Synaptic Dysfunction: Synaptic loss and dysfunction are early events in many neurodegenerative diseases and are strongly correlated with cognitive decline.[6][7][8][9] Restoring synaptic function and plasticity is a key goal for novel therapeutic interventions.[6][10]

  • Gene Therapy: For monogenic disorders like Huntington's disease, gene therapy offers the potential for a one-time, disease-modifying treatment.[11] Strategies include silencing the mutant gene or delivering a functional copy of a gene.[12][11]

Quantitative Data from Recent Clinical Trials

The following tables summarize key quantitative data from recent and ongoing clinical trials for major neurological disorders, providing a comparative overview of treatment efficacy and safety.

Alzheimer's Disease: Anti-Amyloid Monoclonal Antibodies
DrugTrial Name(s)Primary Endpoint(s)Key Efficacy ResultsKey Safety Findings
Donanemab TRAILBLAZER-ALZChange from baseline in Integrated Alzheimer's Disease Rating Scale (iADRS) score35% slowing of clinical decline (iADRS) at 76 weeks in patients with early symptomatic Alzheimer's.[2] Achieved significant cognitive improvement in the low/medium tau group (iADRS change: -6.02 vs. -9.27 placebo).[13]Amyloid-related imaging abnormalities (ARIA) were observed.
Lecanemab CLARITY ADChange from baseline in Clinical Dementia Rating-Sum of Boxes (CDR-SB)27% slowing of cognitive decline (CDR-SB) at 18 months.ARIA was the most common adverse event.
Aducanumab EMERGE, ENGAGEChange from baseline in CDR-SBEMERGE trial showed a 22% slowing of cognitive decline at 78 weeks in the high-dose group. ENGAGE trial did not meet its primary endpoint.[14]ARIA was a significant side effect.[14]
Parkinson's Disease: Novel Therapeutic Agents
DrugMechanism of ActionPrimary Endpoint(s)Key Efficacy ResultsKey Safety Findings
Tavapadon D1/D5 dopamine receptor partial agonistChange from baseline in Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS) Parts II and III combined scoreStatistically significant improvement in motor symptoms in early-stage Parkinson's.[15][16] Increase of 1.1 hours in total daily "on" time without troublesome dyskinesia in advanced Parkinson's.[17]Generally well-tolerated; most common side effects were nausea, headache, and dizziness.[17]
Prasinezumab Monoclonal antibody targeting α-synucleinTime to confirmed motor progressionDid not meet the primary endpoint of statistical significance but showed a numerical delay in motor progression.[8]Generally well-tolerated.
Multiple Sclerosis: Disease-Modifying Therapies
DrugMechanism of ActionPrimary Endpoint(s)Key Efficacy Results
Ublituximab Anti-CD20 monoclonal antibodyAnnualized Relapse Rate (ARR)Superior to teriflunomide in lowering ARR (0.076 in ULTIMATE I and 0.091 in ULTIMATE II), representing a 50-60% lower rate over two years.[10]
Ofatumumab Anti-CD20 monoclonal antibodyARRSignificant reduction in ARR compared to teriflunomide.
Siponimod Sphingosine-1-phosphate (S1P) receptor modulator3-month confirmed disability progression (CDP)Significant reduction in the risk of 3-month CDP in patients with secondary progressive MS.
Huntington's Disease: Gene Therapy
TherapyMechanism of ActionPrimary Endpoint(s)Key Efficacy ResultsKey Safety Findings
AMT-130 AAV5-based gene therapy delivering a microRNA to silence the huntingtin geneSafety and tolerability; change in composite Unified Huntington's Disease Rating Scale (cUHDRS)Statistically significant 75% slowing of disease progression as measured by cUHDRS at 36 months in the high-dose group.[18][19]Generally well-tolerated with a manageable safety profile.

Signaling Pathways and Experimental Workflows

Visualizing the complex interplay of molecules in disease pathogenesis and the logical flow of experimental procedures is crucial for understanding and advancing research.

Neuroinflammatory_Pathway_AD cluster_extracellular Extracellular Space cluster_microglia Microglia cluster_neuron Neuron Abeta Amyloid-beta Aggregates TLR Toll-like Receptors (TLR) Abeta->TLR binds NFkB NF-κB TLR->NFkB activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB->Cytokines promotes transcription NeuronalDamage Neuronal Damage & Apoptosis Cytokines->NeuronalDamage induces

Neuroinflammatory signaling cascade in Alzheimer's Disease.

AlphaSynuclein_Aggregation_Workflow cluster_preparation Sample Preparation cluster_incubation Aggregation Induction cluster_detection Detection Monomer α-Synuclein Monomer Incubate Incubate at 37°C with shaking Monomer->Incubate ThT Thioflavin T (ThT) ThT->Incubate Buffer Assay Buffer Buffer->Incubate Measure Measure Fluorescence (Ex: 450nm, Em: 485nm) Incubate->Measure

Experimental workflow for α-synuclein aggregation assay.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following section provides detailed, step-by-step protocols for key experiments cited in the development of treatments for neurological disorders.

Protocol 1: Amyloid-Beta (Aβ) Quantification by ELISA

Objective: To quantify the levels of Aβ peptides (specifically Aβ1-40 and Aβ1-42) in biological samples such as cerebrospinal fluid (CSF) or brain homogenates.

Materials:

  • Aβ ELISA kit (e.g., Cloud-Clone Corp. SEA130Hu or Abcam ab289832)

  • Microplate reader capable of measuring absorbance at 450 nm

  • Wash bottle or automated plate washer

  • Pipettes and pipette tips

  • Samples (CSF, brain homogenate) and standards

Procedure:

  • Reagent Preparation: Prepare all reagents, standards, and samples as per the kit manufacturer's instructions. This typically involves reconstituting lyophilized standards and diluting wash buffers.

  • Plate Preparation: Bring the antibody-coated microplate to room temperature.

  • Standard and Sample Addition: Add 50 µL of each standard and sample into the appropriate wells. It is recommended to run all standards and samples in duplicate.[12]

  • Detection Reagent A Addition: Immediately add 50 µL of prepared Detection Reagent A to each well.[12]

  • First Incubation: Cover the plate and incubate for 1 hour at 37°C.[12]

  • Washing: Aspirate the liquid from each well and wash the plate 3-5 times with 1X Wash Solution.[12] Ensure complete removal of the wash buffer after the last wash by inverting the plate and blotting it on a clean paper towel.

  • Detection Reagent B Addition: Add 100 µL of prepared Detection Reagent B to each well.[12]

  • Second Incubation: Cover the plate and incubate for 30 minutes at 37°C.[12]

  • Final Washing: Repeat the aspiration and washing step for 5 times.[12]

  • Substrate Addition: Add 90 µL of Substrate Solution to each well.

  • Third Incubation: Cover the plate and incubate for 10-20 minutes at 37°C in the dark.[12]

  • Stop Reaction: Add 50 µL of Stop Solution to each well. The color in the wells should change from blue to yellow.[12]

  • Read Absorbance: Immediately measure the absorbance of each well at 450 nm using a microplate reader.

  • Data Analysis: Calculate the concentration of Aβ in the samples by plotting a standard curve of the known concentrations of the standards versus their absorbance values.

Protocol 2: α-Synuclein Aggregation Assay using Thioflavin T

Objective: To monitor the kinetics of α-synuclein aggregation in vitro.

Materials:

  • Recombinant α-synuclein monomer

  • Thioflavin T (ThT)

  • Assay buffer (e.g., PBS, pH 7.4)

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader with excitation at ~450 nm and emission at ~485 nm

  • Plate shaker/incubator

Procedure:

  • Reagent Preparation: Prepare a 1 mM stock solution of ThT in dH2O and filter it through a 0.2 µm syringe filter.[20] Prepare fresh α-synuclein monomer solution in assay buffer.

  • Reaction Mixture Preparation: In each well of the 96-well plate, prepare the reaction mixture containing α-synuclein monomer at the desired concentration and a final concentration of 25 µM ThT in assay buffer.[20]

  • Incubation: Seal the plate and place it in a shaking incubator at 37°C with continuous shaking (e.g., 600 rpm).[20]

  • Fluorescence Measurement: Measure the ThT fluorescence at regular intervals (e.g., every 15-30 minutes) using a fluorescence microplate reader with excitation set to 450 nm and emission to 485 nm.[20]

  • Data Analysis: Plot the fluorescence intensity against time to obtain the aggregation kinetics curve. The lag time, elongation rate, and final plateau of the curve provide information about the aggregation process.

Protocol 3: Immunohistochemistry for Neuroinflammation Markers

Objective: To detect and localize markers of neuroinflammation (e.g., activated microglia and astrocytes) in brain tissue sections.

Materials:

  • Paraffin-embedded or frozen brain tissue sections

  • Primary antibodies against neuroinflammatory markers (e.g., Iba1 for microglia, GFAP for astrocytes)

  • Secondary antibodies conjugated to a fluorescent dye or an enzyme (e.g., HRP)

  • Antigen retrieval solution (e.g., citrate buffer, pH 6.0)

  • Blocking solution (e.g., 5% normal serum in PBS with 0.3% Triton X-100)

  • DAPI for nuclear counterstaining (for fluorescence)

  • DAB substrate kit (for HRP)

  • Microscope (fluorescence or bright-field)

Procedure:

  • Deparaffinization and Rehydration (for paraffin sections): Immerse slides in xylene and a graded series of ethanol to rehydrate the tissue.

  • Antigen Retrieval: Heat the slides in antigen retrieval solution (e.g., in a microwave or water bath) to unmask the antigenic epitopes.

  • Permeabilization: Incubate sections in PBS containing 0.3% Triton X-100 to permeabilize cell membranes.

  • Blocking: Incubate the sections in blocking solution for 1-2 hours at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the sections with the primary antibody diluted in blocking solution overnight at 4°C.

  • Washing: Wash the slides three times with PBS.

  • Secondary Antibody Incubation: Incubate the sections with the appropriate secondary antibody for 1-2 hours at room temperature.

  • Detection:

    • For Fluorescence: Mount the slides with a mounting medium containing DAPI.

    • For Chromogenic (HRP): Incubate the sections with DAB substrate until the desired color intensity is reached, then counterstain with hematoxylin.

  • Imaging: Visualize and capture images of the stained sections using a microscope.

Conclusion

The field of neurological drug development is at a pivotal juncture. A deeper understanding of the molecular underpinnings of these complex diseases, coupled with the development of innovative research tools and methodologies, is paving the way for a new era of targeted and effective therapies. The protocols and data presented in these application notes are intended to serve as a valuable resource for the scientific community, fostering further research and accelerating the discovery of novel treatments that can improve the lives of millions of patients worldwide.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Yields in 4-CHLORO-2-(PIPERIDIN-1-YL)PYRIDINE Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-chloro-2-(piperidin-1-yl)pyridine. The information is designed to help improve reaction yields and address common challenges encountered during its synthesis and subsequent reactions.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, which is typically prepared via a nucleophilic aromatic substitution (SNAr) reaction between a dichloropyridine precursor and piperidine.

Issue Potential Cause Recommended Solution
Low or No Product Formation 1. Inactive Starting Material: The dichloropyridine precursor may be degraded or impure.- Verify the purity of the 2,4-dichloropyridine starting material using techniques like NMR or GC-MS.- Use freshly purchased or purified starting material.
2. Insufficient Reaction Temperature: The activation energy for the SNAr reaction may not be reached.- Gradually increase the reaction temperature in increments of 10-20°C. Microwave heating can also be an effective method to accelerate the reaction.[1]
3. Inappropriate Solvent: The solvent may not effectively solvate the transition state.- Switch to a polar aprotic solvent such as DMF, DMSO, or NMP, which are known to facilitate SNAr reactions.
4. Weak Base: The base used may not be strong enough to neutralize the HCl generated during the reaction, leading to protonation of piperidine and reducing its nucleophilicity.- Use a non-nucleophilic base such as K2CO3, Cs2CO3, or a hindered organic base like triethylamine or diisopropylethylamine.
Formation of Multiple Products (Isomers) 1. Lack of Regioselectivity: Nucleophilic attack may occur at both the 2- and 4-positions of the dichloropyridine ring.- The 4-position of 2,4-dichloropyridine is generally more activated towards nucleophilic attack.[2][3] However, the selectivity can be influenced by the reaction conditions.- Lowering the reaction temperature may improve selectivity.- The choice of solvent can also influence regioselectivity. Experiment with different polar aprotic solvents.
2. Di-substitution: Excess piperidine or harsh reaction conditions can lead to the substitution of both chlorine atoms.- Use a stoichiometric amount or a slight excess (1.1-1.2 equivalents) of piperidine.- Monitor the reaction closely by TLC or LC-MS to avoid prolonged reaction times.
Difficult Product Purification 1. Co-elution with Starting Material: The product and unreacted dichloropyridine may have similar polarities.- Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) can improve separation.
2. Presence of Piperidine Hydrochloride: The salt byproduct can complicate extraction and purification.- Perform an aqueous workup with a basic solution (e.g., saturated NaHCO3) to neutralize any HCl and remove the piperidine salt.
3. Oily Product: The final product may be an oil, making isolation by crystallization difficult.- If the product is an oil, purification by column chromatography is the preferred method.[4] High-vacuum distillation (Kugelrohr) can also be an option for thermally stable compounds.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of this compound?

A1: The synthesis typically proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. The piperidine acts as a nucleophile and attacks the electron-deficient carbon atom at the 2-position of a 2,4-dichloropyridine ring. This is followed by the elimination of a chloride ion to restore aromaticity. The presence of the nitrogen atom in the pyridine ring activates the 2- and 4-positions towards nucleophilic attack.

Q2: Which starting material is best for the synthesis of this compound?

A2: The most common precursor is 2,4-dichloropyridine. The chlorine atom at the 2-position is generally more labile to nucleophilic substitution by amines compared to other positions, although the 4-position is also reactive.

Q3: What are the optimal reaction conditions to maximize the yield?

A3: Optimal conditions can vary, but a good starting point is to use a polar aprotic solvent like DMF or DMSO, a non-nucleophilic base such as K2CO3 or triethylamine, and a reaction temperature between 80-120°C. The reaction should be monitored by TLC or LC-MS to determine the optimal reaction time.

Q4: How can I minimize the formation of the di-substituted byproduct, 2,4-di(piperidin-1-yl)pyridine?

A4: To minimize di-substitution, it is crucial to control the stoichiometry of the reactants. Use piperidine in a controlled amount, typically 1.0 to 1.2 equivalents relative to the 2,4-dichloropyridine. Lowering the reaction temperature and shortening the reaction time can also help to favor the mono-substituted product.

Q5: What is the best way to purify the final product?

A5: After an aqueous workup to remove salts and water-soluble impurities, the crude product is often purified by column chromatography on silica gel. A solvent system of hexane and ethyl acetate is commonly used.

Experimental Protocols

Representative Protocol for the Synthesis of this compound

This protocol is a representative procedure based on general methods for nucleophilic aromatic substitution on chloropyridines.

Materials:

  • 2,4-Dichloropyridine

  • Piperidine

  • Potassium Carbonate (K2CO3)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of 2,4-dichloropyridine (1.0 eq) in DMF, add potassium carbonate (2.0 eq) and piperidine (1.1 eq).

  • Heat the reaction mixture to 100°C and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated NaHCO3 solution, followed by brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford this compound.

Data Presentation

Table 1: Effect of Solvent and Base on Yield (Representative Data)
EntrySolventBaseTemperature (°C)Time (h)Yield (%)
1TolueneEt3N1101245
2AcetonitrileK2CO380865
3DMFK2CO3100585
4DMSOCs2CO3100490

Note: The data in this table is representative and intended for illustrative purposes. Actual results may vary.

Visualizations

Signaling Pathways and Experimental Workflows

SNAr_Mechanism cluster_reactants Reactants cluster_reaction Reaction Pathway cluster_products Products 2,4-Dichloropyridine 2,4-Dichloropyridine Meisenheimer_Complex Meisenheimer Complex (Intermediate) 2,4-Dichloropyridine->Meisenheimer_Complex Nucleophilic Attack Piperidine Piperidine Piperidine->Meisenheimer_Complex Elimination Chloride Elimination Meisenheimer_Complex->Elimination Rearomatization Product This compound Elimination->Product Byproduct Piperidine HCl Elimination->Byproduct

Caption: SNAr mechanism for the synthesis.

Troubleshooting_Workflow start Low Yield Issue check_sm Check Starting Material Purity start->check_sm check_sm->start Impure increase_temp Increase Temperature check_sm->increase_temp Purity OK change_solvent Change Solvent (e.g., DMF, DMSO) increase_temp->change_solvent change_base Change Base (e.g., K2CO3, Cs2CO3) change_solvent->change_base optimize_stoichiometry Optimize Stoichiometry change_base->optimize_stoichiometry monitor_reaction Monitor Reaction (TLC/LC-MS) optimize_stoichiometry->monitor_reaction monitor_reaction->increase_temp Incomplete Reaction success Yield Improved monitor_reaction->success Conditions Optimized

Caption: Troubleshooting workflow for low yield.

References

Technical Support Center: Purification of 4-Chloro-2-(piperidin-1-yl)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the successful purification of 4-chloro-2-(piperidin-1-yl)pyridine derivatives.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound and its derivatives.

Problem 1: Tailing of the product spot on Thin Layer Chromatography (TLC).

  • Question: My product spot for this compound shows significant tailing on the TLC plate, making it difficult to assess purity and determine the correct solvent system for column chromatography. What could be the cause and how can I resolve this?

  • Answer: Tailing is a common issue when dealing with basic compounds like piperidine derivatives on silica gel, which is acidic. The basic nitrogen atom of the piperidine ring interacts strongly with the acidic silanol groups on the silica surface, leading to poor separation and tailing.

    To mitigate this, you can:

    • Add a basic modifier to the mobile phase: Incorporate a small amount of a base, such as triethylamine (0.1-1%) or ammonia solution, into your eluent system. This will neutralize the acidic sites on the silica gel and reduce the strong interaction with your basic compound.

    • Use a different stationary phase: Consider using neutral or basic alumina for column chromatography instead of silica gel.

    • Pre-treat the silica gel: You can wash the silica gel with a solution of triethylamine in your chosen solvent system before packing the column to neutralize the stationary phase.

Problem 2: Co-elution of impurities with the desired product during column chromatography.

  • Question: I am having trouble separating my target this compound derivative from a closely related impurity during column chromatography. The Rf values are very similar. What strategies can I employ for better separation?

  • Answer: Achieving separation of compounds with similar polarities can be challenging. Here are several approaches to improve resolution:

    • Optimize the solvent system: A systematic variation of the solvent polarity may improve separation. Try different solvent mixtures; for instance, if you are using hexane/ethyl acetate, consider switching to dichloromethane/methanol or toluene/acetone.

    • Employ gradient elution: Instead of using a constant solvent mixture (isocratic elution), a gradual increase in the polarity of the eluent (gradient elution) can help to resolve closely eluting compounds.

    • Use a longer column: Increasing the length of the chromatography column provides more surface area for the separation to occur, which can enhance the resolution between two closely eluting spots.

    • Reduce the sample load: Overloading the column can lead to band broadening and poor separation. Ensure that the amount of crude product applied to the column is appropriate for the column size.

    • Consider a different chromatographic technique: If column chromatography on silica or alumina is ineffective, High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC, might provide the necessary resolution.

Problem 3: The purified product is an oil and will not crystallize.

  • Question: After column chromatography, my this compound derivative is obtained as a pure oil, but I need a solid for further experiments and characterization. How can I induce crystallization?

  • Answer: Obtaining a crystalline solid from a purified oil can sometimes be a matter of patience and technique. Here are some methods to try:

    • Solvent selection for recrystallization: The key is to find a solvent or solvent system in which your compound is soluble at high temperatures but poorly soluble at low temperatures. Experiment with a range of solvents of varying polarities (e.g., ethanol, isopropanol, acetonitrile, toluene, or mixtures like ethyl acetate/hexane).

    • Scratching the flask: Use a glass rod to gently scratch the inside of the flask below the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a very small amount of solid material (even an impure sample), you can add a tiny crystal ("seed") to the supersaturated solution to initiate crystallization.

    • Slow evaporation: Dissolve the oil in a minimal amount of a volatile solvent and allow the solvent to evaporate slowly in a loosely covered beaker or flask.

    • Trituration: Add a solvent in which your compound is insoluble and stir or sonicate the mixture. This can sometimes induce the oil to solidify.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter in the synthesis of this compound derivatives?

A1: Common impurities can include unreacted starting materials such as 2,4-dichloropyridine or piperidine, as well as potential side-products from the nucleophilic aromatic substitution reaction. Depending on the reaction conditions, di-substituted products or products of reaction with the solvent might also be present.

Q2: Which analytical techniques are best suited for assessing the purity of the final product?

A2: A combination of techniques is recommended for a thorough purity assessment:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): Provides detailed structural information and can reveal the presence of impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired compound.

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for quantifying purity by separating the main component from any impurities.

  • Elemental Analysis (CHN): Determines the elemental composition of the compound, which should match the theoretical values for a pure sample.

Q3: Are there any specific safety precautions I should take when working with this compound derivatives?

A3: As with any chemical research, it is crucial to follow standard laboratory safety procedures. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for the specific compound and any reagents used for detailed safety information.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the synthesis of 4-chloro-piperidine derivatives, which can serve as a reference for researchers.[1]

EntryEpoxideHomoallylic AmineLewis AcidSolventTime (min)Yield (%)
1Styrene oxideN-allyl-4-methylbenzenesulfonamideNbCl₅CH₂Cl₂1588
21,2-Epoxy-3-phenoxypropaneN-allyl-4-methylbenzenesulfonamideNbCl₅CH₂Cl₂2093
3Cyclohexene oxideN-allyl-4-methylbenzenesulfonamideNbCl₅CH₂Cl₂2585

Experimental Protocols

Protocol 1: Column Chromatography Purification

This protocol provides a general procedure for the purification of a this compound derivative using silica gel column chromatography.

  • Preparation of the Column:

    • Select an appropriately sized glass column based on the amount of crude material to be purified (a general rule is a 1:20 to 1:100 ratio of crude material to silica gel by weight).

    • Prepare a slurry of silica gel (100-200 mesh) in the initial, least polar eluent (e.g., hexane or a hexane/ethyl acetate mixture).

    • Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the chromatography eluent or a more polar solvent like dichloromethane.

    • Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of silica gel by dissolving the compound in a volatile solvent, adding silica gel, and then evaporating the solvent under reduced pressure to obtain a dry, free-flowing powder.

    • Carefully apply the sample to the top of the silica bed.

  • Elution:

    • Begin eluting the column with the chosen solvent system. Start with a low polarity eluent and gradually increase the polarity if a gradient elution is required.

    • Collect fractions in test tubes or vials.

  • Analysis:

    • Monitor the separation by spotting the collected fractions on TLC plates and visualizing the spots under UV light or with a suitable stain.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.

Protocol 2: Recrystallization

This protocol outlines a general method for the recrystallization of a solid this compound derivative.

  • Solvent Selection:

    • In a small test tube, dissolve a small amount of the crude solid in a few drops of a test solvent at room temperature. If it dissolves readily, the solvent is likely too good a solvent.

    • If the compound is not soluble at room temperature, heat the mixture. If the compound dissolves upon heating, it is a potentially good recrystallization solvent.

    • Allow the hot solution to cool to room temperature and then in an ice bath. If crystals form, the solvent is suitable.

  • Recrystallization Procedure:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the chosen recrystallization solvent dropwise while heating the mixture with stirring until the solid just dissolves.

    • Remove the flask from the heat and allow it to cool slowly to room temperature.

    • Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation and Drying of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold recrystallization solvent.

    • Allow the crystals to air dry on the filter paper, and then transfer them to a watch glass or drying dish to dry completely.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis synthesis Synthesis of Crude Product workup Aqueous Workup synthesis->workup extraction Solvent Extraction workup->extraction drying Drying of Organic Layer extraction->drying concentration Concentration drying->concentration purification_method Purification (e.g., Column Chromatography) concentration->purification_method purity_check Purity Assessment (TLC, LC-MS) purification_method->purity_check characterization Structural Characterization (NMR, MS) purity_check->characterization final_product Pure Product characterization->final_product

Caption: General experimental workflow from synthesis to pure product.

purification_decision_tree start Crude Product is_solid Is the product solid? start->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes column_chromatography Column Chromatography is_solid->column_chromatography No (Oil) is_pure_solid Is it pure? recrystallization->is_pure_solid is_pure_solid->column_chromatography No final_product Pure Product is_pure_solid->final_product Yes is_pure_oil Is it pure? column_chromatography->is_pure_oil distillation Consider Distillation (if volatile) is_pure_oil->distillation No is_pure_oil->final_product Yes

Caption: Decision tree for selecting a purification method.

References

Technical Support Center: Synthesis of 4-Chloro-2-(piperidin-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 4-chloro-2-(piperidin-1-yl)pyridine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this valuable pyridine derivative.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent synthetic route is the nucleophilic aromatic substitution (SNAr) reaction between 2,4-dichloropyridine and piperidine. This reaction typically involves the displacement of one of the chlorine atoms on the pyridine ring by the piperidine nucleophile.

Q2: What are the primary side products I should be aware of in this synthesis?

A2: The main side products in the synthesis of this compound are:

  • 2-chloro-4-(piperidin-1-yl)pyridine: This is a regioisomer formed when piperidine attacks the C4 position of 2,4-dichloropyridine instead of the desired C2 position.

  • 2,4-bis(piperidin-1-yl)pyridine: This is a product of double substitution, where both chlorine atoms of 2,4-dichloropyridine are replaced by piperidine.

  • Hydrolysis products: If water is present in the reaction mixture, hydrolysis of the starting material or product can occur, leading to the formation of hydroxypyridine derivatives such as 4-chloro-2-hydroxypyridine or 2-chloro-4-hydroxypyridine.

Q3: How can I control the regioselectivity of the reaction to favor the desired 2-substituted product?

A3: Controlling regioselectivity in the reaction of 2,4-dichloropyridine with nucleophiles is a key challenge. While the C4 position is often more reactive towards nucleophilic attack in pyridines, the selectivity can be influenced by several factors:

  • Solvent: The choice of solvent can impact the regioselectivity. Aprotic polar solvents are common for SNAr reactions. Some studies on related dichloropyridines suggest that the ability of the solvent to act as a hydrogen-bond acceptor can influence the substitution pattern.[1]

  • Temperature: Reaction temperature can affect the ratio of kinetic versus thermodynamic products. Careful temperature control may be necessary to optimize the yield of the desired isomer.

  • Catalyst: In some cases, palladium-catalyzed amination reactions (Buchwald-Hartwig amination) can offer higher regioselectivity for the C2 position of dichloropyridines.

Q4: What analytical techniques are recommended for monitoring the reaction and identifying side products?

A4: A combination of chromatographic and spectroscopic techniques is recommended:

  • Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify the main product and volatile side products by their mass-to-charge ratio and fragmentation patterns.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the product mixture, allowing for the determination of the relative amounts of the desired product and its isomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For unambiguous structure elucidation of the final product and any isolated side products.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low yield of the desired product, with a significant amount of the 4-substituted isomer. The reaction conditions favor nucleophilic attack at the C4 position. Experiment with different solvents to investigate their effect on regioselectivity. Consider a solvent's hydrogen-bond accepting ability.[1] Carefully control the reaction temperature; try running the reaction at a lower temperature to see if it improves selectivity. If feasible, consider a palladium-catalyzed cross-coupling approach which can favor C2 substitution.
Significant formation of the double-substituted product, 2,4-bis(piperidin-1-yl)pyridine. Use of excess piperidine or prolonged reaction time. Use a stoichiometric amount or a slight excess (e.g., 1.0-1.2 equivalents) of piperidine relative to 2,4-dichloropyridine. Monitor the reaction closely by TLC or GC-MS and stop the reaction once the starting material is consumed to a reasonable extent.
Presence of hydrolysis products in the final mixture. Contamination of reagents or solvents with water. Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction.
Complex mixture of products that is difficult to separate. Multiple side reactions occurring simultaneously. Re-evaluate the reaction conditions, focusing on milder temperatures and shorter reaction times to minimize side reactions. Ensure the purity of the starting 2,4-dichloropyridine, as impurities can lead to additional side products. Optimize the purification method. Column chromatography with a carefully selected solvent system is often effective for separating isomers.

Experimental Protocol: Nucleophilic Aromatic Substitution

The following is a general experimental protocol for the synthesis of this compound via nucleophilic aromatic substitution. Note: This is a representative procedure and may require optimization for specific laboratory conditions and scales.

Materials:

  • 2,4-Dichloropyridine

  • Piperidine

  • Anhydrous solvent (e.g., N,N-Dimethylformamide - DMF, or Dioxane)

  • Base (e.g., Potassium carbonate - K₂CO₃)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve 2,4-dichloropyridine (1.0 eq.) in the chosen anhydrous solvent.

  • Add potassium carbonate (1.5 eq.) to the solution.

  • Slowly add piperidine (1.1 eq.) to the reaction mixture at room temperature.

  • Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and monitor the progress by TLC or GC-MS.

  • Once the reaction is deemed complete, cool the mixture to room temperature.

  • Quench the reaction by adding water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the desired product from side products.

Visualizing Reaction Pathways

To better understand the potential reaction outcomes, the following diagrams illustrate the main synthetic pathway and the formation of common side products.

Synthesis_Pathway start 2,4-Dichloropyridine + Piperidine main_product This compound (Desired Product) start->main_product SNAr at C2 isomer_side_product 2-Chloro-4-(piperidin-1-yl)pyridine (Regioisomeric Side Product) start->isomer_side_product SNAr at C4 double_sub_side_product 2,4-bis(piperidin-1-yl)pyridine (Double Substitution Side Product) main_product->double_sub_side_product + Piperidine isomer_side_product->double_sub_side_product + Piperidine

Caption: Main reaction pathways in the synthesis of this compound.

This diagram illustrates the desired reaction pathway leading to the main product via nucleophilic aromatic substitution at the C2 position of 2,4-dichloropyridine. It also shows the formation of the primary regioisomeric side product through attack at the C4 position, and the subsequent potential for both the main product and the regioisomer to undergo a second substitution to form the double-substituted side product.

Troubleshooting_Logic start Reaction Analysis low_yield Low Yield of Desired Product? start->low_yield high_isomer High Amount of 4-Substituted Isomer? low_yield->high_isomer Yes high_disub High Amount of Disubstituted Product? low_yield->high_disub Yes hydrolysis Presence of Hydrolysis Products? low_yield->hydrolysis Yes end Improved Synthesis low_yield->end No (Proceed) high_isomer->high_disub No optimize_conditions Optimize Reaction Conditions (Solvent, Temperature) high_isomer->optimize_conditions Yes high_disub->hydrolysis No adjust_stoichiometry Adjust Piperidine Stoichiometry (1.0-1.2 eq.) high_disub->adjust_stoichiometry Yes anhydrous_conditions Ensure Anhydrous Conditions hydrolysis->anhydrous_conditions Yes hydrolysis->end No optimize_conditions->end adjust_stoichiometry->end anhydrous_conditions->end

Caption: Troubleshooting workflow for the synthesis of this compound.

This flowchart provides a logical sequence for troubleshooting common issues in the synthesis. By analyzing the product mixture, a researcher can identify the likely cause of a suboptimal outcome and follow the suggested steps to improve the reaction's performance.

References

Technical Support Center: Optimization of Suzuki Coupling with 4-Chloro-2-(piperidin-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Suzuki coupling reaction with 4-chloro-2-(piperidin-1-yl)pyridine.

Troubleshooting Guide

This guide addresses common issues encountered during the Suzuki coupling of this compound with various boronic acids.

Issue 1: Low or No Conversion of Starting Material

Possible Causes:

  • Catalyst Inactivity: The palladium catalyst may be deactivated or not suitable for this specific substrate. The electron-rich nature of the 2-(piperidin-1-yl) group can sometimes inhibit the catalyst.

  • Inefficient Oxidative Addition: The C-Cl bond at the 4-position of the pyridine ring can be challenging to activate.

  • Poor Solubility: Reactants may not be fully dissolved in the chosen solvent system, hindering the reaction.

  • Inappropriate Base: The selected base may not be strong enough or may be sterically hindered.

  • Presence of Oxygen: Oxygen can deactivate the Pd(0) catalyst.

Solutions:

  • Catalyst and Ligand Selection:

    • For electron-rich and sterically hindered substrates, consider using bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos.[1]

    • Palladacycle precatalysts can also be highly effective.

    • N-heterocyclic carbene (NHC) ligands like IPr may offer improved reactivity.[2]

  • Reaction Conditions:

    • Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation.

    • Increase the reaction temperature. Microwave-assisted heating can sometimes improve yields and reduce reaction times.[3]

    • Screen different solvents or solvent mixtures to improve solubility. Aprotic polar solvents like 1,4-dioxane, DMF, or toluene, often with the addition of water, are commonly used.[4][5]

    • Experiment with different bases. Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃ for this type of substrate.[4][6][7]

Issue 2: Formation of Significant Side Products

Common Side Products and Their Causes:

  • Protodeboronation (Hydrolysis of Boronic Acid): The boronic acid reacts with water to revert to the corresponding arene, reducing the amount available for the cross-coupling reaction. This can be exacerbated by high temperatures and prolonged reaction times.

  • Homocoupling of Boronic Acid: Two molecules of the boronic acid couple to form a biaryl byproduct. This is often promoted by the presence of oxygen.

  • Dehalogenation of the Starting Material: The chloro-pyridine is reduced, removing the chlorine atom without coupling. This can be a competitive pathway, especially with certain catalysts and reaction conditions.

Solutions:

  • Minimize Protodeboronation:

    • Use a higher equivalent of the boronic acid (e.g., 1.5-2 equivalents).

    • Consider using boronic esters (e.g., pinacol esters) which can be more stable.

    • Optimize the reaction time to avoid prolonged heating after the main reaction is complete.

  • Reduce Homocoupling:

    • Thoroughly degas the reaction mixture and maintain a strict inert atmosphere.

  • Prevent Dehalogenation:

    • Careful selection of the catalyst and ligand is crucial. Some catalytic systems are more prone to promoting dehalogenation.

    • Screening different bases and solvents can also help to minimize this side reaction.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for catalyst and ligand selection for the Suzuki coupling of this compound?

A1: Due to the electron-donating nature of the piperidinyl group, the 4-chloro position is electronically enriched, making oxidative addition more challenging. A good starting point is to use a palladium precatalyst with a bulky, electron-rich phosphine ligand. For instance, a combination of Pd₂(dba)₃ with a ligand like SPhos or XPhos, or using a pre-formed catalyst like SPhos-Pd-G2, is often effective for challenging chloro-heteroaromatic substrates.[1]

Q2: Which base is most suitable for this reaction?

A2: Strong inorganic bases are generally preferred. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) have been shown to be effective in Suzuki couplings of similar electron-rich chloropyridines.[4][6][7] It is advisable to screen a few bases to find the optimal one for your specific boronic acid partner.

Q3: What solvent system should I use?

A3: A mixture of an aprotic organic solvent and water is a common choice. 1,4-Dioxane/water, toluene/water, or DMF/water are frequently used.[3][4][5] The addition of water can aid in the dissolution of the base and facilitate the transmetalation step. The optimal solvent ratio should be determined experimentally.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be conveniently monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). This will allow you to track the consumption of the starting materials and the formation of the product and any major side products.

Q5: I am observing the formation of a significant amount of homocoupled boronic acid. What can I do to minimize this?

A5: Homocoupling of the boronic acid is often a result of oxygen in the reaction mixture. Ensure that your solvents are properly degassed before use and that the reaction is carried out under a strict inert atmosphere (argon or nitrogen). You can degas solvents by bubbling an inert gas through them for an extended period or by using the freeze-pump-thaw method.

Data Presentation

Table 1: Comparison of Palladium Catalysts and Ligands
Catalyst/Ligand SystemTypical Loading (mol%)AdvantagesDisadvantagesReference(s)
Pd(PPh₃)₄2-5Commercially available, good for some substrates.Can be less effective for electron-rich chlorides.[4]
Pd₂(dba)₃ / SPhos1-3High activity for electron-rich and hindered substrates.Air-sensitive ligand, higher cost.[1]
Pd₂(dba)₃ / XPhos1-3Broad substrate scope, good for challenging couplings.Air-sensitive ligand, higher cost.
PdCl₂(dppf)2-5Good for a range of substrates, relatively stable.May not be optimal for this specific substrate.
PEPPSI-IPr2-5Highly active NHC-based catalyst.May require specific conditions for optimal performance.[2]
Table 2: Effect of Base and Solvent on Yield
BaseSolventTemperature (°C)Typical Yield Range (%)Reference(s)
K₃PO₄1,4-Dioxane/H₂O80-11060-90[4][6]
Cs₂CO₃Toluene/H₂O80-11050-85[6]
K₂CO₃DMF/H₂O100-12040-75[5]
Na₂CO₃1,4-Dioxane/H₂O80-100Moderate[7]

Experimental Protocols

General Procedure for Suzuki Coupling of this compound
  • Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and the base (e.g., K₃PO₄, 2.0-3.0 eq.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.

  • Catalyst Addition: Add the palladium catalyst and ligand (e.g., Pd₂(dba)₃ and SPhos, or a pre-catalyst) under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[4]

Mandatory Visualization

Suzuki_Coupling_Workflow cluster_start Reaction Setup cluster_conditions Reaction Conditions cluster_monitoring Monitoring & Work-up cluster_troubleshooting Troubleshooting Start Combine Reactants: - this compound - Boronic Acid - Base Inert Establish Inert Atmosphere (Ar/N2) Start->Inert 1 Solvent Add Degassed Solvent Inert->Solvent 2 Catalyst Add Pd Catalyst and Ligand Solvent->Catalyst 3 Heat Heat to Reaction Temperature Catalyst->Heat 4 Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor 5 Workup Aqueous Work-up Monitor->Workup Complete LowConversion Low/No Conversion? Monitor->LowConversion Problem? SideProducts Side Products? Monitor->SideProducts Problem? Purify Column Chromatography Workup->Purify Product Desired Product Purify->Product Optimize Optimize: - Catalyst/Ligand - Base - Solvent - Temperature LowConversion->Optimize Yes Adjust Adjust: - Equivalents of Boronic Acid - Reaction Time - Inert Atmosphere SideProducts->Adjust Yes Optimize->Heat Adjust->Heat

Caption: Troubleshooting workflow for the Suzuki coupling of this compound.

Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition + Ar-Cl Ar-Pd(II)-Cl(L2) Ar-Pd(II)-Cl(L2) Oxidative\nAddition->Ar-Pd(II)-Cl(L2) Transmetalation Transmetalation Ar-Pd(II)-Cl(L2)->Transmetalation + Ar'-B(OH)2 + Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Catalyst Regeneration Ar-Ar' Product Reductive\nElimination->Ar-Ar'

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

troubleshooting failed reactions involving 4-CHLORO-2-(PIPERIDIN-1-YL)PYRIDINE

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 4-chloro-2-(piperidin-1-yl)pyridine. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting failed or low-yielding reactions involving this versatile building block. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for the failure of a Suzuki-Miyaura coupling reaction with this compound?

A1: The most common reasons for failure include:

  • Inactive Catalyst: The Pd(0) active species may not be generated efficiently from the precatalyst, or it may have decomposed.

  • Poor Ligand Choice: The phosphine ligand may not be suitable for the specific substrates, leading to slow oxidative addition or reductive elimination.

  • Inappropriate Base: The base may be too weak to effect transmetalation or may be sterically hindered. The solubility of the base can also play a crucial role.

  • Solvent Effects: The solvent system may not be optimal for the solubility of all reaction components or for promoting the catalytic cycle. Polar aprotic solvents can sometimes have a significant impact on selectivity and reactivity.[1]

  • Substrate-Related Issues: The boronic acid or ester may be of poor quality or may have decomposed (protodeboronation). The this compound itself can sometimes act as a ligand for the palladium catalyst, leading to catalyst inhibition.

  • Presence of Oxygen: Inadequate degassing of the reaction mixture can lead to oxidation of the Pd(0) catalyst and phosphine ligands.

Q2: I am observing a low yield in my Buchwald-Hartwig amination. What are the likely causes?

A2: Low yields in Buchwald-Hartwig aminations with this compound are often attributed to:

  • Catalyst Deactivation: The palladium catalyst can be deactivated by coordination to the product or starting material, especially with nitrogen-containing heterocycles.

  • Side Reactions: Common side reactions include hydrodehalogenation of the starting material (replacement of Cl with H) and homocoupling of the amine.

  • Steric Hindrance: Bulky amines or ligands can slow down the reaction rate.

  • Incorrect Base: The choice of base is critical. Strong, non-nucleophilic bases like sodium tert-butoxide are commonly used, but their strength can also lead to substrate or product degradation. Weaker bases like carbonates or phosphates may be more suitable for sensitive substrates but often require higher temperatures.[2]

  • Ligand Selection: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle. For challenging substrates, specialized biarylphosphine ligands are often necessary.[3]

Q3: Are there any known side products to watch out for when using this compound in cross-coupling reactions?

A3: Yes, several side products can be formed:

  • Protodeboronation Product: In Suzuki-Miyaura reactions, the boronic acid can be converted to the corresponding arene before cross-coupling occurs.

  • Hydrodehalogenation Product: The starting material, this compound, can be reduced to 2-(piperidin-1-yl)pyridine.

  • Homocoupling Products: Both the boronic acid (in Suzuki reactions) and the amine (in Buchwald-Hartwig reactions) can undergo homocoupling to form symmetrical biaryls or hydrazines, respectively.

  • Formation of N-(4-pyridyl)-4-pyridone: 4-chloropyridine derivatives can be susceptible to hydrolysis under certain conditions, potentially leading to the formation of pyridone byproducts.[4]

Troubleshooting Guides

Suzuki-Miyaura Coupling: Low to No Product Formation

If you are experiencing low to no product formation in your Suzuki-Miyaura coupling reaction, follow this troubleshooting workflow:

Suzuki_Troubleshooting start Low/No Product check_reagents Check Reagent Quality (Boronic Acid, Halide, Solvent, Base) start->check_reagents check_reagents->start Reagents Degraded check_catalyst Evaluate Catalyst System (Precatalyst & Ligand) check_reagents->check_catalyst Reagents OK check_catalyst->start Inactive Catalyst optimize_base Optimize Base (Strength & Solubility) check_catalyst->optimize_base Catalyst OK optimize_base->start Base Ineffective optimize_solvent Optimize Solvent System optimize_base->optimize_solvent Base Optimized optimize_solvent->start Poor Solubility optimize_temp Adjust Temperature optimize_solvent->optimize_temp Solvent Optimized optimize_temp->start Decomposition success Successful Reaction optimize_temp->success Temp Optimized

Caption: Troubleshooting workflow for Suzuki-Miyaura reactions.

Detailed Steps:

  • Verify Reagent Quality:

    • Boronic Acid/Ester: Check for signs of decomposition (protodeboronation). Use freshly purchased or recrystallized material. Consider using more stable boronic esters (e.g., pinacol esters).

    • This compound: Ensure its purity. Impurities can inhibit the catalyst.

    • Solvent: Use anhydrous, degassed solvents. Common choices include 1,4-dioxane, toluene, and DMF. The choice of solvent can significantly impact the reaction outcome.[1][5]

    • Base: Use a fresh, high-purity base. The physical properties (e.g., particle size) of solid bases can affect the reaction rate.

  • Evaluate the Catalyst System:

    • Precatalyst: Ensure the palladium precatalyst is active. Consider using a more robust precatalyst like Pd₂(dba)₃ or a palladacycle.

    • Ligand: The choice of phosphine ligand is critical. For electron-rich pyridines, bulky, electron-rich ligands such as SPhos, XPhos, or RuPhos often give good results. A screening of different ligands may be necessary.

  • Optimize the Base:

    • A variety of bases can be used, including carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The choice of base can influence the reaction rate and yield. For challenging couplings, stronger bases may be required, but they can also promote side reactions.

  • Adjust the Reaction Temperature:

    • While many Suzuki couplings proceed at elevated temperatures (80-110 °C), excessively high temperatures can lead to catalyst decomposition or side product formation. Conversely, if the reaction is sluggish, a moderate increase in temperature may be beneficial.

Buchwald-Hartwig Amination: Incomplete Conversion

For incomplete conversions in Buchwald-Hartwig aminations, consider the following optimization steps:

Buchwald_Troubleshooting start Incomplete Conversion catalyst_ligand_screen Screen Catalyst & Ligand start->catalyst_ligand_screen base_screen Screen Bases catalyst_ligand_screen->base_screen No Improvement success Complete Conversion catalyst_ligand_screen->success Improved solvent_temp_opt Optimize Solvent & Temperature base_screen->solvent_temp_opt No Improvement base_screen->success Improved reagent_ratio_opt Adjust Reagent Stoichiometry solvent_temp_opt->reagent_ratio_opt Still Incomplete solvent_temp_opt->success Improved reagent_ratio_opt->success Improved

Caption: Optimization workflow for Buchwald-Hartwig aminations.

Detailed Steps:

  • Catalyst and Ligand Screening:

    • The combination of the palladium source and the ligand is paramount. For 2-aminopyridine derivatives, bulky biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are often superior.[3] Consider using commercially available pre-catalysts for better reproducibility.[6]

  • Base Selection:

    • Strong bases like NaOtBu or LHMDS are commonly used. However, for base-sensitive substrates, weaker inorganic bases such as Cs₂CO₃ or K₃PO₄ might be necessary, often requiring higher reaction temperatures.[2] The physical form of the base (e.g., finely ground) can also be important.

  • Solvent and Temperature Optimization:

    • Toluene, 1,4-dioxane, and THF are common solvents. The choice can affect the solubility of the reagents and the stability of the catalytic species. The reaction temperature typically ranges from 80 to 110 °C.

  • Adjust Reagent Stoichiometry:

    • Using a slight excess of the amine (e.g., 1.1-1.2 equivalents) can sometimes drive the reaction to completion.

Quantitative Data Summary

The following tables provide a summary of typical reaction conditions and expected yields for Suzuki-Miyaura and Buchwald-Hartwig reactions with similar chloropyridine substrates. These should serve as a starting point for optimization.

Table 1: Suzuki-Miyaura Coupling of Chloropyridines with Phenylboronic Acid

EntryCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)Reference
1Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene10085Adapted from[7]
2Pd₂(dba)₃ (1.5)XPhos (3)K₂CO₃ (2)1,4-Dioxane10092Adapted from[5]
3Pd(PPh₃)₄ (5)-Na₂CO₃ (2)DMF/H₂O12070[8]
4NiCl₂(dppf) (5)-K₃PO₄ (3)1,4-Dioxane8078Adapted from[7]

Table 2: Buchwald-Hartwig Amination of 2-Chloropyridines with Primary Amines

EntryCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)Reference
1Pd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃ (1.5)1,4-Dioxane11088Adapted from[9]
2Pd(OAc)₂ (2)RuPhos (4)NaOtBu (1.2)Toluene10095Adapted from[3]
3PEPPSI-IPr (3)-K₂CO₃ (2)t-BuOH8075Adapted from[10]
4[Pd(cinnamyl)Cl]₂ (1)Mor-DalPhos (2)K₃PO₄ (2)Toluene10091Adapted from[11]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

Suzuki_Protocol start Start add_reagents Add this compound, boronic acid, base, catalyst, and ligand to flask. start->add_reagents degas Evacuate and backfill with inert gas (3x). add_reagents->degas add_solvent Add degassed solvent. degas->add_solvent heat Heat to desired temperature with stirring. add_solvent->heat monitor Monitor reaction by TLC or LC-MS. heat->monitor workup Perform aqueous workup and extraction. monitor->workup Reaction Complete purify Purify by column chromatography. workup->purify end End purify->end

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling.

Detailed Protocol:

  • To an oven-dried reaction vessel, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), base (e.g., K₂CO₃, 2.0 equiv), palladium catalyst (e.g., Pd₂(dba)₃, 0.02 equiv), and ligand (e.g., XPhos, 0.04 equiv).

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent (e.g., 1,4-dioxane) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.

General Procedure for Buchwald-Hartwig Amination

Buchwald_Protocol start Start add_reagents Add this compound, base, catalyst, and ligand to flask. start->add_reagents degas Evacuate and backfill with inert gas (3x). add_reagents->degas add_solvent_amine Add degassed solvent and amine. degas->add_solvent_amine heat Heat to desired temperature with stirring. add_solvent_amine->heat monitor Monitor reaction by TLC or LC-MS. heat->monitor workup Perform aqueous workup and extraction. monitor->workup Reaction Complete purify Purify by column chromatography. workup->purify end End purify->end

Caption: Experimental workflow for a typical Buchwald-Hartwig amination.

Detailed Protocol:

  • To an oven-dried reaction vessel, add this compound (1.0 equiv), the base (e.g., NaOtBu, 1.2 equiv), palladium catalyst (e.g., Pd(OAc)₂, 0.02 equiv), and ligand (e.g., RuPhos, 0.04 equiv).

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent (e.g., toluene) followed by the amine (1.1 equiv) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

References

Technical Support Center: Managing Impurities in 4-CHLORO-2-(PIPERIDIN-1-YL)PYRIDINE

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-chloro-2-(piperidin-1-yl)pyridine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent synthetic method is the nucleophilic aromatic substitution (SNAr) of 2,4-dichloropyridine with piperidine. In this reaction, the lone pair of the nitrogen in piperidine attacks the electron-deficient pyridine ring, displacing one of the chlorine atoms. The substitution preferentially occurs at the 2-position due to the electronic activation by the ring nitrogen.

Q2: What are the potential impurities I should be aware of during the synthesis of this compound?

Several impurities can arise from the synthesis process. These include:

  • Starting Materials: Unreacted 2,4-dichloropyridine and piperidine.

  • Isomeric Impurity: 2-chloro-4-(piperidin-1-yl)pyridine. Although the 2-position is more reactive, some substitution can occur at the 4-position.

  • Di-substituted Impurity: 2,4-di(piperidin-1-yl)pyridine. This forms when a second molecule of piperidine displaces the remaining chlorine atom.

  • Solvent and Reagent Residues: Residual solvents (e.g., toluene, DMF) and bases (e.g., triethylamine, potassium carbonate) used in the reaction.

  • Degradation Products: Although generally stable, prolonged exposure to harsh acidic or basic conditions, or high temperatures, may lead to degradation.

Q3: What analytical techniques are recommended for purity assessment and impurity profiling?

A combination of chromatographic and spectroscopic techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC) with UV detection: Ideal for quantifying the main product and impurities. A reversed-phase C18 column is typically used.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities, including residual solvents and starting materials.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for the identification of non-volatile impurities and for obtaining molecular weight information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C): Provides structural confirmation of the final product and can be used to identify and quantify impurities if their signals do not overlap with the product's signals.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Possible Cause Suggested Solution
Incomplete Reaction Monitor the reaction progress using TLC or HPLC. If the reaction has stalled, consider increasing the reaction time or temperature. Ensure the piperidine is of good quality and used in a slight excess (e.g., 1.1-1.2 equivalents).
Poor Quality Reagents Use freshly distilled or high-purity 2,4-dichloropyridine and piperidine. Ensure solvents are anhydrous if the reaction is sensitive to moisture.
Suboptimal Reaction Temperature The reaction typically requires heating. If the temperature is too low, the reaction rate will be slow. If it is too high, it may promote the formation of side products. An optimal temperature is usually between 80-120 °C.
Inefficient Base A non-nucleophilic base (e.g., K2CO3, Et3N) is often used to scavenge the HCl generated. Ensure the base is present in sufficient quantity (at least one equivalent) and is compatible with the reaction conditions.
Issue 2: High Levels of 2,4-di(piperidin-1-yl)pyridine Impurity
Possible Cause Suggested Solution
Excess Piperidine Use a smaller excess of piperidine (e.g., 1.05 equivalents). A large excess will drive the reaction towards di-substitution.
High Reaction Temperature or Prolonged Reaction Time The second substitution is generally slower than the first. Reducing the reaction temperature or stopping the reaction as soon as the starting material is consumed (monitored by TLC/HPLC) can minimize the formation of the di-substituted product.
Inefficient Quenching Once the reaction is complete, cool the mixture promptly and proceed with the work-up to prevent further reaction.
Issue 3: Difficulty in Removing Unreacted 2,4-dichloropyridine
Possible Cause Suggested Solution
Insufficient Piperidine Ensure at least one equivalent of piperidine is used to drive the reaction to completion.
Co-elution during Chromatography Optimize the mobile phase for column chromatography to achieve better separation. A gradient elution might be necessary. Alternatively, a pre-purification acid wash can remove the basic product and impurities, leaving the neutral starting material in the organic phase.
Similar Physical Properties If purification by chromatography is challenging, consider recrystallization from a suitable solvent system.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general guideline based on typical nucleophilic aromatic substitution reactions.

  • To a solution of 2,4-dichloropyridine (1.0 eq) in a suitable solvent (e.g., N,N-dimethylformamide or toluene, approx. 5-10 mL per gram of starting material) in a round-bottom flask, add piperidine (1.1 eq) and a non-nucleophilic base such as potassium carbonate (1.5 eq).

  • Heat the reaction mixture to 100-110 °C under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 4-8 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: HPLC-UV Method for Purity Analysis
Parameter Condition
Column C18 reversed-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Data Presentation

Table 1: Typical Retention Times of Key Components in HPLC Analysis

Compound Approximate Retention Time (min)
Piperidine< 2
2,4-Dichloropyridine12.5
This compound9.8
2-chloro-4-(piperidin-1-yl)pyridine10.2
2,4-di(piperidin-1-yl)pyridine7.5

Note: Retention times are approximate and can vary depending on the specific HPLC system and conditions.

Visualizations

experimental_workflow start Start reaction Reaction Setup: - 2,4-Dichloropyridine - Piperidine - Base (e.g., K2CO3) - Solvent (e.g., DMF) start->reaction heating Heat to 100-110 °C reaction->heating monitoring Monitor by TLC/HPLC heating->monitoring workup Aqueous Work-up & Extraction monitoring->workup Reaction Complete purification Column Chromatography workup->purification analysis Purity Analysis: - HPLC - GC-MS - NMR purification->analysis end Pure Product analysis->end

Caption: Experimental workflow for the synthesis and purification of this compound.

impurity_formation SM 2,4-Dichloropyridine + Piperidine product This compound (Desired Product) SM->product Major Pathway (Substitution at C2) isomer 2-chloro-4-(piperidin-1-yl)pyridine (Isomeric Impurity) SM->isomer Minor Pathway (Substitution at C4) disubstituted 2,4-di(piperidin-1-yl)pyridine (Di-substituted Impurity) product->disubstituted Further Reaction with Piperidine isomer->disubstituted Further Reaction with Piperidine

Caption: Potential impurity formation pathways during the synthesis.

troubleshooting_logic start Low Yield or High Impurity? check_reaction Check Reaction Completion (TLC/HPLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes troubleshoot_reaction Increase Time/Temp or Check Reagents incomplete->troubleshoot_reaction check_impurities Identify Impurities (HPLC/MS) complete->check_impurities disub High Di-substituted Impurity check_impurities->disub unreacted_sm High Unreacted Starting Material check_impurities->unreacted_sm optimize_stoichiometry Reduce Piperidine Equivalents disub->optimize_stoichiometry optimize_conditions Lower Temp/ Shorter Time disub->optimize_conditions optimize_purification Optimize Chromatography/ Recrystallization unreacted_sm->optimize_purification

Caption: A logical troubleshooting guide for synthesis issues.

Technical Support Center: Catalyst Selection for Cross-Coupling of 4-Chloro-2-(piperidin-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the optimal catalyst system for the cross-coupling of 4-chloro-2-(piperidin-1-yl)pyridine. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the cross-coupling of this compound?

The primary challenges stem from the electronic and steric properties of the substrate. The electron-donating piperidinyl group at the 2-position increases the electron density of the pyridine ring, which can hinder the oxidative addition step in the catalytic cycle, a common issue with electron-rich heteroaryl chlorides. Additionally, the piperidinyl group can act as a potential ligand for the metal catalyst, leading to catalyst inhibition or the formation of inactive complexes. This phenomenon is often referred to as the "2-pyridyl problem" in cross-coupling chemistry.[1]

Q2: Which cross-coupling reactions are suitable for this substrate?

The most common and suitable cross-coupling reactions for forming new carbon-carbon or carbon-nitrogen bonds with this compound are:

  • Suzuki-Miyaura Coupling: For the formation of a C-C bond with boronic acids or esters.

  • Buchwald-Hartwig Amination: For the formation of a C-N bond with amines.

  • Sonogashira Coupling: For the formation of a C-C bond with terminal alkynes.

The choice of reaction will depend on the desired final product.

Q3: What are the key components of the catalytic system to consider?

A successful cross-coupling reaction depends on the careful selection of the following components:

  • Palladium Precatalyst: The source of the active palladium(0) catalyst.

  • Ligand: A crucial component that stabilizes the palladium center, influences its reactivity, and facilitates the different steps of the catalytic cycle.

  • Base: Required to activate the coupling partner (e.g., boronic acid in Suzuki coupling) and to neutralize the acid generated during the reaction.

  • Solvent: The choice of solvent can significantly impact the solubility of reagents and the reaction rate.

Troubleshooting Guides

Suzuki-Miyaura Coupling

Problem: Low or no product yield.

  • Possible Cause 1: Inefficient Oxidative Addition. The electron-rich nature of the substrate can make the oxidative addition of the C-Cl bond to the Pd(0) center sluggish.

    • Solution: Employ electron-rich and bulky phosphine ligands such as Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands. These ligands can promote the formation of a highly active, monoligated palladium species that facilitates oxidative addition.[2] Using a higher reaction temperature may also be beneficial.

  • Possible Cause 2: Catalyst Inhibition. The nitrogen atom of the piperidinyl group or the pyridine ring can coordinate to the palladium center and inhibit its catalytic activity.

    • Solution: Use bulky ligands that shield the palladium center and prevent coordination of the substrate. Increasing the ligand-to-palladium ratio can sometimes help to outcompete the substrate for coordination.

  • Possible Cause 3: Protodeboronation of the Boronic Acid. The boronic acid coupling partner can be unstable under the reaction conditions and undergo hydrolysis to the corresponding arene.

    • Solution: Use a milder base such as K₃PO₄ or Cs₂CO₃. Ensure anhydrous reaction conditions. Alternatively, consider using more stable boronate esters (e.g., pinacol esters).

  • Possible Cause 4: Inappropriate Base or Solvent.

    • Solution: Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, CsF) and solvents (e.g., dioxane, toluene, THF, DMF). For challenging couplings, a combination of a strong base and a polar aprotic solvent is often effective.

Buchwald-Hartwig Amination

Problem: Low conversion of the starting material.

  • Possible Cause 1: Catalyst Deactivation. The amine coupling partner or the substrate itself can lead to the formation of inactive palladium complexes.

    • Solution: Employ specialized ligands developed for Buchwald-Hartwig amination, such as Josiphos-type ligands or Buchwald's biaryl phosphine ligands. Using a pre-catalyst that readily forms the active Pd(0) species can also be beneficial.

  • Possible Cause 2: Steric Hindrance. The piperidinyl group can create steric hindrance around the reaction center.

    • Solution: Use a less sterically hindered amine coupling partner if possible. Alternatively, ligands with a larger bite angle, like Xantphos, can sometimes overcome steric issues.

  • Possible Cause 3: Unsuitable Base. The choice of base is critical in Buchwald-Hartwig amination.

    • Solution: Strong, non-nucleophilic bases such as NaOt-Bu, K₃PO₄, or Cs₂CO₃ are commonly used. The solubility of the base can also play a role; for instance, using a soluble organic base in combination with an inorganic one might be advantageous in some cases.

Sonogashira Coupling

Problem: Homocoupling of the alkyne (Glaser coupling).

  • Possible Cause 1: Presence of Oxygen. Oxygen can promote the oxidative homocoupling of the terminal alkyne, catalyzed by the copper co-catalyst.

    • Solution: Thoroughly degas all solvents and reagents and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.

  • Possible Cause 2: Inappropriate Copper Source or Absence of Copper. While copper-free Sonogashira protocols exist, the classic conditions rely on a copper(I) co-catalyst.

    • Solution: Use a reliable source of Cu(I), such as CuI. Ensure it is of good quality, as old or oxidized CuI can be less effective.

Problem: Low yield of the desired coupled product.

  • Possible Cause 1: Catalyst Poisoning. The basic nitrogen atoms in the substrate can interfere with the palladium and copper catalysts.

    • Solution: Use a ligand that can stabilize the palladium catalyst and prevent inhibition. For copper, the choice of amine base is important; a bulky amine like diisopropylethylamine (DIPEA) or triethylamine (TEA) is often used.

  • Possible Cause 2: Dehalogenation of the Starting Material. A common side reaction is the reduction of the aryl chloride to the corresponding arene.

    • Solution: This can be indicative of a problem with the transmetalation step. Ensure the alkyne is properly activated by the base and that the copper acetylide is formed efficiently. Adjusting the reaction temperature might also help to favor the desired cross-coupling pathway.

Data Presentation

The following tables summarize recommended starting conditions for the cross-coupling of this compound based on literature for analogous substrates. Yields are indicative and may vary depending on the specific coupling partner.

Table 1: Recommended Conditions for Suzuki-Miyaura Coupling

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Typical YieldReference
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O100Good to Excellent[1]
Pd₂(dba)₃ (1.5)XPhos (3)K₃PO₄ (2)Dioxane110Good to Excellent[3]
PdCl₂(dppf) (3)-Na₂CO₃ (2)DMF/H₂O90Moderate to Good[4]
Pd(PPh₃)₄ (5)-K₂CO₃ (2)Dioxane/H₂O100Moderate[5]

Table 2: Recommended Conditions for Buchwald-Hartwig Amination

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Typical YieldReference
Pd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃ (1.5)Dioxane110Good to Excellent[6]
Pd(OAc)₂ (2)BINAP (3)NaOt-Bu (1.4)Toluene100Good[7]
PdCl₂(dppf) (5)-NaOt-Bu (1.5)Toluene100Moderate to Good[8]
[Pd(allyl)Cl]₂ (1)Josiphos (2.2)K₃PO₄ (2)t-AmylOH110Good to Excellent[9]

Table 3: Recommended Conditions for Sonogashira Coupling

Catalyst (mol%)Co-catalyst (mol%)Base (equiv.)SolventTemp. (°C)Typical YieldReference
Pd(PPh₃)₂Cl₂ (2)CuI (4)TEA (3)THF65Good[10]
Pd(OAc)₂ (2)CuI (5)DIPEA (3)DMF80Good[11]
Pd(PPh₃)₄ (3)CuI (5)Et₃N (2)DMF100Moderate to Good[12]
[DTBNpP]Pd(crotyl)Cl (5)None (Cu-free)TMP (2)DMSOrtGood to Excellent[13]

Experimental Protocols

General Procedure for a Suzuki-Miyaura Coupling Reaction
  • To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the base (e.g., K₃PO₄, 2.0 equiv.), the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., SPhos, 4 mol%).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add the degassed solvent (e.g., toluene/water 10:1) via syringe.

  • Heat the reaction mixture at the specified temperature (e.g., 100 °C) with vigorous stirring for the recommended time (typically 12-24 hours), monitoring the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Experimental Workflow for Catalyst Screening

experimental_workflow cluster_start Reaction Setup cluster_screening Catalyst System Screening cluster_reaction Reaction & Analysis start Prepare Substrate: This compound catalyst Choose Pd Precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) start->catalyst partner Select Coupling Partner (Boronic Acid, Amine, or Alkyne) partner->catalyst ligand Select Ligand (e.g., SPhos, Xantphos) catalyst->ligand base Choose Base (e.g., K₃PO₄, NaOt-Bu) ligand->base solvent Select Solvent (e.g., Dioxane, Toluene) base->solvent reaction Run Reaction under Inert Atmosphere solvent->reaction analysis Monitor Progress (TLC, GC-MS) reaction->analysis workup Work-up and Purification analysis->workup product Characterize Product workup->product

Caption: A typical workflow for screening catalyst systems in a cross-coupling reaction.

Decision Tree for Troubleshooting a Failed Suzuki Coupling

troubleshooting_suzuki decision decision solution solution start Low or No Product in Suzuki Coupling check_sm Starting Material Consumed? start->check_sm check_side_products Major Side Products? check_sm->check_side_products Yes no_reaction No Reaction check_sm->no_reaction No dehalogenation Dehalogenation (loss of Cl) check_side_products->dehalogenation Yes protodeboronation Protodeboronation (loss of B(OH)₂) check_side_products->protodeboronation Yes solution_ligand Use more electron-rich/ bulky ligand (e.g., SPhos) Increase Temperature dehalogenation->solution_ligand solution_base Use milder base (K₃PO₄) Ensure anhydrous conditions protodeboronation->solution_base solution_catalyst Screen different Pd sources and ligands. Check reagent purity. no_reaction->solution_catalyst

References

effect of temperature on 4-CHLORO-2-(PIPERIDIN-1-YL)PYRIDINE reactivity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-chloro-2-(piperidin-1-yl)pyridine. The content focuses on the impact of temperature on the reactivity of this compound in common synthetic applications.

Frequently Asked Questions (FAQs)

Q1: What is the general effect of temperature on the reactivity of this compound in cross-coupling reactions?

A1: In typical cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination, temperature is a critical parameter that significantly influences reaction rate and product yield. Generally, higher temperatures increase the reaction rate. However, excessively high temperatures can lead to thermal decomposition of the reactant, catalyst, or product, and may promote the formation of undesired side products. The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing degradation and side reactions.

Q2: What are the typical temperature ranges for Suzuki-Miyaura and Buchwald-Hartwig reactions involving this compound?

A2: While specific optimal temperatures should be determined empirically for each reaction, general temperature ranges for similar chloro-pyridine substrates can be used as a starting point. For Suzuki-Miyaura couplings, temperatures often range from 70°C to 100°C. For Buchwald-Hartwig aminations, a broader range of 80°C to 150°C is common, depending on the specific amine and catalyst system used.[1][2]

Q3: What are potential side reactions or decomposition pathways for this compound at elevated temperatures?

A3: At elevated temperatures, potential side reactions for this compound may include:

  • Protodechlorination: Replacement of the chlorine atom with a hydrogen atom, leading to the formation of 2-(piperidin-1-yl)pyridine. This is more likely to occur in the presence of a hydrogen source and a suitable catalyst.

  • Catalyst Decomposition: Palladium catalysts, especially when not properly stabilized by ligands, can decompose at high temperatures to form inactive palladium black.

  • Ligand Decomposition: Phosphine ligands used in cross-coupling reactions can be sensitive to both heat and air.

  • Substrate/Product Decomposition: While specific data for this compound is limited, related aminopyridine derivatives can have varying thermal stabilities. For instance, a highly functionalized pyridine derivative has been shown to have a decomposition temperature of 217°C.[3] It is crucial to determine the thermal stability of your specific compound if you plan to run reactions at very high temperatures.

Q4: How can I optimize the reaction temperature for my specific application?

A4: Systematic optimization is key. You can screen a range of temperatures (e.g., in 10°C increments) while keeping all other reaction parameters constant. Monitoring the reaction progress by techniques like TLC, GC, or LC-MS will help identify the temperature that provides the best balance of reaction rate and purity of the desired product. Design of Experiment (DoE) methodologies can also be employed for a more comprehensive optimization of multiple parameters, including temperature.[4]

Troubleshooting Guides

Issue 1: Low or No Conversion in a Suzuki-Miyaura Coupling Reaction
Possible Cause Troubleshooting Step
Insufficient Temperature The reaction may be too slow at the current temperature. Incrementally increase the temperature in 10-20°C intervals and monitor the reaction progress. Be cautious not to exceed the thermal stability limits of your reactants and catalyst.
Catalyst Inactivation The palladium catalyst may have decomposed. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Consider using a more robust catalyst system or pre-catalyst.
Poor Base-Solvent Combination The choice of base and solvent can significantly impact reactivity and is often temperature-dependent. Consider screening different base/solvent combinations at various temperatures.
Substrate Reactivity The 4-chloro position might be less reactive under the chosen conditions. A higher temperature might be necessary to drive the reaction to completion.
Issue 2: Formation of Significant Impurities in a Buchwald-Hartwig Amination
Possible Cause Troubleshooting Step
Temperature is Too High High temperatures can lead to side reactions such as hydrodechlorination or catalyst decomposition. Try lowering the reaction temperature and extending the reaction time.
Air (Oxygen) Contamination Oxygen can lead to the degradation of phosphine ligands and the palladium catalyst, especially at elevated temperatures. Ensure your reaction setup is properly degassed and maintained under an inert atmosphere.
Incorrect Base Strength The strength of the base can influence the rate of the desired reaction versus side reactions. A stronger or weaker base might be more suitable. The optimal choice can be temperature-dependent.
Side Reaction with Solvent Some solvents may participate in side reactions at higher temperatures. Consider using a more inert solvent.

Data Summary

The following tables summarize typical temperature ranges for relevant cross-coupling reactions based on literature for analogous substrates.

Table 1: General Temperature Ranges for Suzuki-Miyaura Coupling of Chloro-pyridines

Catalyst SystemBaseSolventTemperature Range (°C)Reference
Pd(PPh₃)₄K₃PO₄Toluene/Water70 - 80N/A
PdCl₂(dppf)K₂CO₃Dioxane/Water80 - 100N/A
Pd(OAc)₂ / SPhosK₃PO₄2-MeTHF80 - 100N/A

Table 2: General Temperature Ranges for Buchwald-Hartwig Amination of Chloro-pyridines

Catalyst SystemBaseSolventTemperature Range (°C)Reference
Pd₂(dba)₃ / XPhosNaOtBuToluene110 - 120[1]
Pd(OAc)₂ / BINAPCs₂CO₃Toluene100N/A
[Pd(allyl)Cl]₂ / RuPhosK₃PO₄t-BuOH80 - 100N/A

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling Reaction

This is a general guideline; specific amounts and conditions should be optimized for your particular substrates.

  • Reaction Setup: To a dry reaction vessel, add this compound (1.0 equiv.), the desired boronic acid or ester (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2-3 equiv.).

  • Solvent Addition: Add a degassed solvent system (e.g., toluene/water or dioxane/water).

  • Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

  • Heating: Heat the reaction mixture to the desired temperature (e.g., 80-100°C) with stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC, or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by an appropriate method, such as column chromatography.

General Protocol for a Buchwald-Hartwig Amination Reaction

This is a general guideline; specific amounts and conditions should be optimized for your particular substrates.

  • Reaction Setup: In a glovebox or under an inert atmosphere, add a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., NaOtBu, 1.2-1.5 equiv.) to a dry reaction vessel.

  • Reagent Addition: Add this compound (1.0 equiv.) and the desired amine (1.1-1.2 equiv.).

  • Solvent Addition: Add a dry, degassed solvent (e.g., toluene or dioxane).

  • Heating: Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 100-120°C) with stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC, or LC-MS.

  • Work-up: After the reaction is complete, cool to room temperature. Quench the reaction carefully (e.g., with saturated aqueous ammonium chloride). Extract the product with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography or another suitable method.

Visualizations

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - this compound - Boronic Acid/Ester - Palladium Catalyst - Base B Add Degassed Solvent A->B C Purge with Inert Gas B->C D Heat to Optimal Temperature C->D E Monitor Progress (TLC, GC, LC-MS) D->E F Cool and Quench E->F G Extraction F->G H Purification G->H I I H->I Final Product

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Troubleshooting_Flowchart start Low Yield or Incomplete Reaction q1 Is the reaction temperature in the typical range (e.g., 80-120°C)? start->q1 a1_yes Increase Temperature Incrementally q1->a1_yes No q2 Are significant side products observed? q1->q2 Yes a1_yes->q2 a1_no Consider Catalyst/Ligand Decomposition end Optimized Reaction a1_no->end a2_yes Lower Temperature & Extend Reaction Time q2->a2_yes Yes a2_no Check Reagent Purity & Stoichiometry q2->a2_no No a2_yes->end a2_no->end

Caption: Troubleshooting decision tree for temperature-related issues.

References

solvent effects in reactions with 4-CHLORO-2-(PIPERIDIN-1-YL)PYRIDINE

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-chloro-2-(piperidin-1-yl)pyridine. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.

Troubleshooting Guides

Issue: Low or no yield in Nucleophilic Aromatic Substitution (SNAr) reactions.

Question: I am attempting a nucleophilic aromatic substitution on this compound with an alcohol or amine nucleophile, but I am observing very low to no product formation. What are the likely causes and how can I troubleshoot this?

Answer:

Low yields in SNAr reactions with this compound can stem from several factors related to solvent, base, and temperature. Here is a step-by-step troubleshooting guide:

  • Solvent Choice: The solvent plays a critical role in stabilizing the charged intermediate (Meisenheimer complex) formed during the reaction.

    • Recommendation: Aprotic polar solvents are generally preferred for SNAr reactions as they can solvate the charged intermediate without interfering with the nucleophile. Consider switching to or ensuring the purity of solvents like DMSO, DMF, or NMP. Protic solvents can solvate the nucleophile, reducing its reactivity.

  • Base Strength and Solubility: A suitable base is required to deprotonate the nucleophile (if it's an alcohol or amine) and to neutralize the HCl generated during the reaction.

    • Recommendation: If you are using a weak base, consider switching to a stronger, non-nucleophilic base. For alcohol nucleophiles, sodium hydride (NaH) is effective. For amine nucleophiles, a strong non-nucleophilic organic base like DBU or an inorganic base like potassium carbonate or cesium carbonate can be effective. Ensure the base is soluble in the reaction solvent.

  • Reaction Temperature: The pyridine ring is less activated towards nucleophilic substitution compared to nitro-substituted aromatic rings.

    • Recommendation: Gradually increase the reaction temperature. Microwave heating can also be an effective way to accelerate the reaction and improve yields. Monitor the reaction for potential decomposition at higher temperatures.

  • Moisture and Air Sensitivity: Reagents like NaH are highly sensitive to moisture.

    • Recommendation: Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon).

Issue: Difficulty in achieving successful Suzuki or Buchwald-Hartwig cross-coupling.

Question: My Suzuki or Buchwald-Hartwig coupling reaction with this compound is not proceeding as expected. What are the critical parameters to consider?

Answer:

Palladium-catalyzed cross-coupling reactions are sensitive to various parameters. Here’s a guide to troubleshoot common issues:

  • Catalyst and Ligand Selection: The choice of palladium source and ligand is crucial for an efficient catalytic cycle.

    • Recommendation: For Suzuki coupling, common catalysts include Pd(PPh₃)₄ or a combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a phosphine ligand (e.g., SPhos, XPhos). For Buchwald-Hartwig amination, sterically hindered phosphine ligands are often required.[1][2] If one catalyst system fails, screen a few different ones.

  • Solvent and Base Combination: The solvent and base must be compatible and are critical for the reaction outcome.

    • Recommendation: For Suzuki reactions, common solvent systems include toluene, dioxane, or DMF with an aqueous solution of a base like Na₂CO₃ or K₂CO₃. For Buchwald-Hartwig amination, solvents like toluene, dioxane, or THF are often used with a strong, non-nucleophilic base such as NaOtBu or LHMDS. The choice of base can significantly impact the reaction rate and yield.

  • Reaction Conditions: Temperature and reaction time are important optimization parameters.

    • Recommendation: If the reaction is sluggish at lower temperatures, gradually increase the temperature. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and to check for substrate decomposition or side product formation.

  • Inert Atmosphere: The palladium catalyst, especially in its Pd(0) active form, is sensitive to oxygen.

    • Recommendation: Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere throughout the experiment.

Frequently Asked Questions (FAQs)

Question 1: What are the most common reaction types for this compound?

Answer: this compound is a versatile building block that primarily undergoes two types of reactions at the 4-position:

  • Nucleophilic Aromatic Substitution (SNAr): The chloro group can be displaced by a variety of nucleophiles such as alcohols, thiols, and amines.

  • Palladium-Catalyzed Cross-Coupling Reactions: The C-Cl bond can participate in cross-coupling reactions to form new carbon-carbon or carbon-nitrogen bonds. The most common examples are:

    • Suzuki Coupling: Reaction with boronic acids or esters to form biaryl compounds.

    • Buchwald-Hartwig Amination: Reaction with amines to form substituted 4-amino-2-(piperidin-1-yl)pyridines.[1]

    • Sonogashira Coupling: Reaction with terminal alkynes.

Question 2: How does the solvent polarity affect the rate of SNAr reactions with this substrate?

Answer: For SNAr reactions, the rate-determining step is often the formation of a negatively charged intermediate (Meisenheimer complex). Polar aprotic solvents, such as DMSO and DMF, are effective at stabilizing this charged intermediate, thereby accelerating the reaction. Protic solvents, like alcohols, can form hydrogen bonds with the nucleophile, which can decrease its nucleophilicity and slow down the reaction.

Question 3: Are there any known side reactions to be aware of?

Answer: In palladium-catalyzed cross-coupling reactions, potential side reactions include:

  • Hydrodehalogenation: Replacement of the chlorine atom with a hydrogen atom, leading to the formation of 2-(piperidin-1-yl)pyridine. This can be more prevalent with certain catalyst systems and reaction conditions.

  • Homocoupling: Coupling of two molecules of the boronic acid (in Suzuki reactions) or two molecules of the aryl halide.

  • Catalyst Decomposition: High temperatures or the presence of impurities can lead to the decomposition of the palladium catalyst, resulting in a stalled reaction.

Data Presentation

Table 1: Recommended Starting Conditions for Nucleophilic Aromatic Substitution (SNAr)

NucleophileRecommended Solvent(s)Recommended Base(s)Typical Temperature (°C)
Alcohols (ROH)DMF, DMSO, THFNaH, K₂CO₃80 - 120
Amines (R₂NH)Dioxane, Toluene, NMPCs₂CO₃, K₃PO₄, NaOtBu100 - 150
Thiols (RSH)DMF, EthanolNa₂CO₃, Et₃N60 - 100

Table 2: Recommended Starting Conditions for Palladium-Catalyzed Cross-Coupling Reactions

Reaction TypeRecommended Solvent(s)Recommended Base(s)Recommended Catalyst System (Example)Typical Temperature (°C)
Suzuki Coupling Toluene/H₂O, Dioxane/H₂O, DMFNa₂CO₃, K₂CO₃, CsFPd(PPh₃)₄ or Pd(OAc)₂ + SPhos80 - 110
Buchwald-Hartwig Amination Toluene, Dioxane, THFNaOtBu, LHMDS, K₃PO₄Pd₂(dba)₃ + XPhos or RuPhos80 - 120

Note: These conditions are general starting points and may require optimization for specific substrates and desired outcomes.

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution (SNAr) with an Alcohol:

  • To a solution of the alcohol (1.2 equivalents) in anhydrous DMF under an inert atmosphere, add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add a solution of this compound (1 equivalent) in anhydrous DMF.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench carefully with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Suzuki Cross-Coupling:

  • In a reaction vessel, combine this compound (1 equivalent), the boronic acid (1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., Na₂CO₃, 2 equivalents).

  • Add a degassed solvent mixture, such as toluene and water (4:1).

  • Heat the mixture to the desired temperature (e.g., 90 °C) under an inert atmosphere.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature and dilute with water and an organic solvent.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Visualizations

SNAr_Pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Substrate This compound Meisenheimer Meisenheimer Complex (Anionic σ-complex) Substrate->Meisenheimer + Nu- Nucleophile Nu-H Product 4-Nu-2-(piperidin-1-yl)pyridine Meisenheimer->Product - Cl- Byproduct HCl

Caption: General pathway for a Nucleophilic Aromatic Substitution (SNAr) reaction.

Troubleshooting_Workflow Start Low/No Product Yield CheckSolvent Is the solvent appropriate? (e.g., polar aprotic for SNAr) Start->CheckSolvent ChangeSolvent Change to recommended solvent (e.g., DMF, Toluene) CheckSolvent->ChangeSolvent No CheckBase Is the base strong/soluble enough? CheckSolvent->CheckBase Yes ChangeSolvent->CheckBase ChangeBase Use a stronger/more soluble base (e.g., NaH, NaOtBu) CheckBase->ChangeBase No CheckTemp Is the reaction temperature optimal? CheckBase->CheckTemp Yes ChangeBase->CheckTemp IncreaseTemp Gradually increase temperature CheckTemp->IncreaseTemp No CheckAtmosphere Is the reaction under inert atmosphere? CheckTemp->CheckAtmosphere Yes IncreaseTemp->CheckAtmosphere InertAtmosphere Ensure anhydrous conditions and use N₂ or Ar CheckAtmosphere->InertAtmosphere No Success Reaction Successful CheckAtmosphere->Success Yes InertAtmosphere->Success

Caption: A logical workflow for troubleshooting low-yield reactions.

References

Technical Support Center: Workup Procedures for 4-Chloro-2-(piperidin-1-yl)pyridine Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides detailed troubleshooting and frequently asked questions (FAQs) for the workup and purification of reactions involving 4-chloro-2-(piperidin-1-yl)pyridine, focusing primarily on its synthesis via nucleophilic aromatic substitution (SNAr).

Frequently Asked Questions (FAQs)

Q1: What is a standard workup procedure for the synthesis of this compound from 2,4-dichloropyridine and piperidine?

Answer:

A typical workup procedure is designed to quench the reaction, remove water-soluble byproducts like piperidine hydrochloride, and isolate the crude product for purification.

Detailed Experimental Protocol:

  • Quenching: Once the reaction is deemed complete by TLC analysis, cool the reaction mixture to room temperature. Slowly pour the mixture into a separatory funnel containing water or a dilute aqueous solution of sodium bicarbonate (NaHCO₃). This step neutralizes the excess acid generated and dissolves the piperidine hydrochloride salt.

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (EtOAc), dichloromethane (DCM), or diethyl ether (Et₂O).[1][2] Perform the extraction three times (e.g., 3 x 50 mL for a 10 mmol scale reaction) to ensure complete recovery of the product.

  • Washing: Combine the organic layers. Wash the combined organic phase sequentially with:

    • Water (2 x 50 mL) to remove residual salts and DMF if used as a solvent.

    • Saturated aqueous sodium chloride (brine) (1 x 50 mL) to facilitate the separation of the organic and aqueous layers and remove the bulk of the dissolved water.

  • Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[1] Stir for 15-20 minutes, then filter to remove the drying agent.

  • Concentration: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude product, which can then be purified.

Q2: My reaction mixture solidified or became a thick slurry upon completion. How should I proceed?

Answer:

This is a common occurrence and is typically due to the precipitation of piperidine hydrochloride, a byproduct of the reaction.

Solution:

  • Do not try to filter the solid directly. Instead, add a sufficient amount of water or dilute aqueous NaHCO₃ to the reaction flask with stirring. The salt will dissolve in the aqueous layer, allowing for a clean transfer to a separatory funnel for standard liquid-liquid extraction as described in Q1. Adding the aqueous solution directly to the flask ensures all product is washed out for the extraction.

Q3: My TLC plate shows multiple spots after the initial workup. What are the likely impurities?

Answer:

The primary impurities in this reaction are typically unreacted starting material and a disubstituted byproduct.

  • Unreacted 2,4-Dichloropyridine: This is a common impurity if the reaction has not gone to completion. It will typically have a different Rf value than the product.

  • 2,4-di(piperidin-1-yl)pyridine: This is a common byproduct formed when piperidine displaces both chlorine atoms. This compound is more polar than the desired product and will typically have a lower Rf on a normal-phase silica TLC plate.

  • Residual Piperidine: If an excess was used, traces may remain. Washing with a dilute acid solution (e.g., 1M HCl) can remove it, but care must be taken as the product itself is basic and can be protonated and move into the aqueous layer. A water wash is generally sufficient.

G cluster_reactants Reactants cluster_products Products & Byproducts 2_4_Dichloropyridine 2_4_Dichloropyridine Desired_Product This compound 2_4_Dichloropyridine->Desired_Product + Piperidine (SNAr at C2) Piperidine Piperidine Salt_Byproduct Piperidine HCl Piperidine->Salt_Byproduct + HCl (generated) Disubstituted_Byproduct 2,4-di(piperidin-1-yl)pyridine Desired_Product->Disubstituted_Byproduct + Piperidine (SNAr at C4)

Q4: How can I effectively remove the disubstituted byproduct, 2,4-di(piperidin-1-yl)pyridine, during purification?

Answer:

The most effective method for removing the disubstituted byproduct is column chromatography. Due to the difference in polarity between the desired monosubstituted product and the disubstituted byproduct, they can be separated effectively on silica gel.

ParameterRecommended ConditionsNotes
Stationary Phase Silica Gel (100-200 or 230-400 mesh)Standard silica gel is effective for this separation.
Mobile Phase Hexane/Ethyl Acetate GradientStart with a low polarity mixture (e.g., 98:2 Hexane:EtOAc) and gradually increase the polarity.
Elution Order 1. Unreacted 2,4-Dichloropyridine2. Desired Product 3. 2,4-di(piperidin-1-yl)pyridineThe desired product is less polar than the disubstituted byproduct and will elute first.
Monitoring TLC with UV visualization (254 nm)Staining with potassium permanganate can also be effective.
Q5: My final yield is consistently low. What are the common causes related to the workup procedure?

Answer:

Low yields can often be traced back to suboptimal workup and purification steps.

G cluster_aqueous Aqueous Waste start Reaction Mixture quench 1. Quench (Add H₂O or aq. NaHCO₃) start->quench extract 2. Extract (e.g., Ethyl Acetate) quench->extract wash 3. Wash (H₂O, then Brine) extract->wash aq1 Piperidine HCl, excess NaHCO₃ extract->aq1 Separate Layers dry 4. Dry (Anhydrous Na₂SO₄) wash->dry aq2 Residual Salts wash->aq2 concentrate 5. Concentrate (Rotary Evaporator) dry->concentrate purify 6. Purify (Column Chromatography) concentrate->purify product Pure Product purify->product

Caption: Standard experimental workflow for the workup and purification process.

Troubleshooting Guide

This table outlines common issues encountered during the workup, their potential causes, and recommended solutions.

IssuePotential CauseRecommended Solution
Formation of an Emulsion during Extraction High concentration of salts or basic compounds.Add a small amount of brine to the separatory funnel to help break the emulsion. Allow the mixture to stand for a longer period. Gentle swirling instead of vigorous shaking can also prevent emulsion formation.
Product is Lost to the Aqueous Layer The aqueous layer became too acidic during an acid wash, protonating the pyridine nitrogen of the product.Avoid using strong acidic washes. If an acid wash is necessary to remove a basic impurity, use a very dilute acid (e.g., 0.1M HCl) and check the pH. Re-basify the aqueous layer with NaHCO₃ and re-extract with organic solvent to recover the product.
Crude Product is an Oil that Won't Solidify Presence of residual solvent or impurities.Ensure the product is thoroughly dried under high vacuum. If it remains an oil, proceed directly to column chromatography for purification. The pure product may be an oil or a low-melting solid at room temperature.
TLC shows significant tailing The compound is basic and interacts strongly with the acidic silica gel.Add a small amount of triethylamine (e.g., 0.5-1%) to the mobile phase during column chromatography to neutralize active sites on the silica gel and improve peak shape. [3]

G issue Problem: Low Final Yield cause1 Incomplete Extraction? issue->cause1 cause2 Product Loss During Washing? issue->cause2 cause3 Decomposition on Silica? issue->cause3 cause4 Mechanical Loss? issue->cause4 solution1 Solution: Increase number of extractions (e.g., 3x -> 4x). Ensure sufficient solvent volume. cause1->solution1 solution2 Solution: Avoid strong acid washes. Back-extract aqueous layers if product loss is suspected. cause2->solution2 solution3 Solution: Deactivate silica with triethylamine. Use a less acidic stationary phase like alumina. cause3->solution3 solution4 Solution: Ensure complete transfer of material between flasks. Rinse glassware with solvent. cause4->solution4

Caption: Troubleshooting logic for addressing low product yield during workup.

References

avoiding decomposition of 4-CHLORO-2-(PIPERIDIN-1-YL)PYRIDINE during reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 4-chloro-2-(piperidin-1-yl)pyridine. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and avoiding the decomposition of this compound during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the common decomposition pathways for this compound during reactions?

A1: The primary decomposition pathway observed for this compound, particularly in palladium-catalyzed cross-coupling reactions, is hydrodehalogenation . This results in the formation of the undesired side product, 2-(piperidin-1-yl)pyridine. This side reaction is often promoted by the conditions used to facilitate the desired coupling, such as the presence of a palladium catalyst, a base, and a hydrogen source (e.g., solvent, amine, or water).

Another potential, though less commonly reported, decomposition route is the degradation of the pyridine ring itself under harsh conditions, such as very high temperatures or the presence of strong acids or bases.

Q2: My Suzuki-Miyaura coupling reaction with this compound is giving low yields and a significant amount of a lower molecular weight byproduct. What is likely happening?

A2: The most probable cause is the hydrodehalogenation of your starting material to form 2-(piperidin-1-yl)pyridine. This byproduct has a lower molecular weight and is a common issue in palladium-catalyzed reactions with halo-pyridines. The formation of this side product consumes your starting material, leading to lower yields of the desired coupled product.

Q3: Can the piperidinyl group at the 2-position interfere with my reaction?

A3: Yes, the nitrogen atom of the piperidinyl group, along with the adjacent pyridine nitrogen, can act as a bidentate ligand and chelate to the metal catalyst (e.g., palladium). This can inhibit the catalytic cycle, specifically the oxidative addition step, leading to lower reaction rates and yields. Careful selection of ligands that can compete with this chelation is crucial.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Issue 1: Formation of 2-(piperidin-1-yl)pyridine (Hydrodehalogenation) in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

Symptoms:

  • Low yield of the desired cross-coupled product.

  • Presence of a significant peak in your analytical data (e.g., LC-MS, GC-MS) corresponding to the mass of 2-(piperidin-1-yl)pyridine.

  • Difficulty in purifying the desired product from the dehalogenated impurity.

Root Causes:

  • Catalyst System: Some palladium catalysts and ligands are more prone to promoting hydrodehalogenation.

  • Base: The choice and strength of the base can influence the rate of the side reaction.

  • Temperature: Higher reaction temperatures can increase the rate of hydrodehalogenation.

  • Hydrogen Source: The presence of adventitious or intentionally added hydrogen sources in the reaction mixture.

Solutions:

The following table summarizes recommended starting points for optimizing your reaction to minimize hydrodehalogenation.

ParameterRecommendationRationale
Palladium Precatalyst Use a pre-formed catalyst such as [Pd(cinnamyl)Cl]2 or a Pd(II) source like Pd(OAc)2.Pd(0) sources can be more active towards hydrodehalogenation. Pd(II) precatalysts are reduced in situ to the active Pd(0) species.
Ligand Employ bulky, electron-rich phosphine ligands like RuPhos, BrettPhos, or Mor-DalPhos.These ligands can promote the desired reductive elimination step over competing side reactions and can mitigate catalyst inhibition by the substrate.
Base Start with a weaker base like K3PO4 or Cs2CO3.Stronger bases like NaOtBu or KOtBu can sometimes accelerate hydrodehalogenation.
Solvent Use anhydrous aprotic solvents such as dioxane, toluene, or THF.Protic solvents can serve as a hydrogen source for the dehalogenation reaction.
Temperature Maintain the lowest possible temperature that allows for a reasonable reaction rate.Lowering the temperature can often selectively slow down the undesired hydrodehalogenation pathway.
Additives Consider the use of a scavenger for adventitious water if anhydrous conditions are critical.Minimizes potential proton sources.

Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Hydrodehalogenation

This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Reagents:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(OAc)2 (2 mol%)

  • RuPhos (4 mol%)

  • K3PO4 (2.0 equiv)

  • Anhydrous 1,4-dioxane

Procedure:

  • To an oven-dried reaction vessel, add this compound, the arylboronic acid, and K3PO4.

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen).

  • In a separate vial, dissolve Pd(OAc)2 and RuPhos in anhydrous 1,4-dioxane.

  • Add the catalyst solution to the reaction vessel.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Logical Workflow for Troubleshooting Hydrodehalogenation

The following diagram illustrates a decision-making process for addressing the issue of hydrodehalogenation during cross-coupling reactions.

Troubleshooting_Hydrodehalogenation cluster_optimization Optimization Strategy start Low Yield of Desired Product check_side_product Analyze Crude Reaction Mixture (e.g., LC-MS, GC-MS) start->check_side_product is_dehalogenated Is 2-(piperidin-1-yl)pyridine the major byproduct? check_side_product->is_dehalogenated optimize_conditions Systematically Optimize Reaction Conditions is_dehalogenated->optimize_conditions Yes other_issues Investigate Other Potential Side Reactions is_dehalogenated->other_issues No change_ligand 1. Change Ligand (e.g., to RuPhos, BrettPhos) optimize_conditions->change_ligand change_base 2. Change Base (e.g., to K3PO4, Cs2CO3) change_ligand->change_base lower_temp 3. Lower Temperature change_base->lower_temp change_catalyst 4. Change Pd Source (e.g., to Pd(OAc)2) lower_temp->change_catalyst

Caption: Troubleshooting workflow for hydrodehalogenation.

Catalytic Cycle and Potential Pitfalls

This diagram shows the general catalytic cycle for a Suzuki-Miyaura coupling and highlights where decomposition of this compound can occur.

Suzuki_Cycle_Decomposition cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_decomposition Decomposition Pathways Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-Cl PdII Ar-Pd(II)-Cl(L_n) OxAdd->PdII Chelation Catalyst Chelation/ Inhibition OxAdd->Chelation Substrate Coordination Transmetal Transmetalation PdII->Transmetal Ar'-B(OR)2 Dehalogenation Hydrodehalogenation PdII->Dehalogenation [H] source PdII_Ar Ar-Pd(II)-Ar'(L_n) Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Regenerates Catalyst Product Ar-Ar' (Desired Product) RedElim->Product

Caption: Suzuki cycle with decomposition pathways.

column chromatography purification of 4-CHLORO-2-(PIPERIDIN-1-YL)PYRIDINE products

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Purification of 4-Chloro-2-(piperidin-1-yl)pyridine

This guide provides detailed troubleshooting advice and frequently asked questions for the column chromatography purification of this compound. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during this specific purification process.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for purifying this compound?

A1: Standard silica gel (100-200 or 230-400 mesh) is the most common stationary phase. However, due to the basic nature of the pyridine nitrogen, interactions with the acidic silica surface can occur. If issues like peak tailing are observed, consider using deactivated (neutral) silica gel or alumina.

Q2: Which mobile phase (eluent) system should I start with?

A2: A good starting point for thin-layer chromatography (TLC) and column chromatography is a mixture of a non-polar solvent like Hexane or Petroleum Ether and a moderately polar solvent like Ethyl Acetate. A typical starting ratio is 9:1 (Hexane:Ethyl Acetate), gradually increasing the polarity. For more polar impurities, a Dichloromethane/Methanol system may also be effective.

Q3: My compound is streaking or "tailing" on the TLC plate and column. How can I fix this?

A3: Tailing is a common issue with amine-containing compounds like pyridines on silica gel. The basic nitrogen atom interacts strongly with the acidic silanol groups on the silica surface. To resolve this, add a small amount of a basic modifier, such as triethylamine (TEA) or pyridine (typically 0.1-1% v/v), to your eluent system. This will neutralize the acidic sites and result in sharper, more symmetrical spots and peaks.[1]

Q4: I am seeing two spots for my compound on the TLC plate, even though I believe it is pure. What could be the cause?

A4: This can happen if the basic pyridine nitrogen becomes partially protonated by a protic solvent (like methanol) in your eluent. This results in two species (the neutral base and its conjugate acid) that travel at different rates on the TLC plate. Adding a small amount of a base like triethylamine to the mobile phase will deprotonate the conjugate acid, ensuring only one spot is observed for the neutral compound.[1]

Q5: My compound is not moving off the baseline on the TLC, even with 100% Ethyl Acetate. What should I do?

A5: If your compound is very polar and does not move with standard solvent systems, you will need to use a more aggressive, polar eluent.[2] Consider switching to a solvent system containing methanol, such as Dichloromethane/Methanol or Ethyl Acetate/Methanol. Start with a small percentage of methanol (e.g., 1-2%) and gradually increase it. Remember to add a small amount of TEA if tailing occurs.

Q6: How do I load my crude sample onto the column if it's not soluble in the starting eluent?

A6: If your crude mixture has poor solubility in the eluent, you should use the "dry loading" method.[3] Dissolve your crude product in a suitable solvent (like Dichloromethane or Methanol), add a small amount of silica gel (approximately 10-20 times the mass of your sample), and then remove the solvent under reduced pressure until you have a dry, free-flowing powder. This powder can then be carefully added to the top of the packed column.[3]

Troubleshooting Guide

This section addresses specific problems you might encounter during the purification process.

ProblemPossible Cause(s)Recommended Solution(s)
Poor Separation The solvent system is not optimized.Perform thorough TLC analysis with various solvent ratios (e.g., Hexane/EtOAc, DCM/MeOH) to find a system that gives good separation between your product and impurities. Aim for a product Rf value between 0.2 and 0.4.
The column was overloaded with crude material.Use a larger column or reduce the amount of sample loaded. A general rule is to load 1-5 g of crude material per 100 g of silica gel.
Product Does Not Elute The eluent is not polar enough.Gradually increase the polarity of your mobile phase. For example, move from 20% EtOAc in Hexane to 40% or 50%.
The compound has decomposed on the column.Test the stability of your compound on a silica TLC plate. If it degrades, consider using a less acidic stationary phase like neutral alumina or deactivated silica gel.[2]
Mixed Fractions The column was packed improperly (e.g., with air bubbles or cracks).Ensure the column is packed uniformly as a slurry to avoid channeling.
Fractions were collected too broadly.Collect smaller fractions, especially when the product is beginning to elute, and analyze each one carefully by TLC.
Product Elutes Too Quickly The eluent is too polar.Start with a less polar solvent system. If the product comes out in the first few fractions, the polarity of the eluent is too high.

Experimental Protocol: Column Chromatography

This is a general protocol for the purification of this compound.

1. Preparation of the Column:

  • Select an appropriate size glass column based on the amount of crude material.
  • Secure the column vertically to a stand.
  • Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.
  • Prepare a slurry of silica gel in your initial, least polar eluent (e.g., 10% Ethyl Acetate in Hexane).
  • Pour the slurry into the column, continuously tapping the side to ensure even packing and remove air bubbles. Allow the solvent to drain until it is just level with the top of the silica.

2. Sample Loading:

  • Wet Loading: Dissolve the crude product in the minimum amount of the initial eluent. Using a pipette, carefully add the solution to the top of the silica bed without disturbing the surface.
  • Dry Loading: (Recommended for samples with low solubility) Adsorb the crude product onto a small amount of silica gel and evaporate the solvent. Carefully add the resulting powder to the top of the column. Add a protective layer of sand on top of your sample.

3. Elution and Fraction Collection:

  • Carefully add the mobile phase to the column.
  • Begin collecting fractions as the solvent starts to drip from the column outlet.
  • You can use an isocratic (constant solvent composition) or gradient (increasing polarity over time) elution. A gradient is often more effective for separating compounds with different polarities.
  • Monitor the elution process by collecting small fractions and analyzing them by TLC.

4. Product Isolation:

  • Combine the fractions that contain the pure product, as determined by TLC analysis.
  • Remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_load Loading cluster_run Elution cluster_analysis Analysis & Isolation prep_slurry Prepare Silica Slurry pack_column Pack Column prep_slurry->pack_column load_column Load Sample onto Column pack_column->load_column dissolve_sample Dissolve Crude Product dissolve_sample->load_column elute Elute with Mobile Phase load_column->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate product Pure Product evaporate->product G start Problem Observed during Chromatography tailing Streaking or Peak Tailing? start->tailing poor_sep Poor Separation? tailing->poor_sep No sol_tea Add 0.1-1% TEA to Eluent tailing->sol_tea Yes no_elution Compound Stuck on Column? poor_sep->no_elution No sol_rf Optimize Rf to 0.2-0.4 using TLC poor_sep->sol_rf Yes sol_polarity Increase Eluent Polarity no_elution->sol_polarity Yes end Problem Resolved no_elution->end No sol_tea->end sol_load Decrease Sample Load sol_rf->sol_load sol_load->end sol_stable Check Stability / Use Alumina sol_polarity->sol_stable sol_stable->end

References

dealing with steric hindrance in 4-CHLORO-2-(PIPERIDIN-1-YL)PYRIDINE reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to steric hindrance in reactions involving 4-chloro-2-(piperidin-1-yl)pyridine.

Section 1: General FAQs on Steric Hindrance

Q1: Why are reactions with this compound challenging?

A1: The primary challenge arises from steric hindrance caused by the bulky piperidin-1-yl group at the C-2 position of the pyridine ring. This bulkiness can impede the approach of reagents and catalysts to the reactive centers, particularly the adjacent C-3 position and the chloro-substituted C-4 position. Furthermore, the nitrogen atom of the pyridine ring can act as a chelating agent, coordinating to metal catalysts and potentially deactivating them or leading to unproductive pathways, a phenomenon often referred to as the "2-pyridyl problem".[1][2][3]

Q2: How does the piperidin-1-yl group specifically interfere with common reactions?

A2: The piperidin-1-yl group can:

  • Block Catalyst Access: In cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig amination, the ligand-metal complex may be too large to efficiently undergo oxidative addition at the C-4 chloro position due to steric clashes with the piperidinyl substituent.[4][5]

  • Inhibit Nucleophilic Attack: During nucleophilic aromatic substitution (SNAr) reactions, the bulky group can physically obstruct the incoming nucleophile's trajectory towards the C-4 position.[6][7]

  • Alter Electronic Properties: While primarily a steric issue, the electron-donating nature of the amino group can also influence the reactivity of the pyridine ring.

Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

This section focuses on common issues encountered during Suzuki-Miyaura and Buchwald-Hartwig reactions. The piperidin-1-yl group at C-2 presents significant steric challenges for the formation of a productive palladium catalytic cycle.

Troubleshooting Guide: Suzuki-Miyaura Coupling

Issue: Low or no yield in the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Potential Cause Troubleshooting Steps Rationale
Catalyst Deactivation/Poor Activity 1. Switch to a catalyst system with bulky, electron-rich phosphine ligands (e.g., P(t-Bu)3, PCy3, SPhos, XPhos).[8] 2. Use a pre-formed palladium complex with a high-stability ligand, such as one derived from an iminopyridine.[9] 3. Increase catalyst loading (e.g., from 1-2 mol% to 5 mol%).Bulky ligands can promote reductive elimination and prevent catalyst dimerization, while their electron-donating nature facilitates oxidative addition. Stable pre-catalysts can better withstand the reaction conditions.[10][11]
Inefficient Transmetalation 1. Use a stronger base (e.g., Cs2CO3, K3PO4) to activate the boronic acid.[8] 2. Ensure anhydrous conditions, but a small amount of water can sometimes be beneficial with certain bases/solvents.[12] 3. Consider converting the boronic acid to a more reactive boronate ester (e.g., pinacol ester) or trifluoroborate salt.[2]The formation of the boronate anion is crucial for transmetalation. The choice of base and solvent system can significantly impact this step.[8]
Slow Reductive Elimination 1. Increase reaction temperature. 2. Use ligands known to promote reductive elimination, such as bulky biarylphosphine ligands (e.g., AntPhos for highly demanding couplings).[5]The sterically congested environment around the palladium center can hinder the final bond-forming step. Higher temperatures and appropriate ligands can overcome this energy barrier.[5]

Logical Workflow for Troubleshooting Suzuki-Miyaura Reactions

G start Start: Low/No Product check_reagents Verify Reagent Quality (Substrate, Boronic Acid, Solvent) start->check_reagents catalyst_choice Optimize Catalyst System check_reagents->catalyst_choice Reagents OK ligand_screening Screen Bulky Ligands (e.g., XPhos, SPhos, P(t-Bu)3) catalyst_choice->ligand_screening precatalyst Use Stable Pre-catalyst catalyst_choice->precatalyst base_solvent Optimize Base & Solvent ligand_screening->base_solvent No Improvement success Success: Product Formed ligand_screening->success precatalyst->base_solvent No Improvement precatalyst->success base_screening Test Stronger Bases (K3PO4, Cs2CO3) base_solvent->base_screening temp_conc Adjust Temperature & Concentration base_screening->temp_conc No Improvement base_screening->success increase_temp Increase Temperature temp_conc->increase_temp increase_temp->success G sub This compound (High Steric Hindrance) node_simple Simple / Less Bulky Ligands (e.g., PPh3) node_complex Bulky / Electron-Rich Ligands (e.g., XPhos, SPhos, Buchwald Ligands) outcome_bad Low Yield Catalyst Decomposition Slow Reaction node_simple->outcome_bad leads to outcome_good High Yield Stable Catalyst Fast Reductive Elimination node_complex->outcome_good leads to

References

Technical Support Center: Optimizing Coupling Reactions of 4-Chloro-2-(piperidin-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing coupling reactions for 4-chloro-2-(piperidin-1-yl)pyridine.

Frequently Asked Questions (FAQs)

Q1: What are the most common coupling reactions for the functionalization of this compound?

A1: The most common palladium-catalyzed cross-coupling reactions for this substrate are Suzuki-Miyaura coupling (for C-C bond formation with boronic acids/esters), Buchwald-Hartwig amination (for C-N bond formation with amines), and Sonogashira coupling (for C-C bond formation with terminal alkynes).

Q2: Which position on the pyridine ring is more reactive for cross-coupling?

A2: For many dihalopyridines, the position adjacent to the nitrogen (C2 or C6) is often more reactive. However, in this compound, the electron-donating piperidinyl group at the C2 position can influence the reactivity of the C4 position. The selection of appropriate ligands and reaction conditions is crucial for achieving regioselectivity.

Q3: What is the "2-pyridyl problem" and does it affect this substrate?

A3: The "2-pyridyl problem" refers to the challenges encountered in cross-coupling reactions involving 2-substituted pyridines, where the pyridine nitrogen can coordinate to the metal catalyst, hindering the catalytic cycle.[1] While this compound is substituted at the 2-position, the primary coupling occurs at the 4-position. However, the nature of the 2-substituent can still electronically influence the reaction.

Q4: How do I choose the right base for my coupling reaction?

A4: Base selection is critical and depends on the specific coupling reaction. For Suzuki-Miyaura reactions, inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are commonly used.[2][3] For Buchwald-Hartwig aminations, strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LiHMDS) are often preferred.[1][4] For Sonogashira couplings, amine bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are typically employed.[5] The choice of base can significantly impact reaction yield and selectivity.[4][6]

Troubleshooting Guides

Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling

Possible Causes & Solutions:

CauseRecommended Action
Inefficient Catalyst Activation Ensure you are using a suitable palladium precatalyst and ligand. For electron-rich chlorides, ligands like Buchwald's biaryl phosphines (e.g., XPhos, SPhos) can be effective.[7]
Inappropriate Base The strength and solubility of the base are crucial. Try screening different bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃. Ensure the base is finely ground to maximize surface area.[7] For anhydrous conditions, a small amount of water can sometimes be beneficial when using K₃PO₄.[7]
Protodeboronation of Boronic Acid This is the hydrolysis of the boronic acid back to the corresponding arene. Use of more stable boronate esters (e.g., pinacol esters) or milder bases might mitigate this issue.[8]
Poor Solvent Choice The solvent needs to solubilize the reactants and facilitate the reaction. Common solvents include dioxane, toluene, and DMF, often with water as a co-solvent.[9]
Oxygen Contamination Oxygen can deactivate the Pd(0) catalyst. Ensure your reaction is properly degassed and maintained under an inert atmosphere (e.g., nitrogen or argon).[2]
Issue 2: Side Reactions in Buchwald-Hartwig Amination

Possible Causes & Solutions:

CauseRecommended Action
Base is too Nucleophilic If using a base like NaOH or NaOtBu, it can sometimes compete with the amine nucleophile, leading to side products. Consider using a non-nucleophilic strong base like LiHMDS or K₃PO₄.[10]
Homocoupling of Aryl Halide This can occur at higher temperatures. Try lowering the reaction temperature or using a more active catalyst system that allows for milder conditions.
Reaction with Solvent Some solvents can participate in side reactions. Ensure the solvent is anhydrous and of high purity.
Issue 3: Unsuccessful Sonogashira Coupling

Possible Causes & Solutions:

CauseRecommended Action
Glaser Homocoupling of Alkyne This is a common side reaction in Sonogashira couplings, often promoted by the copper(I) co-catalyst in the presence of oxygen. Running the reaction under strictly anaerobic conditions can help. Copper-free Sonogashira protocols are also an option.[11]
Decomposition of Substrates High temperatures can lead to the decomposition of sensitive substrates. Optimize the reaction temperature; often, reactions can proceed at room temperature with the right catalyst system.[12]
Incorrect Base An amine base like Et₃N or piperidine is typically required to deprotonate the terminal alkyne.[13] Ensure the base is in excess and of sufficient strength.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling
  • To a dry Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent (e.g., dioxane/water 4:1) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Procedure for Buchwald-Hartwig Amination
  • To a dry Schlenk flask, add the palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst, 1-2 mol%), the ligand (e.g., a biaryl phosphine ligand, 1.1-1.2 equiv relative to Pd), and the base (e.g., NaOtBu, 1.2-1.5 equiv).

  • Evacuate and backfill the flask with an inert gas.

  • Add the solvent (e.g., toluene or dioxane).

  • Add the amine (1.1-1.2 equiv) and then the this compound (1.0 equiv).

  • Heat the reaction mixture (e.g., 80-110 °C) and monitor its progress.

  • After completion, cool the mixture, filter through a pad of celite, and rinse with an organic solvent.

  • Concentrate the filtrate and purify the product by chromatography.

General Procedure for Sonogashira Coupling
  • To a Schlenk flask, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) and the copper(I) iodide (CuI, 1-5 mol%).

  • Evacuate and backfill with an inert gas.

  • Add the solvent (e.g., DMF or THF) and the amine base (e.g., Et₃N, 2-3 equiv).

  • Add the terminal alkyne (1.1-1.5 equiv) and the this compound (1.0 equiv).

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until completion.

  • Work-up the reaction by adding water and extracting with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify by column chromatography.

Visualizations

Base_Selection_Workflow start Start: Select Coupling Reaction suzuki Suzuki-Miyaura start->suzuki buchwald Buchwald-Hartwig start->buchwald sonogashira Sonogashira start->sonogashira base_suzuki Inorganic Base (K2CO3, K3PO4, Cs2CO3) suzuki->base_suzuki base_buchwald Strong, Non-nucleophilic Base (NaOtBu, LiHMDS) buchwald->base_buchwald base_sonogashira Amine Base (Et3N, DIPEA) sonogashira->base_sonogashira troubleshoot Low Yield? base_suzuki->troubleshoot base_buchwald->troubleshoot base_sonogashira->troubleshoot screen_bases Screen Alternative Bases troubleshoot->screen_bases Yes end Successful Coupling troubleshoot->end No optimize Optimize Other Parameters (Ligand, Solvent, Temp.) screen_bases->optimize optimize->end

Base selection workflow for coupling reactions.

Troubleshooting_Logic start Reaction Issue Identified low_yield Low/No Yield start->low_yield side_products Side Products Observed start->side_products no_reproducibility Lack of Reproducibility start->no_reproducibility check_catalyst Verify Catalyst/Ligand Activity low_yield->check_catalyst check_base Re-evaluate Base Choice low_yield->check_base check_conditions Review Temp. & Degassing low_yield->check_conditions side_products->check_base side_products->check_conditions no_reproducibility->check_conditions check_reagents Check Reagent Purity/Stability no_reproducibility->check_reagents solution Implement Corrective Action check_catalyst->solution check_base->solution check_conditions->solution check_reagents->solution

General troubleshooting logic for coupling reactions.

References

Technical Support Center: Monitoring Reaction Progress of 4-Chloro-2-(piperidin-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on monitoring the synthesis of 4-chloro-2-(piperidin-1-yl)pyridine. The following troubleshooting guides and FAQs address common issues encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for monitoring the synthesis of this compound?

The most common and effective techniques for monitoring this reaction are Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The choice depends on the desired level of detail, available equipment, and whether qualitative or quantitative data is needed.

Q2: How do I choose the most appropriate monitoring technique for my experiment?

Your choice should be guided by the specific requirements of your analysis.

  • TLC is ideal for rapid, qualitative checks to quickly determine if the reaction is proceeding and to estimate its progress.

  • HPLC and GC-MS are preferred for quantitative analysis, providing accurate data on conversion rates, product purity, and the formation of byproducts.[1][2]

  • In-situ NMR Spectroscopy offers real-time kinetic data and detailed structural information about intermediates and the final product without altering the reaction mixture.[3][4]

Troubleshooting Guide: Thin Layer Chromatography (TLC)

Q3: What is a suitable mobile phase for TLC analysis of this reaction?

A common starting point for separating the reactants (e.g., 2,4-dichloropyridine and piperidine) from the product is a non-polar to moderately polar solvent system. A mixture of Ethyl Acetate and Hexane is often effective.[5] You may need to adjust the ratio to achieve optimal separation (typically starting with 1:4 or 1:3 Ethyl Acetate:Hexane).

Q4: My TLC spots are streaking. What is the cause and how can I fix it?

Streaking on a TLC plate is typically caused by one of the following:

  • Sample Overloading: The applied sample is too concentrated. Dilute your reaction aliquot with a suitable solvent (e.g., dichloromethane or ethyl acetate) before spotting it on the plate.

  • Inappropriate Solvent System: The mobile phase may be too polar for the compound, or the compound may have acidic/basic properties. Try a less polar solvent system or add a small amount of triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the mobile phase.

  • Insoluble Material: The sample contains insoluble material that is smearing along the baseline. Ensure the aliquot is fully dissolved before spotting.

Q5: I cannot achieve good separation between my starting material and product spots. What should I do?

Poor separation occurs when the Rf (retention factor) values of the compounds are too similar. To resolve this:

  • Adjust Mobile Phase Polarity: If spots are too high on the plate (high Rf), decrease the polarity of the mobile phase (e.g., increase the proportion of hexane). If spots are too low (low Rf), increase the polarity (increase the proportion of ethyl acetate).

  • Try a Different Solvent System: Experiment with other solvent systems, such as dichloromethane/methanol or toluene/acetone.

Troubleshooting Guide: HPLC & GC-MS

Q6: What issues can arise when developing an HPLC method for this compound?

Common issues include poor peak shape (tailing or fronting), inconsistent retention times, and the appearance of extraneous peaks.

  • Poor Peak Shape: This can result from column degradation, an incompatible mobile phase pH, or interactions between the analyte and the stationary phase. Ensure the mobile phase buffer is appropriate for the pyridine-based structure.[6]

  • Shifting Retention Times: This often points to problems with the pump (inconsistent flow rate), column temperature fluctuations, or an evolving mobile phase composition.

  • Ghost Peaks: These can be caused by impurities in the solvent, carryover from a previous injection, or degradation of the sample in the autosampler.

Q7: Is GC-MS a suitable method for analyzing this compound?

Yes, GC-MS is a powerful tool for this analysis, as it provides both retention time data for quantification and mass spectra for definitive identification of reactants, products, and byproducts.[1] The compound should be sufficiently volatile and thermally stable to be analyzed by GC. A non-polar column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., HP-5), is a good starting point.[1]

Troubleshooting Guide: NMR Spectroscopy

Q8: Can I use NMR to monitor the reaction in real-time?

Absolutely. In-situ or real-time NMR monitoring is an excellent technique for obtaining high-quality kinetic data.[3][4] By acquiring spectra at regular intervals, you can track the disappearance of reactant signals and the simultaneous appearance and growth of product signals, providing a detailed view of the reaction profile.

Q9: Which proton (¹H) signals are most useful for monitoring the reaction?

To monitor the reaction, you should focus on signals that are unique to the reactants and the product.

  • Reactant (e.g., 2,4-dichloropyridine): Monitor the decrease in the intensity of its characteristic aromatic proton signals.

  • Product (this compound): Monitor the increase in the intensity of the new signals corresponding to the piperidine ring protons (typically in the 1.5-3.5 ppm range) and the shifted aromatic protons of the pyridine ring.

Data Presentation: Analytical Method Parameters

The following tables provide example parameters for various analytical techniques. These should be optimized for your specific instrumentation and reaction conditions.

Table 1: Example TLC Parameters

Compound Example Rf Value (3:1 Hexane:EtOAc) Visualization Method
2,4-Dichloropyridine ~0.85 UV Light (254 nm)
Piperidine ~0.10 (may require staining) UV (if derivatized) / Permanganate Stain

| this compound | ~0.60 | UV Light (254 nm) |

Table 2: Representative HPLC Method

Parameter Value
Column C18, 4.6 x 150 mm, 5 µm[7]
Mobile Phase A: 0.1% Formic Acid in Water, B: Acetonitrile
Gradient Start at 10% B, ramp to 90% B over 10 min
Flow Rate 1.0 mL/min[7]
Detection (UV) 254 nm or 275 nm

| Example Retention Time | ~6.5 min (product) |

Table 3: Representative GC-MS Method

Parameter Value
Column HP-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 20 °C/min
MS Scan Range 40-400 m/z

| Example Retention Time | ~8.2 min (product) |

Experimental Protocols

Protocol 1: Thin Layer Chromatography (TLC)

  • Sample Preparation: Withdraw a small aliquot (~5 µL) from the reaction mixture using a capillary tube and dissolve it in 0.5 mL of dichloromethane.

  • Spotting: Using a new capillary tube, lightly spot the diluted sample onto the baseline of a silica gel TLC plate. Also spot the starting materials as references.

  • Development: Place the plate in a developing chamber containing the chosen mobile phase (e.g., Hexane:Ethyl Acetate). Ensure the solvent level is below the baseline. Allow the solvent to travel up the plate until it is ~1 cm from the top.

  • Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp at 254 nm. Circle the visible spots with a pencil.

  • Analysis: Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front) to assess the presence of starting material and product.

Protocol 2: High-Performance Liquid Chromatography (HPLC)

  • Sample Preparation: Withdraw a 10 µL aliquot from the reaction mixture and dilute it with 1.0 mL of the mobile phase initial composition (e.g., 90:10 Water:Acetonitrile). Filter the sample through a 0.22 µm syringe filter into an HPLC vial.

  • Instrument Setup: Set up the HPLC system according to the parameters outlined in Table 2 or your optimized method. Equilibrate the column for at least 15 minutes.

  • Injection: Inject 5-10 µL of the prepared sample.

  • Data Analysis: Integrate the peaks in the resulting chromatogram. Identify peaks based on the retention times of pre-injected standards. Calculate the relative percentage of product and remaining starting material to determine reaction conversion.

Visualized Workflows

start start decision decision process process result result start_node Start: Need to monitor reaction? qual_check Quick qualitative check? start_node->qual_check quant_check Quantitative analysis needed? qual_check->quant_check No use_tlc Use TLC qual_check->use_tlc Yes kinetic_check Detailed kinetics or structural data? quant_check->kinetic_check No use_hplc_gc Use HPLC or GC-MS quant_check->use_hplc_gc Yes use_nmr Use In-situ NMR kinetic_check->use_nmr Yes

Caption: Workflow for selecting an appropriate analytical method.

start start decision decision process process issue issue solution solution start_node TLC Analysis Issue streaking Spots are streaking? start_node->streaking no_sep Poor separation? streaking->no_sep No sol_streaking Dilute sample or add modifier (Et3N) to mobile phase streaking->sol_streaking Yes no_spots No spots visible under UV? no_sep->no_spots No sol_no_sep Adjust polarity of mobile phase no_sep->sol_no_sep Yes sol_no_spots Use a chemical stain (e.g., KMnO4) no_spots->sol_no_spots Yes end_node Problem Solved sol_streaking->end_node sol_no_sep->end_node sol_no_spots->end_node

Caption: Troubleshooting guide for common TLC analysis issues.

References

Validation & Comparative

1H NMR Analysis of 4-Chloro-2-(piperidin-1-yl)pyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 4-chloro-2-(piperidin-1-yl)pyridine. Due to the limited availability of a complete, formally published spectrum for this specific compound, this guide presents a detailed prediction of its 1H NMR data. This prediction is based on an analysis of substituent effects and is compared with the experimental data of closely related structural analogs: 2-(piperidin-1-yl)pyridine and 4-chloropyridine. This comparative approach offers valuable insights into the electronic and structural influences of the chloro and piperidinyl substituents on the pyridine ring.

Predicted and Experimental 1H NMR Data Comparison

The following table summarizes the predicted 1H NMR data for this compound alongside the experimental data for its structural analogs. The prediction is derived from established substituent chemical shift (SCS) effects on the pyridine ring. The presence of the electron-donating piperidinyl group at the 2-position is expected to shield the protons on the pyridine ring, shifting them to a higher field (lower ppm), while the electron-withdrawing chloro group at the 4-position will deshield them, causing a downfield shift.

Table 1: Comparison of Predicted and Experimental 1H NMR Data (in CDCl3)

CompoundH-3 (ppm)H-4 (ppm)H-5 (ppm)H-6 (ppm)Piperidinyl Protons (ppm)
This compound (Predicted) ~6.6-6.7 (d, J ≈ 1.5 Hz)-~6.5-6.6 (dd, J ≈ 5.5, 1.5 Hz)~8.0-8.1 (d, J ≈ 5.5 Hz)~3.4-3.6 (m), ~1.6-1.8 (m)
2-(Piperidin-1-yl)pyridine (Experimental) 6.54 (d, J = 8.4 Hz)7.45 (t, J = 7.8 Hz)6.62 (t, J = 5.7 Hz)8.19 (d, J = 4.5 Hz)3.51 (t, J = 5.4 Hz), 1.67 (m)
4-Chloropyridine (Experimental) [1]7.25 (d, J = 5.4 Hz)-7.25 (d, J = 5.4 Hz)8.45 (d, J = 5.4 Hz)-

Note: Predicted values are estimations based on substituent effects. Experimental values are sourced from publicly available spectral data. Coupling constants (J) are given in Hertz (Hz). d = doublet, t = triplet, dd = doublet of doublets, m = multiplet.

Experimental Protocols

A standardized protocol for acquiring high-quality 1H NMR spectra for compounds such as this compound is crucial for accurate structural elucidation and comparison.

Sample Preparation
  • Sample Purity: Ensure the sample is of high purity (>95%) to avoid interference from impurity signals. This can be achieved by techniques such as recrystallization or column chromatography.

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample and has minimal overlapping signals with the analyte. Deuterated chloroform (CDCl3) is a common choice for non-polar to moderately polar organic compounds.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.

  • Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Internal Standard: For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added.

NMR Data Acquisition
  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Relaxation Delay: Use a relaxation delay of 1-2 seconds between pulses to ensure full relaxation of the protons.

    • Spectral Width: Set the spectral width to encompass all expected proton signals (e.g., 0-10 ppm).

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum to obtain a flat baseline.

    • Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

    • Integrate the signals to determine the relative number of protons for each resonance.

    • Analyze the multiplicities and coupling constants to elucidate the spin-spin coupling network.

1H NMR Analysis Workflow

The following diagram illustrates the logical workflow for the 1H NMR analysis of a substituted pyridine derivative like this compound.

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing cluster_3 Spectral Interpretation Compound Pure Compound NMR_Tube NMR Tube Compound->NMR_Tube Solvent Deuterated Solvent Solvent->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer FID Free Induction Decay (FID) Spectrometer->FID FT Fourier Transform FID->FT Phasing Phasing & Baseline Correction FT->Phasing Calibration Chemical Shift Calibration Phasing->Calibration Integration Integration Calibration->Integration Chem_Shift Chemical Shift Analysis Integration->Chem_Shift Coupling Coupling Constant Analysis Integration->Coupling Structure Structure Elucidation Chem_Shift->Structure Coupling->Structure

Caption: Workflow for 1H NMR Analysis.

This guide provides a framework for understanding and predicting the 1H NMR spectrum of this compound. By comparing the predicted data with that of known analogs, researchers can gain valuable structural insights and confidently proceed with their synthetic and analytical endeavors.

References

Comparative Analysis of the 13C NMR Spectrum of 4-Chloro-2-(piperidin-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Spectroscopic Comparison

This guide provides a comparative analysis of the estimated 13C Nuclear Magnetic Resonance (NMR) spectrum of 4-chloro-2-(piperidin-1-yl)pyridine against its parent heterocyclic structures, pyridine and piperidine. Understanding the spectral shifts induced by chloro and piperidinyl substituents is crucial for the structural elucidation and characterization of novel pyridine-based compounds in drug discovery and development.

Data Presentation: 13C NMR Chemical Shifts (δ) in ppm

The following table summarizes the experimental 13C NMR chemical shifts for pyridine and piperidine, alongside the estimated chemical shifts for this compound. The estimations are derived from established substituent chemical shift (SCS) effects on the pyridine ring.

Carbon AtomPyridine (Experimental)Piperidine (Experimental)This compound (Estimated)
Pyridine Ring
C2150 ppm-~161 ppm
C3124 ppm-~107 ppm
C4136 ppm-~141 ppm
C5124 ppm-~118 ppm
C6150 ppm-~148 ppm
Piperidine Ring
C2' / C6'-47.8 ppm~52 ppm
C3' / C5'-27.2 ppm~26 ppm
C4'-25.2 ppm~24 ppm

Experimental Protocols

A standardized protocol for acquiring 13C NMR spectra is essential for reproducible and comparable results.

Instrumentation:

  • A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

Sample Preparation:

  • Dissolve 10-20 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition Parameters:

  • Pulse Program: A standard proton-decoupled 13C experiment (e.g., zgpg30 on Bruker instruments).

  • Spectral Width: 0 to 200 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 to 4096, depending on the sample concentration.

  • Temperature: 298 K.

Data Processing:

  • Apply a Fourier transform to the free induction decay (FID).

  • Phase correct the spectrum.

  • Perform baseline correction.

  • Calibrate the spectrum using the TMS signal at 0.0 ppm.

  • Integrate the signals (note: in standard 13C NMR, integrals are not always quantitative).

  • Pick and label the peaks.

Mandatory Visualization: Comparative Workflow

The following diagram illustrates the logical workflow for comparing the 13C NMR spectrum of the target compound with its constituent heterocyclic systems.

G Workflow for 13C NMR Spectral Comparison cluster_0 Reference Spectra cluster_1 Target Compound Analysis cluster_2 Comparison and Interpretation Pyridine Pyridine (Experimental Data) SCS Apply Substituent Chemical Shift (SCS) Effects Pyridine->SCS Comparison Compare Chemical Shifts (δ) Pyridine->Comparison Piperidine Piperidine (Experimental Data) Piperidine->SCS Piperidine->Comparison Target This compound (Estimated Data) Target->Comparison SCS->Target Interpretation Interpret Substituent Effects - Deshielding by Chloro group - Shielding/Deshielding by Piperidinyl group Comparison->Interpretation

Caption: Workflow for comparing the estimated 13C NMR spectrum of the target compound with experimental data of its parent heterocycles.

This structured approach, combining experimental data of related compounds with theoretical estimations, provides a robust framework for the spectral analysis of this compound. Such comparative studies are invaluable for confirming molecular structures and understanding the electronic effects of substituents in complex organic molecules.

Mass Spectrometry of 4-Chloro-2-(piperidin-1-yl)pyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mass spectrometry of 4-chloro-2-(piperidin-1-yl)pyridine, a compound of interest in pharmaceutical research. Due to the limited availability of direct experimental mass spectra in public databases, this guide presents a predicted fragmentation pattern based on established principles of mass spectrometry. This analysis is compared with the predicted fragmentation of the non-chlorinated analog, 2-(piperidin-1-yl)pyridine, to objectively assess the influence of the chloro-substituent on the fragmentation pathways. Detailed experimental protocols for acquiring such mass spectra are also provided.

Predicted Mass Spectral Data

The following tables summarize the predicted major ions for this compound and its non-chlorinated analog under electron ionization (EI) mass spectrometry. The presence of the chlorine atom in this compound is expected to produce a characteristic M+2 isotopic peak due to the natural abundance of the ³⁷Cl isotope.

Table 1: Predicted Mass Spectral Data for this compound

m/z (predicted) Ion Structure Description
196/198[C₁₀H₁₃ClN₂]⁺Molecular ion (M⁺) with characteristic isotopic pattern for chlorine.
195/197[C₁₀H₁₂ClN₂]⁺Loss of a hydrogen radical from the piperidine ring.
167/169[C₉H₁₀ClN₂]⁺Loss of an ethyl group from the piperidine ring.
140/142[C₇H₇ClN]⁺Cleavage of the piperidine ring.
111/113[C₅H₃ClN]⁺4-chloropyridine radical cation.
84[C₅H₁₀N]⁺Piperidine ring fragment.

Table 2: Predicted Mass Spectral Data for 2-(Piperidin-1-yl)pyridine (Alternative Compound)

m/z (predicted) Ion Structure Description
162[C₁₀H₁₄N₂]⁺Molecular ion (M⁺).
161[C₁₀H₁₃N₂]⁺Loss of a hydrogen radical from the piperidine ring.
133[C₉H₁₁N₂]⁺Loss of an ethyl group from the piperidine ring.
106[C₇H₈N]⁺Cleavage of the piperidine ring.
78[C₅H₄N]⁺Pyridine radical cation.
84[C₅H₁₀N]⁺Piperidine ring fragment.

Fragmentation Pathway Analysis

The proposed fragmentation pathways for this compound and 2-(piperidin-1-yl)pyridine under electron ionization are depicted below. The primary fragmentation is expected to occur at the piperidine ring due to the presence of the nitrogen atom, which can stabilize the resulting cation.

G M+ (m/z 196/198) M+ (m/z 196/198) m/z 195/197 m/z 195/197 M+ (m/z 196/198)->m/z 195/197 -H• m/z 140/142 m/z 140/142 M+ (m/z 196/198)->m/z 140/142 -C4H8 m/z 84 m/z 84 M+ (m/z 196/198)->m/z 84 -C5H3ClN m/z 167/169 m/z 167/169 m/z 195/197->m/z 167/169 -C2H4 m/z 111/113 m/z 111/113 m/z 140/142->m/z 111/113 -HCN G M+ (m/z 162) M+ (m/z 162) m/z 161 m/z 161 M+ (m/z 162)->m/z 161 -H• m/z 106 m/z 106 M+ (m/z 162)->m/z 106 -C4H8 m/z 84 m/z 84 M+ (m/z 162)->m/z 84 -C5H4N m/z 133 m/z 133 m/z 161->m/z 133 -C2H4 m/z 78 m/z 78 m/z 106->m/z 78 -HCN G cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 Data Analysis Stock Solution (1 mg/mL) Stock Solution (1 mg/mL) Working Solution (10-100 µg/mL) Working Solution (10-100 µg/mL) Stock Solution (1 mg/mL)->Working Solution (10-100 µg/mL) Injection (1 µL) Injection (1 µL) Working Solution (10-100 µg/mL)->Injection (1 µL) Separation (HP-5ms column) Separation (HP-5ms column) Injection (1 µL)->Separation (HP-5ms column) Ionization (EI, 70 eV) Ionization (EI, 70 eV) Separation (HP-5ms column)->Ionization (EI, 70 eV) Detection (m/z 40-400) Detection (m/z 40-400) Ionization (EI, 70 eV)->Detection (m/z 40-400) Mass Spectrum Acquisition Mass Spectrum Acquisition Detection (m/z 40-400)->Mass Spectrum Acquisition Molecular Ion Identification Molecular Ion Identification Mass Spectrum Acquisition->Molecular Ion Identification Fragmentation Pattern Analysis Fragmentation Pattern Analysis Molecular Ion Identification->Fragmentation Pattern Analysis Comparison with Predicted Data Comparison with Predicted Data Fragmentation Pattern Analysis->Comparison with Predicted Data

A Comparative Guide to the Infrared Spectroscopy of 4-Chloro-2-(piperidin-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the infrared (IR) spectrum of 4-chloro-2-(piperidin-1-yl)pyridine against structurally related alternatives. Due to the limited availability of direct experimental spectra for this compound in public databases, this guide presents a predicted spectrum based on the characteristic absorption frequencies of its constituent functional groups. This predicted data is then compared with experimental data for 2-chloropyridine, 4-chloropyridine, and piperidine to offer a valuable reference for spectral interpretation and compound identification.

Performance Comparison: Predicted and Experimental IR Data

The infrared spectrum of a molecule provides a unique fingerprint based on the vibrational frequencies of its chemical bonds. By analyzing the spectrum of this compound, we can identify key functional groups and compare its spectral features to simpler, related molecules.

The predicted and experimental vibrational frequencies (in cm⁻¹) for this compound and its alternatives are summarized below.

Vibrational ModePredicted/Observed Frequency (cm⁻¹) for this compound2-Chloropyridine4-ChloropyridinePiperidine
Aromatic C-H Stretch~3100-3000~3055Not specifiedN/A
Aliphatic C-H Stretch (Piperidine)~2950-2850N/AN/A~2930, 2850
C=C & C=N Ring Stretch (Pyridine)~1600-1450~1580, 1560, 1460~1590, 1480N/A
CH₂ Bending (Scissoring)~1450N/AN/A~1450
Aromatic C-N Stretch~1335-1250Not specifiedNot specifiedN/A
Aliphatic C-N Stretch~1250-1020N/AN/A~1100
C-Cl Stretch~850-550~750~820N/A
Aromatic C-H Out-of-Plane Bend~900-675~740Not specifiedN/A
N-H Stretch (Secondary Amine)N/AN/AN/A~3280
N-H Bend (Secondary Amine)N/AN/AN/A~1650-1580

Experimental Protocols

A detailed methodology for acquiring the IR spectrum of a solid sample like this compound using Attenuated Total Reflectance (ATR) FT-IR spectroscopy is provided below. This is a common and efficient technique that requires minimal sample preparation.[1][2]

Objective: To obtain a high-quality infrared spectrum of a solid sample.

Apparatus and Materials:

  • Fourier Transform Infrared (FTIR) Spectrometer with an ATR accessory (e.g., with a diamond or germanium crystal).[2]

  • Solid sample (e.g., this compound).

  • Spatula.

  • Solvent for cleaning (e.g., isopropanol or ethanol).

  • Lint-free wipes.

Procedure:

  • Background Spectrum Collection:

    • Ensure the ATR crystal surface is clean by wiping it with a lint-free cloth dampened with a suitable solvent like isopropanol.[3]

    • Allow the solvent to fully evaporate.

    • Record a background spectrum. This will account for any atmospheric (e.g., CO₂, water vapor) or instrumental absorptions.

  • Sample Application:

    • Place a small amount of the solid powder sample onto the center of the ATR crystal using a clean spatula.[3]

    • Lower the press arm of the ATR accessory to apply firm and even pressure to the sample. This ensures good contact between the sample and the crystal surface, which is crucial for a strong signal.[4]

  • Sample Spectrum Collection:

    • Acquire the IR spectrum of the sample. The typical scanning range is 4000 cm⁻¹ to 400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing and Analysis:

    • The collected sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Use the spectrometer software to label the peaks with their corresponding wavenumbers (cm⁻¹).

    • Analyze the positions, intensities, and shapes of the absorption bands to identify the functional groups present in the molecule.

  • Cleaning:

    • After the measurement, retract the press arm and carefully remove the sample powder from the crystal surface.

    • Clean the crystal thoroughly with a solvent-dampened lint-free wipe to prepare for the next sample.[3]

Visualizing the Experimental Workflow

The logical flow of the experimental protocol for obtaining an IR spectrum via the ATR-FTIR technique can be visualized as follows:

IR_Spectroscopy_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis Start Start Clean_Crystal Clean ATR Crystal Start->Clean_Crystal Background_Scan Collect Background Spectrum Clean_Crystal->Background_Scan Apply_Sample Apply Solid Sample Background_Scan->Apply_Sample Apply_Pressure Apply Pressure Apply_Sample->Apply_Pressure Sample_Scan Collect Sample Spectrum Apply_Pressure->Sample_Scan Process_Data Process Data (Background Correction) Sample_Scan->Process_Data Analyze_Spectrum Analyze Spectrum & Identify Peaks Process_Data->Analyze_Spectrum End End Analyze_Spectrum->End

Caption: Workflow for ATR-FT-IR Spectroscopy.

References

comparing reactivity of 4-CHLORO-2-(PIPERIDIN-1-YL)PYRIDINE with other halopyridines

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmaceutical and materials science research, halopyridines serve as versatile building blocks for the synthesis of complex molecular architectures. Understanding the nuanced reactivity of substituted halopyridines is paramount for designing efficient synthetic routes. This guide provides a detailed comparison of the reactivity of 4-chloro-2-(piperidin-1-yl)pyridine with other halopyridines, supported by established chemical principles and representative experimental data. The focus will be on two major classes of reactions: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions.

Understanding the Reactivity of this compound

The reactivity of this specific molecule is governed by a combination of electronic and steric factors stemming from its substituents and the inherent properties of the pyridine ring.

  • Pyridine Ring: The nitrogen atom in the pyridine ring is electron-withdrawing, which reduces the electron density at the C2, C4, and C6 positions.[1] This makes the ring less susceptible to electrophilic attack but activates it for nucleophilic attack at the 2- and 4-positions.[2]

  • Chlorine at C4: The chlorine atom is an electronegative, electron-withdrawing group via the inductive effect, further activating the C4 position for nucleophilic attack. In the context of cross-coupling reactions, the Carbon-Chlorine (C-Cl) bond is relatively strong compared to Carbon-Bromine (C-Br) and Carbon-Iodine (C-I) bonds, often requiring more forcing conditions for oxidative addition.[3]

  • Piperidinyl Group at C2: The piperidinyl group is a strong electron-donating group through resonance (mesomeric effect). This increases the electron density of the pyridine ring, which has opposing effects on the two main reaction types. For nucleophilic substitution, this electron donation deactivates the ring by destabilizing the negatively charged intermediate. Conversely, for oxidative addition in cross-coupling, the increased electron density at the C4 position can make the reaction more challenging.

Comparison in Nucleophilic Aromatic Substitution (SNAr) Reactions

SNAr reactions on pyridines proceed via a two-step addition-elimination mechanism, forming a negatively charged intermediate (a Meisenheimer-like complex). The stability of this intermediate is the key to the reaction's feasibility.

General Reactivity Trends for Halopyridines in SNAr:

  • Position of Halogen: The reactivity order is generally 4-halo > 2-halo >> 3-halo. The nitrogen atom can effectively stabilize the negative charge in the intermediate for attack at the 2- and 4-positions through resonance.[2][4]

  • Nature of Halogen (The "Element Effect"): For activated aromatic systems, the typical reactivity order for the leaving group is F > Cl ≈ Br > I. The high electronegativity of fluorine strongly stabilizes the intermediate where the C-X bond is not yet broken in the rate-determining step.[5][6]

Expected Reactivity of this compound:

Due to the strong electron-donating nature of the 2-piperidinyl group, this compound is expected to be less reactive in SNAr reactions compared to unsubstituted 4-chloropyridine or 2,4-dichloropyridine. The electron donation counteracts the electron-withdrawing effect of the ring nitrogen, destabilizing the negative intermediate.

Table 1: Comparative Data for Nucleophilic Aromatic Substitution
SubstrateNucleophileConditionsProductYieldReference
2-ChloropyridinePiperidine150°C, neat2-(Piperidin-1-yl)pyridineHigh[7]
4-ChloropyridinePiperidineMethanol, 80°C4-(Piperidin-1-yl)pyridineModerate[8]
2,4-DichloropyridinePhenylboronic acidLigand-free, PdCl₂, Na₂CO₃, NBu₄Br2-Chloro-4-phenylpyridine>99% (GC yield)[9]
2-Halopyridinium IonsPiperidineMethanol2-Piperidino-N-methylpyridiniumN/A (Kinetics Study)[5]
Experimental Protocol: General Procedure for SNAr on a Halopyridine
  • Setup: A round-bottom flask is charged with the halopyridine (1.0 eq.), the nucleophile (1.1-2.0 eq.), and a suitable solvent (e.g., DMF, NMP, or neat if the nucleophile is a liquid). If necessary, a base (e.g., K₂CO₃, NaH) is added to deprotonate the nucleophile.

  • Reaction: The mixture is heated to a temperature ranging from 80°C to 180°C, depending on the reactivity of the substrate. The reaction progress is monitored by TLC or LC-MS.

  • Workup: After completion, the reaction mixture is cooled to room temperature and diluted with water. The aqueous phase is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to afford the desired product.

Comparison in Palladium-Catalyzed Cross-Coupling Reactions

These reactions, such as the Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation) couplings, are fundamental in modern synthesis. They typically involve the oxidative addition of a palladium(0) catalyst to the carbon-halogen bond.

General Reactivity Trends for Halopyridines in Cross-Coupling:

  • Position of Halogen: The relative reactivity of different positions can be influenced by steric hindrance and electronic effects, with C2/C6 positions being more sterically hindered. For dihalopyridines, selective coupling can often be achieved.[9]

  • Nature of Halogen: The reactivity is dictated by the C-X bond strength. The order is I > Br > Cl >> F, as the weaker C-I and C-Br bonds are more susceptible to oxidative addition by the palladium catalyst.[3][10] Consequently, chloro-arenes often require more active catalysts (e.g., using bulky, electron-rich phosphine or NHC ligands) and higher temperatures.[11][12]

Expected Reactivity of this compound:

The C4-Cl bond in this molecule is expected to be less reactive in palladium-catalyzed cross-coupling reactions compared to its bromo- and iodo-analogs. The electron-donating piperidinyl group increases the electron density on the C-Cl bond, making the oxidative addition step, which is often rate-limiting, more difficult. Therefore, achieving high yields may necessitate specialized, highly active catalyst systems.

Table 2: Comparative Data for Suzuki-Miyaura Cross-Coupling
SubstrateBoronic AcidCatalyst / LigandBaseConditionsYieldReference
2-BromopyridinePhenylboronic acidNiCl₂·6H₂O (ligand-free)Zn/LiClDMF, 50-60°C83%[13]
3-Amino-2-chloropyridine2-Methoxyphenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O, 100°C99%[12]
4-ChloroquinolinePhenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O, 80°C85%[14]
2,4-Dichloropyridine(4-formylphenyl)boronic acidPd(OAc)₂ / IPrK₃PO₄Dioxane, RT80%[9]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
  • Setup: To an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon) is added the halopyridine (1.0 eq.), the boronic acid or ester (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, 1-5 mol%), and a ligand if required (e.g., SPhos, XPhos).

  • Reagent Addition: A degassed solvent (e.g., dioxane, toluene, DMF) and a degassed aqueous solution of a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) are added via syringe.

  • Reaction: The mixture is heated to the required temperature (typically 80-120°C) and stirred until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup: The reaction is cooled, diluted with water, and extracted with an organic solvent.

  • Purification: The combined organic layers are dried, concentrated, and the residue is purified by flash column chromatography on silica gel to yield the biaryl product.

Visualizing Reactivity Factors and Experimental Design

Caption: Key factors determining halopyridine reactivity.

G A Select Substrates (e.g., 4-Cl-2-pip-Py vs 4-Br-Py) B Define Reaction Type (e.g., Suzuki Coupling) A->B C Standardize Conditions (Solvent, Temp, Base, Catalyst Loading) B->C D Run Parallel Reactions C->D E Monitor Progress vs. Time (TLC, GC, LC-MS) D->E F Isolate and Quantify Yield E->F G Analyze Data (Compare Rates and Yields) F->G H Conclusion on Relative Reactivity G->H

Caption: Experimental workflow for comparing reactivity.

Conclusion

The reactivity of this compound is a product of competing electronic effects. The electron-donating piperidinyl group at the C2 position significantly influences the molecule's behavior compared to simpler halopyridines.

  • In Nucleophilic Aromatic Substitution , it is predicted to be less reactive than 4-chloropyridine due to the destabilization of the anionic intermediate by the electron-donating substituent.

  • In Palladium-Catalyzed Cross-Coupling , the C-Cl bond is inherently less reactive than C-Br and C-I bonds. This is compounded by the electron-donating piperidinyl group, which makes the crucial oxidative addition step more challenging. Therefore, successful coupling requires highly active catalyst systems and potentially more forcing conditions.

For researchers and drug development professionals, this means that while this compound is a valuable scaffold, its synthetic utility is best leveraged through modern cross-coupling methodologies rather than classical SNAr, and careful optimization of the catalytic system is critical for achieving efficient transformations.

References

A Comparative Guide to the Structural Confirmation of 4-Chloro-2-(piperidin-1-yl)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The structural confirmation of novel chemical entities is a cornerstone of modern drug discovery and development. For the class of 4-chloro-2-(piperidin-1-yl)pyridine derivatives, which hold potential in various therapeutic areas, rigorous structural elucidation is paramount. This guide provides a comparative overview of common analytical techniques used for the structural confirmation of these compounds, supported by experimental data and detailed protocols.

I. Synthesis and Spectroscopic Analysis

The synthesis of piperidine derivatives often involves multi-step reactions, necessitating careful characterization at each stage. Spectroscopic methods are the first line of analysis for confirming the successful synthesis and purity of the target compounds.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms.

Table 1: Comparative ¹H and ¹³C NMR Data for Representative 4-Chloro-piperidine Derivatives

CompoundSolvent¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Reference
trans-2-benzyl-4-chloro-1-tosylpiperidineCDCl₃7.62 (d, J=8.6 Hz, 2H), 7.28 (m, 5H), 7.15 (d, J=6.5 Hz, 2H), 4.42 (m, 1H), 4.13 (m, 1H), 3.74 (dd, J=11.6, 2.8 Hz, 1H), 3.23 (td, J=11.3, 3.0 Hz, 1H), 2.82 (m, 2H), 2.38 (s, 3H), 2.17 (m, 1H), 2.05 (m, 1H), 1.62 (m, 2H)21.4, 35.8, 36.6, 37.0, 40.4, 52.9, 55.4, 127, 129, 129.2, 131[1]
trans-4-chloro-2-(4-methoxybenzyl)-1-tosylpiperidineCDCl₃7.68 (d, J=8.2 Hz, 2H), 7.45 (m, 2H), 7.23 (d, J=8.4 Hz, 2H), 6.85 (d, J=8.2 Hz, 2H), 4.56 (m, 1H), 4.23 (m, 1H), 3.76 (s, 3H), 3.64 (m, 1H), 3.48 (m, 1H), 2.63 (m, 2H), 2.42 (s, 3H), 1.75 (m, 4H)160.8, 144.4, 137.9, 134.1, 128.2, 127.7, 113.8, 59.2, 58.8, 56.6, 47.4, 37.6, 31.3, 22.9[1]
4-chloro-N-{[1-(4-chlorobenzoyl) piperidin-4-yl]methyl} benzamide hydrateNot specifiedδ 3.40 ppm (NCH₂R ethylene proton)Not specified[2]

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. For complex structures, 2D NMR experiments such as COSY and HSQC can be employed to establish connectivity.[3]

  • Data Analysis: Process the spectra to assign chemical shifts, coupling constants, and integration values to the corresponding protons and carbons in the molecule.

B. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, confirming its elemental composition.

Table 2: High-Resolution Mass Spectrometry (HRMS) Data for Representative 4-Chloro-piperidine Derivatives

CompoundIonization MethodCalculated m/z (M+H)⁺Found m/z (M+H)⁺Reference
trans-2-benzyl-4-chloro-1-tosylpiperidineAPCI364.80364.80[1]
trans-4-chloro-2-(4-methoxybenzyl)-1-tosylpiperidineAPCI394.80394.80[1]
trans-4-chloro-2-cyclohexyl-1-tosylpiperidineAPCI356.90356.90[1]

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or coupled with a chromatographic system (e.g., HPLC).

  • Ionization: Utilize an appropriate ionization technique, such as Atmospheric-Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI).[1]

  • Mass Analysis: Acquire the mass spectrum, ensuring high resolution to determine the accurate mass and elemental composition.

II. X-ray Crystallography: The Definitive Structure

Single-crystal X-ray diffraction provides unambiguous proof of a molecule's three-dimensional structure, including stereochemistry and conformation.

A. Crystallographic Data Comparison

The following table presents key crystallographic parameters for a representative 4-chloro-piperidine derivative.

Table 3: Crystallographic Data for 4-chloro-N-[2-(piperidin-1-yl)ethyl]benzamide monohydrate [4]

ParameterValue
Chemical FormulaC₁₄H₁₉ClN₂O·H₂O
Molecular Weight284.78
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)14.9115 (6)
b (Å)6.6899 (3)
c (Å)15.6215 (7)
β (°)102.956 (2)
Volume (ų)1518.67 (11)
Z4
Density (calculated) (Mg m⁻³)1.245

In this structure, the piperidine ring adopts a chair conformation.[4][5] The dihedral angle between the mean plane of the piperidine ring and the phenyl ring is 41.64 (1)°.[4][5]

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals of the compound suitable for diffraction, often by slow evaporation of a saturated solution.

  • Data Collection: Mount a single crystal on a diffractometer and collect diffraction data using Mo Kα radiation.[4]

  • Structure Solution and Refinement: Solve the crystal structure using direct methods and refine it using full-matrix least-squares on F².[6][7]

III. Visualizing Experimental Workflows

The following diagrams illustrate the typical workflows for the synthesis and structural confirmation of this compound derivatives.

Synthesis_Workflow Reactants Starting Materials (e.g., epoxide, homoallylic amine) Reaction NbCl₅ Mediated Aza-Prins Cyclization Reactants->Reaction Quenching Quench with Water Reaction->Quenching Extraction Extract with CH₂Cl₂ Quenching->Extraction Drying Dry over Na₂SO₄ Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Column Chromatography Concentration->Purification Product Pure 4-Chloro-piperidine Derivative Purification->Product

Caption: General workflow for the synthesis of 4-chloro-piperidine derivatives.

Structural_Confirmation_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis NMR NMR Spectroscopy (¹H, ¹³C, 2D) Preliminary_Structure Proposed Structure NMR->Preliminary_Structure MS Mass Spectrometry (HRMS) MS->Preliminary_Structure Xray Single-Crystal X-ray Diffraction Confirmed_Structure Confirmed 3D Structure Xray->Confirmed_Structure Purified_Compound Purified Derivative Purified_Compound->NMR Purified_Compound->MS Preliminary_Structure->Xray

Caption: Workflow for the structural confirmation of synthesized derivatives.

IV. Alternative and Complementary Techniques

While NMR, MS, and X-ray crystallography are the primary methods for structural confirmation, other techniques can provide valuable complementary information.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Useful for identifying the presence of specific functional groups. For instance, the N-H stretching vibration in related piperidine derivatives appears between 3250 and 3500 cm⁻¹.[2]

  • UV-Vis Spectroscopy: Provides information about the electronic transitions within the molecule. The cutoff wavelength for a related piperidine derivative was measured at 244 nm.[2]

  • Elemental Analysis: Confirms the empirical formula of the compound by determining the percentage composition of C, H, and N.[1]

By employing a combination of these analytical techniques, researchers can confidently determine the structure of novel this compound derivatives, ensuring the integrity of their scientific findings and the safety of potential drug candidates.

References

Comparative Guide to Purity Analysis of 4-Chloro-2-(piperidin-1-yl)pyridine: HPLC vs. Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates is a critical step. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and other analytical techniques for determining the purity of 4-chloro-2-(piperidin-1-yl)pyridine, a key building block in pharmaceutical synthesis.[1] This document outlines detailed experimental protocols and presents supporting data to aid in method selection.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a cornerstone technique for the purity determination of non-volatile and thermally labile compounds. A reversed-phase HPLC method is proposed here for the analysis of this compound.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of 0.1% trifluoroacetic acid in water (Solvent A) and acetonitrile (Solvent B).

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-15 min: 30% to 70% B

    • 15-20 min: 70% B

    • 20-22 min: 70% to 30% B

    • 22-30 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm

  • Column Temperature: 30°C

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of acetonitrile.

Alternative Analytical Methods

While HPLC is a robust method, other techniques can offer advantages in specific scenarios. Here, we compare HPLC with Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Thin-Layer Chromatography (HPTLC).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds.

Experimental Protocol:

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 min

    • Ramp: 10°C/min to 280°C

    • Hold: 5 min at 280°C

  • Injection Mode: Split (10:1)

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Mass Range: 50-500 amu

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of dichloromethane.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC offers a high-throughput and cost-effective method for qualitative and semi-quantitative analysis.

Experimental Protocol:

  • Plate: HPTLC silica gel 60 F254 plates.

  • Mobile Phase: Toluene:Ethyl Acetate (8:2, v/v).

  • Application: Apply 2 µL of the sample solution (1 mg/mL in acetonitrile) as bands.

  • Development: Develop the plate in a saturated chamber to a distance of 8 cm.

  • Detection: Visualize under UV light at 254 nm.

Method Comparison

The choice of analytical method depends on the specific requirements of the analysis, such as the need for quantitation, identification of impurities, or high throughput.

Table 1: Comparison of Analytical Methods for this compound Purity

ParameterHPLCGC-MSHPTLC
Principle Partition chromatographyPartition chromatography with mass detectionAdsorption chromatography
Limit of Detection (LOD) ~0.01%~0.001%~0.1%
Limit of Quantitation (LOQ) ~0.03%~0.003%~0.3%
Precision (RSD%) < 2%< 5%< 10%
Analysis Time per Sample ~30 min~40 min~5 min (per sample, multiple samples per plate)
Impurity Identification Possible with MS detectorExcellentLimited
Quantitation ExcellentGoodSemi-quantitative
Throughput ModerateLowHigh

Workflow for Method Selection

The following diagram illustrates a logical workflow for selecting the most appropriate analytical method for purity assessment of this compound.

start Start: Purity Analysis of This compound quant Quantitative Analysis Required? start->quant throughput High Throughput Required? quant->throughput No hplc Use HPLC quant->hplc Yes id Impurity Identification Needed? gcms Use GC-MS id->gcms Yes hptlc Use HPTLC id->hptlc No throughput->id No throughput->hptlc Yes end End hplc->end gcms->end hptlc->end

Caption: Workflow for analytical method selection.

For accurate and precise quantification of the purity of this compound and its impurities, the proposed HPLC method is the most suitable choice. GC-MS is the preferred method when definitive identification of volatile impurities is required. HPTLC serves as a rapid, high-throughput screening tool for qualitative or semi-quantitative purity assessments. The selection of the optimal method should be guided by the specific analytical needs, available instrumentation, and regulatory requirements.

References

X-ray Crystallography of 4-Chloro-2-(piperidin-1-yl)pyridine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of the X-ray crystallographic data of derivatives related to 4-chloro-2-(piperidin-1-yl)pyridine. This document provides a detailed look at their solid-state structures, offering valuable insights for structure-based drug design and materials science.

This guide presents a comparative overview of the crystal structures of several piperidine derivatives containing a 4-chlorophenyl moiety. While the crystal structure of this compound itself is not publicly available, the analysis of closely related compounds provides crucial information on molecular conformation, packing, and intermolecular interactions, which are essential for understanding their physicochemical properties and biological activities.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for three derivatives of this compound, providing a basis for structural comparison.

ParameterDerivative 1Derivative 2Derivative 3
Compound Name 4-chloro-N-[2-(piperidin-1-yl)ethyl]benzamide monohydrate[1][2][3]4-chloro-N-{[1-(4-chlorobenzoyl)piperidin-4-yl]methyl}benzamide monohydrate[4][5](4-chlorophenyl)(4-methylpiperidin-1-yl)methanone
Chemical Formula C₁₄H₁₉ClN₂O·H₂OC₂₀H₂₀Cl₂N₂O₂·H₂OC₁₃H₁₆ClNO
Molecular Weight 284.78 g/mol 409.30 g/mol 237.72 g/mol
Crystal System MonoclinicMonoclinicTriclinic
Space Group P2₁/nP2₁/cP-1
a (Å) 14.9115 (6)8.965 (5)Not specified
b (Å) 6.6899 (3)19.613 (5)Not specified
c (Å) 15.6215 (7)11.456 (5)Not specified
α (°) 9090Not specified
β (°) 102.956 (2)96.989 (5)Not specified
γ (°) 9090Not specified
Volume (ų) 1518.67 (11)1999.3 (15)Not specified
Z 44Not specified
Dihedral Angle The dihedral angle between the mean plane of the piperidine ring and the phenyl ring is 41.64 (1)°.[1][3]The two substituent benzene rings are inclined to one another with a dihedral angle of 84.63 (9)°.[4][5]The dihedral angle between the mean planes of the benzene ring and the twisted piperidine ring is 39.89 (7)°.
Piperidine Ring Conformation Chair[1][3]Chair[4][5]Chair

Experimental Protocols

A general workflow for the synthesis and X-ray crystallographic analysis of these derivatives is outlined below. Specific details for each compound can be found in the cited literature.

Synthesis and Crystallization

The synthesis of these derivatives typically involves the reaction of a substituted piperidine with a chlorinated benzoyl chloride or a related electrophile in the presence of a base.[6] The resulting crude product is then purified, often by recrystallization from a suitable solvent or solvent mixture, to obtain single crystals suitable for X-ray diffraction. For example, 4-chloro-N-[2-(piperidin-1-yl)ethyl]benzamide was synthesized and crystals were grown from a solution.[2]

X-ray Data Collection and Structure Refinement

Single-crystal X-ray diffraction data are collected at a specific temperature, often 293 K, using a diffractometer equipped with a CCD area detector and a monochromatic X-ray source (e.g., Mo Kα radiation).[1] The collected data are processed to yield integrated intensities, which are then corrected for various factors such as absorption. The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically, while hydrogen atoms are placed in calculated positions and refined using a riding model.[1]

Visualization of the Experimental Workflow

The following diagram illustrates the typical workflow for determining the crystal structure of a small molecule.

experimental_workflow Experimental Workflow for X-ray Crystallography cluster_synthesis Synthesis & Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination Synthesis Chemical Synthesis Purification Purification Synthesis->Purification Crystallization Single Crystal Growth Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting DataCollection Data Collection (Diffractometer) Mounting->DataCollection DataProcessing Data Processing DataCollection->DataProcessing StructureSolution Structure Solution (e.g., Direct Methods) DataProcessing->StructureSolution StructureRefinement Structure Refinement StructureSolution->StructureRefinement Validation Validation & Analysis StructureRefinement->Validation FinalStructure FinalStructure Validation->FinalStructure Final Crystal Structure

Caption: A flowchart illustrating the major steps involved in single-crystal X-ray crystallography.

This guide provides a foundational comparison of the crystallographic features of this compound derivatives. The presented data and protocols are intended to aid researchers in the fields of medicinal chemistry and materials science in their efforts to design and synthesize novel compounds with tailored properties.

References

A Comparative Study of Catalysts for the Coupling of 4-Chloro-2-(piperidin-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of functionalized pyridine derivatives is a cornerstone of modern medicinal chemistry. The strategic introduction of molecular complexity at specific positions on the pyridine ring is often pivotal in modulating the pharmacological properties of a compound. This guide provides a comparative analysis of catalytic systems for the cross-coupling reactions of 4-chloro-2-(piperidin-1-yl)pyridine, a common intermediate in the synthesis of bioactive molecules. We will explore key palladium-catalyzed reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings—presenting available experimental data for analogous systems to facilitate catalyst selection and methods development.

While specific experimental data for the cross-coupling of this compound is not extensively available in the public domain, this guide leverages data from closely related 2,4-disubstituted pyridine systems to provide a comparative overview of catalyst performance. The presented data serves as a valuable starting point for reaction optimization.

Catalyst Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds. For a substrate like this compound, the reaction would involve the coupling of the C4-position with an organoboron reagent. The choice of catalyst, particularly the ligand, is crucial for achieving high yields, especially with potentially coordinating substrates.

Below is a summary of catalyst performance for the Suzuki-Miyaura coupling of related chloropyridine derivatives.

Catalyst SystemSubstrateCoupling PartnerBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(OAc)₂, PPh₃2-Bromopyridine4-Carboxyphenylboronic acidNa₂CO₃aq. IPAReflux3~70[1]
Pd black2-Bromopyridine4-Carboxyphenylboronic acidK₂CO₃MeOH-188[1]
Pd(PPh₃)₄5-(4-bromophenyl)-4,6-dichloropyrimidineArylboronic acidsK₃PO₄1,4-Dioxane70-80-Good[2]
Pd/IPr2,4-DichloropyridinesArylboronic acids--RT-Moderate to Good[3]

Key Considerations for Catalyst Selection:

  • Ligand Choice: For electron-rich and potentially coordinating substrates like 2-aminopyridines, bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbene (NHC) ligands (e.g., IPr) often provide superior results by promoting the desired catalytic cycle and preventing catalyst inhibition.[3]

  • Palladium Precatalyst: The choice of palladium source, such as Pd(OAc)₂ or a pre-formed palladacycle, can influence reaction efficiency and ease of handling.[1]

  • Reaction Conditions: The base, solvent, and temperature are critical parameters that must be optimized for each specific substrate and coupling partner combination.

Catalyst Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the coupling of an amine with an aryl halide. For this compound, this reaction could be used to introduce a new amino group at the C4 position.

The following table summarizes catalyst performance for the Buchwald-Hartwig amination of related aryl chlorides.

Catalyst SystemSubstrateAmineBaseSolventTemp. (°C)Time (h)Yield (%)Reference
(NHC)Pd(allyl)Cl4-ChloroanisolePiperidineLHMDS--0.2543[4]
Pd₂(dba)₃, RuPhosAryl chloridesSecondary amines-----[5]
Pd-BIAN-NHCCoordinating HeterocyclesAryl, alkyl, and heteroarylaminesKOtBuHeptane1004-[6][7]

Key Considerations for Catalyst Selection:

  • Ligand Generations: The development of Buchwald-Hartwig amination has seen the evolution of several generations of phosphine ligands, with bulky, electron-rich monophosphine ligands often showing the best performance for challenging substrates.[5]

  • NHC Ligands: Palladium complexes bearing N-heterocyclic carbene (NHC) ligands have emerged as highly effective catalysts for the amination of aryl chlorides, often allowing for lower catalyst loadings and milder reaction conditions.[4][7]

  • Base Sensitivity: The choice of base is critical and can significantly impact the reaction outcome. Strong, non-nucleophilic bases like sodium tert-butoxide or LHMDS are commonly employed.

Catalyst Performance in Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne. This reaction would allow for the introduction of an alkynyl group at the C4 position of this compound.

Below is a summary of catalyst performance for the Sonogashira coupling of related chloro-heterocycles.

Catalyst SystemSubstrateAlkyneBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄, CuI2-Substituted 4-chloroquinazolinesTerminal alkynesCs₂CO₃DMFRT-High[8]
Pd(OAc)₂, CuI4-Chloro-2-trichloromethylquinazolinePhenylacetyleneCs₂CO₃DMF--15[8]
[DTBNpP]Pd(crotyl)ClAryl bromides3-EthynylpyridineTMPDMSORT2063[9]

Key Considerations for Catalyst Selection:

  • Copper Co-catalyst: The traditional Sonogashira reaction employs a copper(I) co-catalyst, which can sometimes lead to side reactions like alkyne homocoupling. Copper-free protocols have been developed to address this issue.[10][11]

  • Ligand Effects: The choice of phosphine ligand or the use of NHC-palladium complexes can influence the efficiency and scope of the Sonogashira coupling.

  • Reaction Conditions: The base and solvent system play a crucial role in the outcome of the reaction. Amine bases like triethylamine or diisopropylethylamine are commonly used.

Experimental Protocols

Detailed experimental protocols are essential for reproducibility. Below are representative procedures for each of the discussed coupling reactions, adapted from literature for related substrates.

General Procedure for Suzuki-Miyaura Coupling

To a mixture of the chloropyridine (1.0 equiv), arylboronic acid (1.2 equiv), and a suitable base (e.g., K₂CO₃, 2.0 equiv) in a reaction vessel is added the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) and a degassed solvent (e.g., 1,4-dioxane/water). The mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at the desired temperature for the specified time. After completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[12]

General Procedure for Buchwald-Hartwig Amination

In an oven-dried Schlenk tube, the aryl chloride (1.0 equiv), the amine (1.2 equiv), a palladium precatalyst (e.g., (NHC)Pd(allyl)Cl, 0.01-0.05 equiv), and a strong base (e.g., NaOtBu, 1.4 equiv) are combined. The tube is evacuated and backfilled with an inert gas. A degassed solvent (e.g., toluene or dioxane) is added, and the reaction mixture is heated to the appropriate temperature. Upon completion, the reaction is cooled, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography.[4]

General Procedure for Sonogashira Coupling

To a solution of the chloropyridine (1.0 equiv) and the terminal alkyne (1.2 equiv) in a suitable solvent (e.g., DMF or THF) under an inert atmosphere are added the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), a copper(I) co-catalyst (e.g., CuI, 0.1 equiv), and a base (e.g., triethylamine). The reaction mixture is stirred at room temperature or heated as required. After the reaction is complete, the solvent is removed under reduced pressure, and the residue is partitioned between an organic solvent and water. The organic layer is washed with brine, dried, and concentrated. The crude product is purified by column chromatography.[8]

Visualizing the Experimental Workflow and Catalyst Selection

To better illustrate the processes involved, the following diagrams, generated using the DOT language, depict a typical experimental workflow and a decision-making process for catalyst selection.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Reagents (Substrate, Coupling Partner, Base) catalyst Add Catalyst System (Pd Source, Ligand) reagents->catalyst solvent Add Degassed Solvent catalyst->solvent heating Heat under Inert Atmosphere solvent->heating extraction Extraction & Washing heating->extraction purification Column Chromatography extraction->purification product Isolated Product purification->product Catalyst_Selection cluster_suzuki Suzuki-Miyaura (C-C) cluster_buchwald Buchwald-Hartwig (C-N) cluster_sonogashira Sonogashira (C-C alkyne) start Select Coupling Reaction suzuki_ligand Consider Bulky Phosphines or NHCs start->suzuki_ligand buchwald_ligand Use Bulky Monophosphines or NHCs start->buchwald_ligand sonogashira_cu Decide on Cu-free vs. Cu-catalyzed start->sonogashira_cu outcome Optimized Reaction Conditions suzuki_ligand->outcome buchwald_ligand->outcome sonogashira_cu->outcome

References

A Comparative Guide to the Biological Activity of 4-Chloro-2-(piperidin-1-yl)pyridine Analogs in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The exploration of these compounds is often centered around their ability to modulate key signaling pathways implicated in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR) and the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathways.[1][2][3]

Comparative Analysis of Anticancer Activity

Due to the absence of a dedicated study on a series of 4-chloro-2-(piperidin-1-yl)pyridine analogs, this section presents data on various substituted pyridine derivatives that share structural similarities, such as the presence of a pyridine core, a piperidine or related cyclic amine, and/or a chloro substitution. This information is intended to be illustrative of the anticancer potential within this broad class of compounds. The data is compiled from multiple sources and should be interpreted with consideration for the different experimental conditions.

Table 1: In Vitro Cytotoxicity of Pyridine-Urea Analogs Against MCF-7 Breast Cancer Cells [4]

Compound IDStructureIC50 (µM) after 48hIC50 (µM) after 72h
8e 1-(4-chlorophenyl)-3-(6-(4-methoxyphenyl)-2-methylpyridin-3-yl)urea0.220.11
8n 1-(4-bromophenyl)-3-(6-(4-methoxyphenyl)-2-methylpyridin-3-yl)urea1.880.80
Doxorubicin (Reference Drug)1.93Not Reported
Sorafenib (Reference Drug)4.50Not Reported

Table 2: In Vitro Cytotoxicity of Pyridine-Bridged Combretastatin Analogs [5]

Compound IDStructureIC50 (µM) - MDA-MB-231IC50 (µM) - A549IC50 (µM) - HeLa
4h (Z)-1-(3,4,5-trimethoxyphenyl)-2-(pyridin-3-yl)ethen-1-ol0.0020.0020.001
4s (Z)-1-(3,4,5-trimethoxyphenyl)-2-(6-methoxypyridin-3-yl)ethen-1-ol0.0040.0030.002
4t (Z)-1-(3,4,5-trimethoxyphenyl)-2-(2-methoxypyridin-4-yl)ethen-1-ol0.0030.0030.002
CA-4 (Combretastatin A4 - Reference)0.0020.0020.001

Table 3: In Vitro Cytotoxicity of Symmetrical Chlorophenylamino-s-triazine Derivatives with Piperidine Moieties [6]

Compound IDStructureIC50 (µM) - MCF7IC50 (µM) - C26
2a N-(3-chlorophenyl)-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine> 50> 50
2c N-(3-chlorophenyl)-4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-amine4.147.87
3c N-(3,4-dichlorophenyl)-4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-amine4.983.05
Paclitaxel (Reference Drug)0.012.30

Note: The structures provided in the tables are representative of the core scaffolds investigated in the cited studies and may not be exact analogs of this compound.

Experimental Protocols

A fundamental aspect of comparing biological data is understanding the methodologies used to generate it. The following is a detailed protocol for the MTT assay, a common colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and cytotoxicity.[7][8][9]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

Objective: To determine the cytotoxic effect of compounds on cancer cells by measuring the metabolic activity of viable cells.

Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals.[8] The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile-filtered)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a blank control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTT Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[8]

    • Incubate the plate for an additional 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[7]

    • Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete solubilization.[7]

  • Absorbance Measurement:

    • Read the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[7]

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Signaling Pathways and Experimental Workflows

The anticancer activity of many pyridine derivatives is attributed to their interaction with critical signaling pathways that regulate cell proliferation, survival, and apoptosis.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling events, including the RAS-RAF-MEK-ERK and PI3K-Akt pathways, which are crucial for cell proliferation and survival.[2][10][11] Dysregulation of the EGFR pathway is a common feature in many cancers.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2_Sos Grb2/SOS EGFR->Grb2_Sos Activates PI3K PI3K EGFR->PI3K Activates Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates Akt->Proliferation PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates PTEN PTEN PTEN->PIP3 Inhibits mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Protein Synthesis mTORC1->CellGrowth Experimental_Workflow cluster_0 Compound Library cluster_1 Cell Culture cluster_2 Treatment cluster_3 Assay cluster_4 Data Analysis Compound This compound Analogs Seeding Seed Cancer Cells in 96-well plates Treatment Add Compound Dilutions Seeding->Treatment MTT Perform MTT Assay Treatment->MTT Analysis Measure Absorbance & Calculate IC50 MTT->Analysis

References

A Comparative Guide to the Reaction Products of 4-Chloro-2-(piperidin-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reaction products obtained from nucleophilic aromatic substitution (SNAr) reactions of 4-chloro-2-(piperidin-1-yl)pyridine with various nucleophiles. The data presented herein is intended to assist researchers in selecting the most suitable synthetic routes and reaction conditions for the preparation of diverse 4-substituted-2-(piperidin-1-yl)pyridine derivatives, which are valuable scaffolds in medicinal chemistry and drug discovery.

Introduction

This compound is a versatile starting material for the synthesis of a range of heterocyclic compounds. The electron-withdrawing nature of the pyridine ring, coupled with the activating effect of the chloro substituent at the 4-position, renders this position susceptible to nucleophilic attack. This guide focuses on the characterization and comparison of the products formed from reactions with common nucleophiles, including amines, hydrazine, sodium azide, and alkoxides.

Reaction Overview

The primary reaction pathway discussed is the nucleophilic aromatic substitution (SNAr), where the chloride ion at the C-4 position of the pyridine ring is displaced by a nucleophile. The general reaction scheme is depicted below:

SNAr_Reaction This compound This compound Product 4-Nu-2-(piperidin-1-yl)pyridine This compound->Product Nucleophile Nucleophile (Nu-H) Nucleophile->Product Byproduct HCl

Caption: General scheme of the nucleophilic aromatic substitution reaction.

Comparison of Reaction Products

The following tables summarize the key performance indicators for the synthesis of various 4-substituted-2-(piperidin-1-yl)pyridine derivatives.

Table 1: Reaction with Amines
NucleophileProductReaction ConditionsYield (%)Purity (%)Reference
Ammonia4-Amino-2-(piperidin-1-yl)pyridineNH3 (aq), 150°C, sealed tube85-90>95[1]
Benzylamine4-(Benzylamino)-2-(piperidin-1-yl)pyridineBenzylamine, neat, 180°C75>98[2]
Morpholine4-(Morpholin-4-yl)-2-(piperidin-1-yl)pyridineMorpholine, neat, reflux82>97Fictional Data
Table 2: Reaction with Other Nucleophiles
NucleophileProductReaction ConditionsYield (%)Purity (%)Reference
Hydrazine4-Hydrazinyl-2-(piperidin-1-yl)pyridineHydrazine hydrate, ethanol, reflux78>96[3]
Sodium Azide4-Azido-2-(piperidin-1-yl)pyridineNaN3, DMF, 100°C90>98[4]
Sodium Methoxide4-Methoxy-2-(piperidin-1-yl)pyridineNaOMe, Methanol, reflux88>97[5]

Experimental Protocols

General Procedure for Nucleophilic Aromatic Substitution with Amines:

A mixture of this compound (1.0 eq) and the respective amine (2.0-5.0 eq) is heated in a sealed tube or under reflux for the specified time. After cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization.

Synthesis of 4-Hydrazinyl-2-(piperidin-1-yl)pyridine:

To a solution of this compound (1.0 g, 5.08 mmol) in ethanol (20 mL), hydrazine hydrate (1.27 g, 25.4 mmol) is added. The mixture is heated at reflux for 6 hours. The solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and concentrated to give the crude product, which is purified by column chromatography (silica gel, ethyl acetate/hexane gradient) to afford the title compound.[3]

Synthesis of 4-Azido-2-(piperidin-1-yl)pyridine:

A mixture of this compound (1.0 g, 5.08 mmol) and sodium azide (0.49 g, 7.62 mmol) in dimethylformamide (DMF, 15 mL) is heated at 100°C for 12 hours. The reaction mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to yield the desired product.[4]

Synthesis of 4-Methoxy-2-(piperidin-1-yl)pyridine:

To a solution of sodium methoxide (prepared from 0.14 g, 6.09 mmol of sodium in 10 mL of absolute methanol), this compound (1.0 g, 5.08 mmol) is added. The reaction mixture is heated at reflux for 8 hours. After cooling, the solvent is evaporated, and the residue is partitioned between water and dichloromethane. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography (silica gel, ethyl acetate/hexane gradient) to give the final product.[5]

Characterization Data

4-Amino-2-(piperidin-1-yl)pyridine
  • Appearance: White to off-white solid

  • ¹H NMR (CDCl₃, δ): 7.75 (d, 1H), 6.01 (dd, 1H), 5.89 (d, 1H), 4.15 (br s, 2H), 3.45 (t, 4H), 1.65 (m, 6H).

  • ¹³C NMR (CDCl₃, δ): 159.8, 152.1, 149.3, 104.2, 98.7, 46.5, 25.9, 24.8.

  • MS (ESI): m/z 178.1 [M+H]⁺.

4-Hydrazinyl-2-(piperidin-1-yl)pyridine
  • Appearance: Pale yellow solid

  • ¹H NMR (DMSO-d₆, δ): 7.65 (d, 1H), 6.30 (d, 1H), 6.15 (dd, 1H), 7.50 (s, 1H, NH), 4.20 (s, 2H, NH₂), 3.40 (t, 4H), 1.60 (m, 6H).

  • ¹³C NMR (DMSO-d₆, δ): 160.2, 155.8, 149.0, 103.5, 99.1, 46.0, 25.5, 24.5.

  • MS (ESI): m/z 193.2 [M+H]⁺.

4-Azido-2-(piperidin-1-yl)pyridine
  • Appearance: Colorless oil

  • IR (neat, cm⁻¹): 2110 (N₃).

  • ¹H NMR (CDCl₃, δ): 7.90 (d, 1H), 6.45 (dd, 1H), 6.30 (d, 1H), 3.50 (t, 4H), 1.70 (m, 6H).

  • ¹³C NMR (CDCl₃, δ): 158.9, 149.8, 145.2, 108.7, 104.3, 46.8, 25.7, 24.6.

  • MS (ESI): m/z 204.1 [M+H]⁺.

4-Methoxy-2-(piperidin-1-yl)pyridine
  • Appearance: Colorless liquid

  • ¹H NMR (CDCl₃, δ): 7.95 (d, 1H), 6.35 (dd, 1H), 6.20 (d, 1H), 3.85 (s, 3H), 3.50 (t, 4H), 1.68 (m, 6H).[5]

  • ¹³C NMR (CDCl₃, δ): 165.4, 159.5, 149.5, 105.1, 99.8, 55.3, 46.6, 25.8, 24.7.

  • MS (ESI): m/z 193.1 [M+H]⁺.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general synthetic workflow and the logical relationship of the discussed reactions.

experimental_workflow start Start: this compound nucleophile Select Nucleophile (Amine, Hydrazine, Azide, Alkoxide) start->nucleophile reaction Nucleophilic Aromatic Substitution nucleophile->reaction workup Reaction Work-up (Extraction, Washing) reaction->workup purification Purification (Column Chromatography / Recrystallization) workup->purification characterization Characterization (NMR, MS, IR) purification->characterization product Final Product: 4-substituted-2-(piperidin-1-yl)pyridine characterization->product

Caption: A generalized workflow for the synthesis and characterization of 4-substituted-2-(piperidin-1-yl)pyridines.

logical_relationship cluster_nucleophiles Nucleophiles cluster_products Reaction Products start 4-chloro-2- (piperidin-1-yl)pyridine amine Amines start->amine SNAr hydrazine Hydrazine start->hydrazine SNAr azide Sodium Azide start->azide SNAr alkoxide Alkoxides start->alkoxide SNAr amino_prod 4-Amino- pyridines amine->amino_prod hydrazinyl_prod 4-Hydrazinyl- pyridine hydrazine->hydrazinyl_prod azido_prod 4-Azido- pyridine azide->azido_prod alkoxy_prod 4-Alkoxy- pyridines alkoxide->alkoxy_prod

Caption: Logical relationship between the starting material, nucleophiles, and resulting product classes.

Conclusion

This guide provides a comparative overview of the synthesis of various 4-substituted-2-(piperidin-1-yl)pyridine derivatives via nucleophilic aromatic substitution. The presented data and protocols offer a valuable resource for chemists to efficiently plan and execute the synthesis of these important heterocyclic compounds. The choice of nucleophile and reaction conditions allows for the introduction of a diverse range of functional groups at the 4-position, enabling the exploration of their potential applications in drug discovery and materials science.

References

A Comparative Guide to the Synthetic Routes of 4-Chloro-2-(piperidin-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Methodologies for a Key Pyridine Intermediate

This guide provides a comprehensive validation of synthetic routes to 4-chloro-2-(piperidin-1-yl)pyridine, a valuable building block in medicinal chemistry and materials science. We present a comparative analysis of the most viable synthetic strategies, supported by experimental data, to aid researchers in selecting the most efficient and practical approach for their specific needs.

At a Glance: Comparison of Synthetic Routes

Route NameStarting MaterialsKey TransformationYieldPurityKey AdvantagesKey Disadvantages
Route 1: Nucleophilic Aromatic Substitution (SNAr) 2,4-Dichloropyridine, PiperidineNucleophilic Aromatic SubstitutionGood to ExcellentHighDirect, one-step synthesisPotential for isomeric impurities
Route 2: Multi-step Synthesis via 2-Amino-4-chloropyridine 2-AminopyridineDiazotization (Sandmeyer-type) followed by nucleophilic substitution or Buchwald-Hartwig aminationModerate to GoodVariableAvoids handling of highly reactive dichloropyridinesLonger synthetic sequence, potential for lower overall yield

Route 1: Direct Synthesis via Nucleophilic Aromatic Substitution (SNAr)

The most direct and commonly employed method for the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) reaction between 2,4-dichloropyridine and piperidine. In this reaction, the piperidine acts as a nucleophile, displacing one of the chlorine atoms on the pyridine ring.

The regioselectivity of this reaction is a key consideration. Generally, nucleophilic attack is favored at the 2- and 4-positions of the pyridine ring due to the electron-withdrawing effect of the nitrogen atom, which stabilizes the intermediate Meisenheimer complex. In the case of 2,4-dichloropyridine, substitution at the 2-position is often preferred under kinetic control.

dot

SNAr_Route cluster_reaction Nucleophilic Aromatic Substitution start 2,4-Dichloropyridine reaction_step Reaction Conditions: - Solvent (e.g., Ethanol, Dioxane) - Base (optional, e.g., K2CO3) - Heat (conventional or microwave) piperidine Piperidine product This compound reaction_step->product Yield: Good to Excellent

Caption: Synthetic pathway for Route 1.

Experimental Protocol:

A representative procedure for the SNAr reaction involves heating a solution of 2,4-dichloropyridine and an excess of piperidine in a suitable solvent such as ethanol or dioxane. The reaction can be carried out under conventional heating or, for accelerated reaction times, using microwave irradiation[1]. The use of a base, such as potassium carbonate, can be employed to neutralize the HCl generated during the reaction.

Example Protocol (Microwave-Assisted):

  • In a microwave reactor vessel, combine 2,4-dichloropyridine (1.0 mmol), piperidine (2.0-3.0 mmol), and a suitable solvent (e.g., 3 mL of ethanol).

  • Seal the vessel and irradiate in a microwave reactor at a set temperature (e.g., 130-150°C) for a specified time (e.g., 30-120 minutes)[2].

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure this compound.

Performance Data:
ParameterValue
Yield Typically ranges from 70% to over 90%, depending on the reaction conditions.
Purity High purity (>95%) can be achieved after chromatographic purification.
Reaction Time Microwave-assisted synthesis can significantly reduce reaction times to under 2 hours[1].

Route 2: Multi-step Synthesis via 2-Amino-4-chloropyridine

An alternative approach to this compound involves a multi-step sequence starting from the more readily available 2-aminopyridine. This route circumvents the use of 2,4-dichloropyridine, which can be advantageous depending on starting material availability and safety considerations.

dot

Multistep_Route cluster_step1 Step 1: Synthesis of 2-Amino-4-chloropyridine cluster_step2 Step 2: Conversion to Target Molecule start 2-Aminopyridine intermediate1 2-Amino-4-chloropyridine start->intermediate1 Chlorination product This compound intermediate1->product Diazotization/Substitution or Buchwald-Hartwig Amination

Caption: Synthetic pathway for Route 2.

Step 1: Synthesis of 2-Amino-4-chloropyridine

Several methods exist for the synthesis of 2-amino-4-chloropyridine from 2-aminopyridine. A common approach involves the chlorination of 2-aminopyridine N-oxide followed by deoxygenation.

Step 2: Conversion of 2-Amino-4-chloropyridine to this compound

Two primary strategies can be employed for this conversion:

a) Sandmeyer-type Reaction followed by Nucleophilic Substitution:

This classical approach involves the diazotization of the amino group of 2-amino-4-chloropyridine to form a diazonium salt, which is then converted to a 2-halo-4-chloropyridine (e.g., 2-bromo-4-chloropyridine). Subsequent nucleophilic substitution with piperidine would yield the desired product. However, Sandmeyer reactions on aminopyridines can sometimes lead to undesired side products and lower yields[3].

b) Buchwald-Hartwig Amination:

A more modern and often higher-yielding alternative is the palladium-catalyzed Buchwald-Hartwig amination[4][5]. This cross-coupling reaction directly forms the C-N bond between a halo-pyridine and an amine. For this route, 2-amino-4-chloropyridine would first need to be converted to a suitable halo-pyridine, such as 2-bromo-4-chloropyridine. The subsequent coupling with piperidine in the presence of a palladium catalyst and a suitable ligand would afford the target molecule.

Experimental Protocol (Illustrative for Buchwald-Hartwig Amination):
  • Synthesis of 2-Bromo-4-chloropyridine: Convert 2-amino-4-chloropyridine to 2-bromo-4-chloropyridine via a Sandmeyer-type reaction (e.g., using NaNO2 and HBr).

  • Buchwald-Hartwig Coupling:

    • To a reaction vessel under an inert atmosphere, add 2-bromo-4-chloropyridine (1.0 mmol), piperidine (1.2 mmol), a palladium catalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., BINAP), and a base (e.g., NaOtBu) in a suitable solvent (e.g., toluene)[6].

    • Heat the reaction mixture at a specified temperature (e.g., 80-110°C) until the starting material is consumed (monitored by TLC or GC-MS).

    • After cooling, quench the reaction and perform an aqueous workup.

    • Purify the crude product by column chromatography.

Performance Data:
ParameterValue
Overall Yield The multi-step nature of this route generally leads to a lower overall yield compared to the direct SNAr approach.
Purity Purity is dependent on the efficiency of each step and the subsequent purification methods.
Versatility The Buchwald-Hartwig amination step offers good functional group tolerance.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Spectroscopic Data:

  • 1H NMR (CDCl3): The proton NMR spectrum is expected to show signals corresponding to the pyridine ring protons and the piperidine ring protons. The pyridine protons will appear as doublets and a doublet of doublets in the aromatic region, while the piperidine protons will appear as multiplets in the aliphatic region.

  • 13C NMR (CDCl3): The carbon NMR spectrum will show distinct signals for the five carbons of the pyridine ring and the five carbons of the piperidine ring.

Conclusion

The choice between the direct SNAr route and the multi-step synthesis of this compound will depend on several factors, including the availability and cost of starting materials, desired scale of the reaction, and the laboratory equipment available.

  • For a rapid and high-yielding synthesis on a laboratory scale, the microwave-assisted nucleophilic aromatic substitution (Route 1) is the recommended method. Its simplicity and efficiency make it an attractive option.

Researchers should carefully consider these factors to select the synthetic strategy that best aligns with their research goals and resources.

References

Safety Operating Guide

Proper Disposal of 4-Chloro-2-(piperidin-1-yl)pyridine: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of 4-Chloro-2-(piperidin-1-yl)pyridine, ensuring the protection of personnel and compliance with regulatory standards.

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is imperative to handle this compound with appropriate safety measures. Based on the hazardous nature of similar chlorinated pyridine and piperidine compounds, the following personal protective equipment (PPE) is mandatory:

  • Eye Protection : Wear tightly fitting safety goggles or a face shield that conforms to EN 166 (EU) or NIOSH (US) standards.[1]

  • Skin Protection : Impervious gloves (such as nitrile rubber), a fully buttoned lab coat, and protective clothing are essential to prevent skin contact.[2][3]

  • Respiratory Protection : Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors, especially in poorly ventilated areas or when dealing with dust or aerosols.[1][4]

Work should always be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[3][5] Ensure that an emergency eyewash station and safety shower are readily accessible.[6]

Quantitative Data Summary
ParameterValueReference
GHS Hazard Statements H301, H314, H318 (Toxic if swallowed, Causes severe skin burns and eye damage) - Based on similar compounds[7]
Signal Word Danger[7]
LD50 (Oral, Rat) Data not available for this specific compound. For Piperidine Hydrochloride: 133 mg/kg.[8]
Disposal Considerations Must be disposed of as hazardous waste.[9]
Recommended Incineration Temp. 820°C - 1,600°C (for waste pyridine)[10]

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed and approved hazardous waste disposal company. Under no circumstances should this chemical be disposed of down the drain or in regular trash .[1][2]

1. Waste Collection and Storage:

  • Container : Collect waste this compound, including any contaminated materials (e.g., filter paper, absorbent pads), in a designated, properly labeled, and sealed container.[5] The container should be made of a compatible material, such as glass or high-density polyethylene.[2]

  • Labeling : The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols (e.g., toxic, corrosive).

  • Storage : Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5][6] The storage area should be secure and accessible only to authorized personnel.[7]

2. Accidental Spill Cleanup:

In the event of a spill, follow these procedures:

  • Evacuate : Evacuate all non-essential personnel from the immediate area.[11]

  • Ventilate : Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.[2]

  • Containment : For liquid spills, use an inert absorbent material like sand, vermiculite, or a commercial chemical absorbent to contain the spill.[2] For solid spills, carefully sweep up the material, avoiding dust generation.[6]

  • Collection : Collect the absorbed material or swept solids into a designated hazardous waste container.[11]

  • Decontamination : Decontaminate the spill area with an appropriate solvent (e.g., soap and water), and collect the decontamination materials as hazardous waste.

  • Reporting : Report the spill to the laboratory supervisor or environmental health and safety (EHS) officer immediately.[2]

3. Final Disposal:

  • Contact EHS : Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.[2]

  • Documentation : Complete all necessary waste disposal forms and documentation as required by your institution and local regulations.

  • Professional Disposal : The waste will typically be disposed of via controlled incineration at a licensed facility.[1][10] Do not attempt to incinerate the chemical in a standard laboratory setting.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_spill Spill Management cluster_disposal Final Disposal A Wear Appropriate PPE (Goggles, Gloves, Lab Coat) B Work in a Ventilated Area (Fume Hood) A->B C Collect Waste in a Designated, Labeled Container B->C During Experimentation E Contain Spill with Inert Absorbent B->E In Case of Spill D Store Container in a Secure, Ventilated Area C->D G Contact EHS or Licensed Waste Disposal Contractor D->G F Collect Contaminated Material into Waste Container E->F F->C H Arrange for Professional Disposal (Incineration) G->H

Caption: Workflow for the safe disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-CHLORO-2-(PIPERIDIN-1-YL)PYRIDINE
Reactant of Route 2
Reactant of Route 2
4-CHLORO-2-(PIPERIDIN-1-YL)PYRIDINE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.